SCH79797
Description
Properties
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQPEKZIGPIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662763 | |
| Record name | N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245520-69-8 | |
| Record name | N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCH79797
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH79797 is a novel small molecule that has garnered significant interest for its unique dual mechanism of action, functioning as both a potent antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic with a low propensity for resistance development. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning these distinct activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Dual Mechanism of Action: A Bifunctional Molecule
This compound exhibits two independent and clinically relevant mechanisms of action:
-
PAR1 Antagonism: It acts as a selective, non-peptide antagonist of PAR1, a G protein-coupled receptor critically involved in thrombosis and cellular signaling in various physiological and pathological processes.
-
Antibacterial Activity: It functions as a potent antibiotic against both Gram-positive and Gram-negative bacteria through a dual-targeting mechanism that simultaneously inhibits folate biosynthesis and disrupts bacterial membrane integrity.[1]
This dual functionality makes this compound a promising candidate for further investigation in therapeutic areas where both antiplatelet and antimicrobial activities would be beneficial.
PAR1 Antagonism: Inhibition of Thrombin-Mediated Signaling
This compound competitively inhibits the binding of activating ligands to PAR1, thereby blocking downstream signaling cascades.
Molecular Interaction and Binding Affinity
This compound acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of high-affinity thrombin receptor-activating peptide (haTRAP) to PAR1, demonstrating significant potency.[1]
Signaling Pathways
PAR1 activation by proteases like thrombin leads to the coupling of several heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[2][3] This initiates a complex network of intracellular signaling pathways that regulate a wide array of cellular responses. This compound, by blocking the initial receptor activation, prevents the initiation of these downstream cascades.
The following diagram illustrates the canonical PAR1 signaling pathway and the inhibitory action of this compound.
Caption: PAR1 Signaling Pathway and Inhibition by this compound.
Physiological Consequences of PAR1 Antagonism
The inhibition of PAR1 signaling by this compound has several key physiological effects:
-
Inhibition of Platelet Aggregation: this compound effectively inhibits thrombin-induced platelet aggregation.[1]
-
Antiproliferative and Pro-apoptotic Effects: In various cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis.[4] However, some studies suggest these effects may occur through a PAR1-independent mechanism.[4]
Antibacterial Mechanism of Action: A Two-Pronged Attack
This compound exhibits potent bactericidal activity against a broad range of bacteria, including multidrug-resistant strains. This is achieved through a unique dual-targeting mechanism that simultaneously disrupts two essential cellular processes.
Inhibition of Folate Synthesis
This compound targets and inhibits Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts DNA replication and bacterial growth.
The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by this compound.
Caption: Bacterial Folate Synthesis Pathway and DHFR Inhibition by this compound.
Disruption of Bacterial Membrane Integrity
In addition to inhibiting folate synthesis, this compound disrupts the bacterial cell membrane, leading to a loss of membrane potential and increased permeability. This dual action contributes to its potent bactericidal activity and the low frequency of resistance development.
The following diagram illustrates the dual antibacterial mechanism of this compound.
Caption: Dual Antibacterial Mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activities of this compound.
Table 1: PAR1 Antagonist Activity
| Parameter | Value | Assay Condition | Reference |
| IC50 | 70 nM | [3H]haTRAP binding to PAR1 | [1] |
| Ki | 35 nM | [3H]haTRAP binding to PAR1 | [1] |
| IC50 | 3 µM | Thrombin-induced platelet aggregation | [1] |
Table 2: Antiproliferative Activity
| Cell Line | ED50 | Reference |
| NIH 3T3 | 75 nM | [4] |
| HEK 293 | 81 nM | [4] |
| A375 | 116 nM | [4] |
Experimental Protocols
The elucidation of this compound's mechanisms of action has been facilitated by a combination of advanced experimental techniques. Below are overviews of the key methodologies employed.
Bacterial Cytological Profiling (BCP)
BCP is a fluorescence microscopy-based technique used to determine the mechanism of action of antibacterial compounds by analyzing their effects on bacterial cell morphology.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH-79797: A Technical Whitepaper on a Novel Dual-Targeting Antibiotic
Executive Summary The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. SCH-79797 is a promising compound that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2][3] Its efficacy stems from a unique dual-targeting mechanism of action (MoA) that simultaneously inhibits bacterial dihydrofolate reductase (DHFR) and disrupts bacterial membrane integrity.[1][3][4][5] This two-pronged attack is credited with an undetectably low frequency of resistance development, a significant advantage over many existing antibiotics.[1][2] This document provides an in-depth technical overview of SCH-79797, detailing its mechanism, antibacterial spectrum, resistance profile, and the key experimental methodologies used in its characterization.
Introduction to SCH-79797
The decline in the discovery of new antibiotic classes, particularly those effective against Gram-negative bacteria, coupled with the rapid evolution of resistance, has created a global health crisis.[1][2][4] SCH-79797 emerged from an unbiased, whole-cell screening approach aimed at identifying compounds with novel MoAs.[1][2] It is a synthetic compound characterized by a pyrroloquinazolinediamine core and an isopropylbenzene group.[1][4] Research has revealed that these distinct chemical moieties are responsible for its dual-action antibacterial properties.[1][4] The compound represents a promising antibiotic lead, suggesting that incorporating multiple MoAs onto a single chemical scaffold is a viable strategy for targeting challenging bacterial pathogens.[1][4]
Dual-Targeting Mechanism of Action
SCH-79797's potent bactericidal activity is attributed to its ability to engage two independent and essential cellular targets simultaneously.[1][2][3] This dual-mechanism is a key factor in its ability to evade resistance.[4][6]
Inhibition of Folate Metabolism via Dihydrofolate Reductase (DHFR)
The pyrroloquinazolinediamine moiety of SCH-79797 targets the folate biosynthesis pathway by competitively inhibiting the enzyme dihydrofolate reductase (DHFR, or FolA in E. coli).[1][4][7] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of nucleotides and certain amino acids. Metabolomic studies in E. coli treated with SCH-79797 revealed a significant, approximately 10-fold increase in the DHFR substrate DHF and a corresponding decrease in downstream folate metabolites, a pattern characteristic of DHFR inhibition, similar to that observed with the known DHFR inhibitor trimethoprim.[1]
Disruption of Bacterial Membrane Integrity
Independent of its effect on folate metabolism, the isopropylbenzene group of SCH-79797 targets and disrupts the integrity of the bacterial cell membrane.[1][4] This action is not a secondary effect of DHFR inhibition.[2] Flow cytometry and bacterial cytological profiling assays confirm that SCH-79797 rapidly permeabilizes the bacterial membrane and dissipates its membrane potential.[1][2][8] This membrane-disrupting capability is particularly noteworthy as it is effective against both Gram-positive and Gram-negative bacteria, a broad-spectrum activity not always seen with membrane-targeting agents.[1][2] Further research suggests that SCH-79797 may exert this effect by directly binding to and activating the mechanosensitive channel of large conductance (MscL), causing membrane permeabilization.[9]
In Vitro Antibacterial Activity
SCH-79797 exhibits potent, broad-spectrum bactericidal activity. The minimum inhibitory concentration (MIC), defined as the drug concentration that results in no visible bacterial growth after 14 hours, has been determined for several clinically significant pathogens.[1][2]
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | ATCC 17978 | Negative | 3.5 | [1] |
| Acinetobacter baumannii | Clinical Isolate | Negative | 3.5 | [1] |
| Escherichia coli | lptD4213 | Negative | 6.3 | [1] |
| Neisseria gonorrhoeae | WHO-L | Negative | 0.8 | [1] |
| Neisseria gonorrhoeae | ATCC 49226 | Negative | 0.8 | [1] |
| Enterococcus faecalis | ATCC 29212 | Positive | 3.5 | [1] |
| Staphylococcus aureus | MRSA USA300 | Positive | 1.4 | [1] |
| Staphylococcus aureus | ATCC 29213 | Positive | 1.4 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 against various bacterial pathogens.
Resistance Profile
A hallmark feature of SCH-79797 is the exceptionally low frequency at which bacteria develop resistance to it.[1][6] In serial passaging experiments conducted over 25 days with S. aureus MRSA USA300, no resistant mutants emerged.[1] This contrasts sharply with control antibiotics like trimethoprim, nisin, and novobiocin, for which resistance steadily increased over the same period.[1]
| Antibiotic | Fold Increase in Resistance (after 25 days) |
| SCH-79797 | 1x |
| Novobiocin | >128x |
| Trimethoprim | 64x |
| Nisin | >128x |
Table 2: Resistance development in S. aureus MRSA USA300 after 25 days of serial passaging. Data represents the fold increase in MIC compared to the starting value.[1]
Key Experimental Methodologies
The characterization of SCH-79797's unique MoA involved a combination of quantitative imaging, genetic, proteomic, and metabolomic assays.[1][2][4]
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fighting antibiotic resistance—strategies and (pre)clinical developments to find new antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate Reductase Inhibitors | Dihydrofolate Reductase | Tocris Bioscience [tocris.com]
- 8. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Antagonistic Activity of SCH79797 at the Protease-Activated Receptor 1 (PAR1): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the potent and selective nonpeptide antagonist, SCH79797, and its inhibitory activity on the Protease-Activated Receptor 1 (PAR1). Primarily geared towards researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. While recent research has unveiled a dual-mechanism antibiotic function of this compound, this paper will focus exclusively on its canonical role as a PAR1 antagonist.
Core Antagonist Activity: Quantitative Insights
This compound demonstrates significant potency in inhibiting the activation of PAR1. Its efficacy has been quantified through various in vitro assays, providing a clear picture of its antagonist profile.
| Parameter | Value | Assay Type | Target |
| IC50 | 70 nM | Radioligand Binding Assay | Inhibition of high-affinity thrombin receptor-activating peptide binding to PAR1 |
| Ki | 35 nM | Radioligand Binding Assay | Competitive inhibition of peptide agonist binding to PAR1 |
| IC50 | 3 µM | Platelet Aggregation Assay | Inhibition of thrombin-induced human platelet aggregation |
| ED50 | 75 nM, 81 nM, 116 nM | Cell Growth Inhibition | NIH 3T3, HEK 293, and A375 cells, respectively (Note: This effect may be PAR1-independent)[1] |
The PAR1 Signaling Cascade: Mechanism of Action and Inhibition
Thrombin, a key serine protease in the coagulation cascade, is the primary physiological activator of PAR1. It cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds intramolecularly to the receptor, triggering a conformational change that initiates downstream signaling.
PAR1 activation predominantly couples to heterotrimeric G-proteins of the Gq and G12/13 families.[2][3][4]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This calcium mobilization is a critical second messenger in various cellular responses, including platelet activation.[6][7]
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements, cell shape changes, and smooth muscle contraction.
This compound acts as a competitive antagonist, presumably by binding to the same site as the tethered ligand, thereby preventing receptor activation and subsequent downstream signaling.[8] This inhibition effectively blocks thrombin-mediated cellular responses such as platelet aggregation and intracellular calcium mobilization.
Figure 1: Thrombin-mediated PAR1 signaling and inhibition by this compound.
Key Experimental Protocols
The following sections outline the detailed methodologies for the principal assays used to characterize the PAR1 antagonist activity of this compound.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50 and Ki) of this compound to the PAR1 receptor.
Objective: To quantify the competitive inhibition of a radiolabeled PAR1 agonist by this compound.
Materials:
-
Cell membranes expressing PAR1 (e.g., from human platelets or transfected cell lines).
-
Radiolabeled PAR1 agonist (e.g., [3H]haTRAP - high-affinity thrombin receptor-activating peptide).[8]
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the PAR1-expressing cell membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of this compound. Total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist) wells should be included.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration following PAR1 activation.
Objective: To determine the effect of this compound on thrombin- or PAR1 agonist-induced intracellular calcium release.
Materials:
-
Adherent cells expressing PAR1 (e.g., human coronary artery smooth muscle cells - hCASMC).[8]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Thrombin or a PAR1-selective agonist peptide (e.g., TFLLRNPNDK-NH2).[8]
-
This compound at various concentrations.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate the PAR1-expressing cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a physiological salt solution.
-
Washing: Wash the cells to remove any extracellular dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add the PAR1 agonist (thrombin or peptide) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.
Platelet Aggregation Assay
This assay directly assesses the functional consequence of PAR1 antagonism by this compound on a key physiological response.
Objective: To measure the inhibition of thrombin-induced platelet aggregation by this compound.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
Thrombin.
-
This compound at various concentrations.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Obtain fresh human blood anticoagulated with sodium citrate (B86180) and centrifuge at a low speed to obtain PRP.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control at 37°C with stirring in the aggregometer cuvettes.
-
Baseline Measurement: Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP in the aggregometer.
-
Initiation of Aggregation: Add thrombin to the PRP samples to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: Record the maximum aggregation for each concentration of this compound and calculate the IC50 value for the inhibition of platelet aggregation.
Figure 3: Workflow for a platelet aggregation assay.
Concluding Remarks
This compound remains a valuable tool for researchers studying the physiological and pathological roles of PAR1. Its potent and selective antagonist activity allows for the targeted inhibition of thrombin-mediated signaling pathways. However, it is crucial for investigators to be aware of its documented PAR1-independent effects, particularly its antibiotic and pro-apoptotic activities, and to design experiments that can differentiate between these mechanisms.[1] The data and protocols presented in this guide provide a solid foundation for the rigorous investigation of this compound's PAR1 antagonist properties in various experimental settings.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium mobilization and protease-activated receptor cleavage after thrombin stimulation in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calpain-1 inhibition attenuates in vivo thrombosis in a humanized model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cellular action of thrombin by N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3, 2-f]quinazoline-1,3-diamine (SCH 79797), a nonpeptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCH79797: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH79797 is a potent and selective small molecule antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated cellular signaling. Initially investigated for its antithrombotic potential, this compound has since been characterized as a dual-mechanism antibacterial agent, exhibiting efficacy against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailed experimental protocols for key assays and visual representations of its signaling pathways are presented to facilitate further research and development.
Chemical Structure and Identification
This compound, with the IUPAC name N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine, is a synthetic organic compound belonging to the pyrroloquinazoline class.[1][2] Its unique structure confers its potent biological activities.
| Identifier | Value |
| IUPAC Name | N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[1][2] |
| Molecular Formula | C₂₃H₂₅N₅[1] |
| Molar Mass | 371.488 g/mol [1] |
| CAS Number | 1216720-69-2[1][2] |
| SMILES | CC(C)c1ccc(cc1)Cn1cc2c(cc3c1c(nc(n3)NC1CC1)N)c2 |
| InChI Key | AVXQPEKZIGPIJW-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The compound is typically available as a dihydrochloride (B599025) salt, which influences its solubility.
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and ethanol.[3][4] Specific solubilities include: 11 mg/mL in DMSO, 1 mg/mL in Ethanol, 5 mg/mL in DMF, and 0.33 mg/mL in DMSO:PBS (pH 7.2) (1:2).[5] |
| Storage | For short-term storage (days to weeks), it should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is recommended to store at -20°C.[4] |
| Stability | Stable for several weeks during ordinary shipping and customs handling at ambient temperature.[4] For long-term stability, storage at -20°C in powder form is recommended for up to 3 years. In solvent, it is stable for 1 year at -80°C and 1 month at -20°C. |
Biological Activity and Mechanism of Action
This compound exhibits two primary, distinct biological activities: antagonism of the PAR1 receptor and a dual-mechanism antibacterial effect.
PAR1 Antagonism and Cardioprotective Effects
This compound is a potent and selective antagonist of PAR1, inhibiting the binding of the high-affinity thrombin receptor-activating peptide (haTRAP) with an IC₅₀ of 70 nM.[5][6][7] This antagonism blocks thrombin-induced platelet aggregation with an IC₅₀ of 3 µM.[7]
The cardioprotective effects of this compound are attributed to its ability to inhibit PAR1, which in turn activates a pro-survival signaling cascade involving Phosphoinositide 3-kinase (PI3K)/Akt, Nitric Oxide Synthase (NOS), and ATP-sensitive potassium (KATP) channels.
Dual-Mechanism Antibacterial Activity
This compound possesses broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. Its antibacterial effect stems from a unique dual mechanism of action:
-
Inhibition of Dihydrofolate Reductase (DHFR): this compound targets and inhibits bacterial DHFR, an essential enzyme in the folate synthesis pathway, thereby disrupting DNA, RNA, and protein synthesis.
-
Disruption of Bacterial Membrane Integrity: The compound also compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
This dual-targeting approach is believed to contribute to a low frequency of bacterial resistance development.
Experimental Protocols
PAR1 Antagonist Activity Assay (Radioligand Binding)
This protocol is based on the methodology described by Ahn et al. (2000).
-
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on the binding of a radiolabeled ligand to the PAR1 receptor.
-
Materials:
-
Human platelet membranes (source of PAR1)
-
[³H]haTRAP (radioligabeled PAR1 agonist)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing human platelet membranes, varying concentrations of this compound, and a fixed concentration of [³H]haTRAP in the assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
-
Platelet Aggregation Inhibition Assay
This protocol is a generalized procedure based on standard methods.
-
Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Thrombin (agonist)
-
This compound
-
Platelet aggregometer
-
-
Procedure:
-
Pre-warm PRP to 37°C in the aggregometer cuvettes with constant stirring.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin.
-
Monitor the change in light transmission through the PRP over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Determine the maximum aggregation percentage for each concentration of this compound and calculate the IC₅₀ value.
-
Antibacterial Activity Assay (Broth Microdilution for MIC Determination)
This protocol is based on the methodology described by Martin et al. (2020).
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
-
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria without this compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Summary of Quantitative Data
| Biological Activity | Parameter | Value |
| PAR1 Antagonism | IC₅₀ (haTRAP binding) | 70 nM[5][6][7] |
| Platelet Aggregation Inhibition | IC₅₀ (Thrombin-induced) | 3 µM[7] |
| Antibacterial Activity (E. coli) | MIC | ~1 µM |
| Antibacterial Activity (S. aureus) | MIC | ~1 µM |
Conclusion
This compound is a versatile molecule with significant potential in both cardiovascular and infectious disease research. Its well-defined chemical structure and dual biological activities make it a valuable tool for studying PAR1 signaling and for the development of novel antibacterial agents. The detailed information and protocols provided in this guide are intended to support and accelerate further investigations into the therapeutic applications of this compound and its analogs. Researchers should, however, be mindful of potential off-target effects and conduct appropriate control experiments.
References
- 1. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Dual Origin of SCH79797: From Antithrombotic Agent to Dual-Mechanism Antibiotic
An In-depth Technical Guide
SCH79797, a molecule with a complex and dual-faceted history, emerged from two distinct streams of pharmaceutical research. Initially developed by Schering-Plough as a potent antagonist of Protease-Activated Receptor 1 (PAR1) for antithrombotic applications, it was later rediscovered in an academic setting as a novel, dual-mechanism antibiotic with a remarkably low propensity for inducing bacterial resistance. This guide provides a comprehensive technical overview of the origins, mechanisms of action, and key experimental findings related to this compound.
Part 1: Origin as a Protease-Activated Receptor 1 (PAR1) Antagonist
Discovery and Synthesis
The foundational scaffold of this compound, the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core, was first explored by the Schering Corporation (later Schering-Plough, now Merck & Co.) in the late 1970s as a potential antibacterial agent. A 1979 patent application detailed the synthesis of various derivatives of this scaffold, noting their activity against several bacterial strains.[1]
Building on this earlier work, scientists at the Schering-Plough Research Institute developed and characterized this compound as a potent and selective nonpeptide antagonist of PAR1. A key publication in 2000 by H.S. Ahn and colleagues detailed its pharmacological activity.[2] This research was driven by the need for new antithrombotic agents, as PAR1 is the primary receptor for thrombin on human platelets, and its activation is a key event in thrombosis.[3] While the precise, step-by-step synthesis of this compound is proprietary, the foundational chemistry is outlined in early patents, involving the construction of the tricyclic pyrroloquinazoline system from 5-aminoindole (B14826) precursors.[1]
Mechanism of Action as a PAR1 Antagonist
PAR1 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[4] this compound acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of high-affinity PAR1-activating peptides, thereby preventing the conformational changes required for G protein coupling and downstream signaling.[2]
PAR1 activation by thrombin typically leads to the coupling of multiple G protein subfamilies, including Gαq, Gα12/13, and Gαi, which in turn activate various effector pathways.[5] These pathways mediate physiological responses such as platelet aggregation, changes in cell shape, and increases in intracellular calcium. This compound effectively blocks these thrombin-induced effects in platelets and other cells like human coronary artery smooth muscle cells (hCASMC).[2]
Quantitative Data: In Vitro Activity
The following table summarizes the key quantitative data from the initial characterization of this compound as a PAR1 antagonist.
| Assay | Cell Type / Preparation | Parameter | Value | Reference |
| Radioligand Binding | Human Platelet Membranes | IC₅₀ vs [³H]haTRAP | 70 nM | [2] |
| Platelet Aggregation | Human Platelets | IC₅₀ vs Thrombin | 3 µM | [2] |
| Ca²⁺ Mobilization | hCASMC | Inhibition of Thrombin-induced Ca²⁺ | Effective Inhibition | [2] |
| Mitogenesis Assay | hCASMC | Inhibition of Thrombin-induced [³H]thymidine incorporation | Complete Inhibition | [2] |
Key Experimental Protocols
-
Objective: To determine the affinity of this compound for the PAR1 receptor.
-
Protocol:
-
Prepare membranes from washed human platelets.
-
Incubate the platelet membranes with a constant concentration of a radiolabeled PAR1 agonist (e.g., [³H]haTRAP).
-
Add varying concentrations of unlabeled this compound to compete for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[2]
-
-
Objective: To assess the functional antagonism of this compound on thrombin-induced platelet aggregation.
-
Protocol:
-
Prepare platelet-rich plasma from fresh human blood.
-
Pre-incubate the platelet-rich plasma with varying concentrations of this compound or vehicle control.
-
Add a PAR1 agonist (e.g., thrombin or haTRAP) to induce aggregation.
-
Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the maximum aggregation response.[2]
-
Part 2: Origin as a Dual-Mechanism Antibiotic
Discovery
Years after its initial development as a PAR1 antagonist, this compound was rediscovered in a completely different context. Research led by Zemer Gitai at Princeton University identified this compound as a potent antibiotic through an unbiased, whole-cell screening approach.[6] The screen was designed to find compounds that inhibited the growth of a mutant strain of E. coli (lptD4213) with a compromised outer membrane, making it more permeable to potential drug candidates. This finding was unexpected as there are no PAR1 homologs in bacteria.[6]
Dual Mechanism of Action
Subsequent mechanistic studies revealed that this compound kills bacteria through two independent and essential targets, a strategy that dramatically lowers the frequency of resistance development.[6]
-
Inhibition of Folate Metabolism: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound starves the bacterial cell of these essential building blocks.[6]
-
Disruption of Bacterial Membrane Integrity: this compound also acts on the bacterial cell membrane, causing rapid depolarization and permeabilization. This leads to the leakage of cellular contents and a collapse of the essential proton motive force, ultimately resulting in cell death.[6][7]
Quantitative Data: Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | lptD4213 | 1.6 | [6] |
| Acinetobacter baumannii | ATCC 17978 | 6.3 | [6] |
| Neisseria gonorrhoeae | WHO-L | 0.8 | [6] |
| Staphylococcus aureus (MRSA) | USA300 | 1.6 | [6] |
| Enterococcus faecalis | V583 | 6.3 | [6] |
Additionally, this compound was shown to be a competitive inhibitor of E. coli DHFR with an IC₅₀ of 0.7 µg/mL.[6]
Key Experimental Protocols
-
Objective: To determine the lowest concentration of this compound that prevents visible bacterial growth.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria, no drug) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[6]
-
-
Objective: To assess the ability of this compound to permeabilize bacterial membranes.
-
Protocol:
-
Treat a suspension of bacterial cells with this compound at a concentration above its MIC.
-
At various time points, add a fluorescent dye that is impermeable to intact cell membranes but fluoresces upon binding to intracellular components (e.g., SYTOX Green or Propidium Iodide).
-
Measure the fluorescence intensity using a fluorometer or fluorescence microscope.
-
An increase in fluorescence over time indicates membrane permeabilization and loss of integrity.[6][7]
-
Conclusion
The history of this compound is a compelling example of the serendipitous nature of drug discovery. Originating from a rational drug design program at Schering-Plough targeting a well-defined human receptor for cardiovascular disease, it was later repurposed through an unbiased phenotypic screen to reveal a powerful and previously unknown antibacterial activity. Its dual origin underscores the value of both target-based and whole-cell screening approaches in identifying novel therapeutics. The unique dual-targeting mechanism of this compound as an antibiotic offers a promising strategy to combat the growing threat of antimicrobial resistance, demonstrating that a single chemical scaffold can harbor multiple, clinically relevant biological activities.
References
- 1. US4233445A - 7-(Substituted)-7H-pyrrolo[3.2-F]-quinazoline-1,3-diamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of proteinase-activated receptor 1 antagonists as therapeutic agents for thrombosis, restenosis and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 5. youtube.com [youtube.com]
- 6. US8841304B2 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
The Inhibition of Folate Metabolism by SCH79797: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH79797 is a dual-mechanism antibacterial compound that has garnered significant interest for its potent activity against a broad spectrum of bacteria, including drug-resistant strains. One of its key mechanisms of action is the disruption of folate metabolism, a critical pathway for the synthesis of nucleotides and certain amino acids. This technical guide provides an in-depth overview of the inhibition of folate metabolism by this compound, with a primary focus on its well-documented interaction with dihydrofolate reductase (DHFR). This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Folate Metabolism and this compound
Folate metabolism is an essential and highly conserved pathway responsible for the transfer of one-carbon units required for the de novo synthesis of purines, thymidylate, and several amino acids, including methionine and serine. Enzymes within this pathway are established targets for various antimicrobial and anticancer drugs. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon transfer reactions.
This compound has been identified as a potent inhibitor of bacterial DHFR. Its ability to disrupt this essential metabolic process contributes significantly to its bactericidal activity. This guide will explore the specifics of this inhibition, drawing from published research to provide a comprehensive technical resource.
Quantitative Data: Inhibition of Dihydrofolate Reductase
The inhibitory activity of this compound against DHFR has been quantified, providing valuable data for understanding its potency. The following table summarizes the key quantitative findings from studies on E. coli DHFR.
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| This compound | Dihydrofolate Reductase (DHFR) | E. coli | 8.6 | |
| Trimethoprim (Control) | Dihydrofolate Reductase (DHFR) | E. coli | 0.015 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Targeting Dihydrofolate Reductase
This compound acts as a competitive inhibitor of DHFR. This inhibition leads to a depletion of the cellular pool of THF, which in turn disrupts the synthesis of essential downstream metabolites. Metabolomic analysis of E. coli treated with this compound revealed a significant accumulation of the DHFR substrate, DHF, and a corresponding decrease in THF and its derivatives. This metabolic signature is characteristic of DHFR inhibition.
While DHFR is the primary and well-documented target of this compound within the folate pathway, there is currently no direct evidence in the reviewed literature to suggest that it significantly inhibits other key enzymes in this pathway, such as thymidylate synthase (TS). Therefore, the primary mechanism of this compound's interference with folate metabolism is attributed to its potent inhibition of DHFR.
Signaling Pathway Diagram
The following diagram illustrates the folate metabolism pathway and the point of inhibition by this compound.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound in the folate metabolism pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on folate metabolism.
Dihydrofolate Reductase (DHFR) Activity Assay (Bacterial)
This protocol is adapted from the methods used to determine the IC50 of this compound against E. coli DHFR.
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of purified DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified E. coli DHFR
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH (final concentration of 60 µM)
-
This compound dilution or DMSO (vehicle control)
-
Purified DHFR enzyme
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding DHF (final concentration of 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Metabolomic Analysis of Folate Pathway Intermediates (Bacterial)
This protocol outlines the steps for analyzing the impact of this compound on the folate metabolite pools in bacteria.
Objective: To quantify the relative abundance of folate pathway intermediates in bacterial cells treated with this compound.
Procedure:
-
Cell Culture and Treatment:
-
Grow E. coli to mid-log phase in a defined minimal medium.
-
Treat the culture with this compound at a specific concentration (e.g., 1x MIC) or with a vehicle control (DMSO).
-
Collect cell pellets at various time points post-treatment (e.g., 0, 5, 10, 15 minutes) by rapid centrifugation at 4°C.
-
-
Metabolite Extraction:
-
Immediately resuspend the cell pellets in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the folate metabolites using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for each folate species.
-
-
Data Analysis:
-
Normalize the abundance of each metabolite to an internal standard and the cell number.
-
Compare the relative abundance of each folate metabolite in this compound-treated samples to the vehicle-treated controls at each time point.
-
Mammalian Cell Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on mammalian cell lines.
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of mammalian cells (CC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the CC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship of this compound's dual-mechanism of action.
DHFR Inhibition Assay Workflow
SCH79797: A Technical Guide to its Disruption of Bacterial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a small molecule that has garnered significant attention in the field of antibiotic research due to its potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2] Originally developed as a selective antagonist of the human protease-activated receptor 1 (PAR1), its antibacterial properties have been found to operate through a novel dual-mechanism of action (MoA).[1][3] this compound simultaneously inhibits bacterial folate metabolism and disrupts the integrity of the bacterial cell membrane.[1] This dual-targeting approach is particularly compelling as it has been associated with an undetectably low frequency of resistance development.[1] This technical guide provides an in-depth focus on the membrane-disrupting capabilities of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the underlying mechanisms and workflows.
Core Mechanism of Membrane Disruption
This compound's impact on the bacterial membrane is a critical component of its bactericidal effect. The proposed mechanism involves the direct interaction of the compound with the bacterial membrane, leading to a cascade of disruptive events. This action is distinct from its inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[1][3]
The isopropylbenzene group of the this compound molecule is understood to be responsible for the membrane-disrupting activity. Evidence suggests that this compound directly targets and activates the mechanosensitive channel of large conductance (MscL), a conserved bacterial channel that acts as an "osmotic emergency release valve".[3] By activating MscL, this compound effectively creates pores in the bacterial membrane, leading to:
-
Membrane Permeabilization: The compromised membrane allows the influx of substances that are normally excluded from the cytoplasm, such as the fluorescent dye SYTOX Green.[1]
-
Membrane Depolarization: The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for various cellular processes, including ATP synthesis.
-
Leakage of Intracellular Components: The formation of pores results in the leakage of essential cytoplasmic contents, such as ATP, which is a key indicator of cell viability.
This multifaceted attack on the bacterial membrane contributes significantly to the potent and rapid bactericidal activity of this compound.
Quantitative Data on Antibacterial Activity
The efficacy of this compound has been quantified against a range of clinically relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 19606 | Negative | 4 |
| Acinetobacter baumannii | Clinical Isolate 1 | Negative | 4 |
| Acinetobacter baumannii | Clinical Isolate 2 | Negative | 4 |
| Enterococcus faecalis | ATCC 29212 | Positive | 8 |
| Escherichia coli | lptD4213 | Negative | 0.125 |
| Neisseria gonorrhoeae | WHO-L | Negative | 0.25 |
| Neisseria gonorrhoeae | WHO-X | Negative | 0.25 |
| Staphylococcus aureus | USA300 (MRSA) | Positive | 1 |
Note: Data compiled from Martin et al., 2020. The MIC for E. coli lptD4213, a strain with a compromised outer membrane, highlights the potent intrinsic activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an antibiotic's mechanism of action. Below are protocols for key experiments used to characterize the membrane-disrupting effects of this compound.
Bacterial Cytological Profiling (BCP)
BCP is a powerful technique that uses quantitative fluorescence microscopy to visualize and quantify antibiotic-induced changes in bacterial cell morphology. This method provides a "fingerprint" of an antibiotic's MoA.[4]
Objective: To determine the morphological changes in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound
-
Fluorescent dyes:
-
DAPI (stains DNA)
-
FM4-64 (stains cell membranes)
-
SYTOX Green (stains nucleic acids of membrane-compromised cells)
-
-
Microscope slides with agarose (B213101) pads
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Grow bacterial cells to the early exponential phase (OD600 ≈ 0.2).
-
Treat the bacterial culture with this compound at a concentration of 5x MIC for 2 hours. Include a DMSO-treated control.
-
After incubation, add the fluorescent dyes to the culture. Typical concentrations are 1 µg/mL for DAPI, 1 µg/mL for FM4-64, and 0.5 µM for SYTOX Green.
-
Incubate for a further 15-30 minutes in the dark.
-
Mount a small volume (e.g., 1-2 µL) of the stained cell suspension on an agarose pad on a microscope slide.
-
Image the cells using a fluorescence microscope, capturing images in phase contrast and the respective fluorescence channels for each dye.
-
Analyze the images using image analysis software to quantify various morphological parameters, such as cell length, width, DNA condensation, and dye intensity.
Membrane Potential and Permeability Assays via Flow Cytometry
Flow cytometry allows for the rapid quantitative analysis of fluorescently labeled single cells. By using specific dyes, it is possible to measure both membrane potential and permeability simultaneously.
Objective: To quantify the effect of this compound on bacterial membrane potential and permeability.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound
-
Fluorescent dyes:
-
DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide) - for membrane potential
-
TO-PRO-3 Iodide or SYTOX Green - for membrane permeability
-
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with appropriate lasers and filters
Protocol:
-
Grow bacterial cells to the early exponential phase.
-
Harvest the cells by centrifugation and resuspend them in PBS to a concentration of approximately 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
Add the fluorescent dyes to the cell suspensions. Typical concentrations are 30 µM for DiOC₂(3) and 1 µM for TO-PRO-3.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
For DiOC₂(3), measure both green (e.g., 525/50 nm filter) and red (e.g., 610/20 nm filter) fluorescence. The ratio of red to green fluorescence is indicative of the membrane potential. A decrease in this ratio signifies depolarization.
-
For TO-PRO-3 or SYTOX Green, measure fluorescence in the appropriate channel (e.g., 661/20 nm for TO-PRO-3, 525/50 nm for SYTOX Green). An increase in fluorescence indicates increased membrane permeability.
-
ATP Leakage Assay
This assay measures the amount of ATP released from the bacterial cytoplasm into the extracellular medium, which is a direct indicator of membrane damage.
Objective: To quantify the leakage of intracellular ATP following treatment with this compound.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound
-
Centrifuge
-
Luminometer
-
Bioluminescence-based ATP assay kit (e.g., containing luciferase and luciferin)
Protocol:
-
Grow bacterial cells to the early exponential phase.
-
Treat the bacterial culture with various concentrations of this compound for a specified time.
-
Separate the bacterial cells from the supernatant by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Carefully collect the supernatant, which contains the extracellular ATP.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a sample of the supernatant to the ATP assay reagent in a luminometer-compatible plate or tube.
-
Immediately measure the luminescence signal using a luminometer.
-
The amount of light produced is directly proportional to the concentration of ATP in the supernatant. Compare the luminescence of treated samples to that of untreated controls to determine the extent of ATP leakage.
Conclusion
This compound represents a promising antibiotic candidate with a dual mechanism of action that effectively circumvents the development of resistance. Its ability to disrupt bacterial membrane integrity is a key feature of its potent bactericidal activity. By directly targeting and activating the MscL channel, this compound induces membrane permeabilization, depolarization, and leakage of vital intracellular components, leading to rapid cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the membrane-disrupting effects of this compound and other novel antimicrobial compounds. A thorough understanding of these mechanisms and the methodologies to study them is essential for the continued development of new and effective therapies to combat the growing threat of antibiotic resistance.
References
SCH79797: A Technical Guide to its Selectivity for the PAR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent, non-peptide, small molecule antagonist of the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis and hemostasis.[1] Activated by thrombin, PAR1 plays a significant role in platelet aggregation and signaling in various cell types, including endothelial cells, smooth muscle cells, and neurons. Its involvement in cardiovascular diseases has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the PAR1 receptor, detailing its binding affinity, functional inhibition, and known off-target effects. The guide also outlines the experimental methodologies used to characterize this compound and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: Binding Affinity and Functional Inhibition of this compound at PAR1
| Parameter | Value | Species | Assay | Reference |
| IC50 | 70 nM | Human | [3H]haTRAP Binding | Not explicitly cited |
| Ki | 35 nM | Human | [3H]haTRAP Binding | Not explicitly cited |
| IC50 | 3 µM | Human | Thrombin-Induced Platelet Aggregation | Not explicitly cited |
Table 2: Off-Target Effects of this compound
| Effect | Cell Line(s) | ED50 / IC50 | PAR1-Dependence | Reference |
| Growth Inhibition | NIH 3T3, HEK 293, A375 | 75 nM, 81 nM, 116 nM | Independent | [1] |
| Apoptosis Induction | NIH 3T3 | Concentration-dependent (higher conc.) | Independent | [1] |
| Inhibition of MAPK activation | NIH 3T3 | Low concentrations | Independent | [1] |
| Direct Antibiotic Activity | E. coli | ~10 µM (significant reduction) | Independent | Not explicitly cited |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity and functional effects of this compound.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor (PAR1).
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the PAR1 receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.[2]
-
Assay Buffer: A suitable buffer is used, commonly Tris-HCl based, containing divalent cations like MgCl2.[2]
-
Radioligand: A radiolabeled PAR1 agonist or antagonist, such as [3H]haTRAP (high-affinity thrombin receptor-activating peptide), is used at a concentration close to its Kd.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[2][3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[2]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR1 agonist.
Protocol Outline:
-
Cell Culture: Cells expressing PAR1 (e.g., glioma cell lines D54 and U87, or endothelial cells) are seeded in 96-well plates.[4][5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.[5]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.[4]
-
Agonist Stimulation: A PAR1 agonist, such as thrombin or the synthetic peptide TFLLR-NH2, is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the response with the agonist alone to determine the inhibitory effect of this compound, from which an IC50 value can be calculated.
Platelet Aggregation Assay
This assay directly measures the functional consequence of PAR1 inhibition on one of its primary physiological responses: platelet aggregation.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.[6]
-
Platelet Adjustment: The platelet count in the PRP is standardized. Platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation, is used for baseline correction.[6]
-
Incubation with Antagonist: PRP is pre-incubated with different concentrations of this compound or a vehicle control in an aggregometer cuvette with constant stirring at 37°C.[7]
-
Agonist-Induced Aggregation: A PAR1 agonist, typically thrombin or a PAR1-activating peptide, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by the aggregometer.[6]
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the control. An IC50 value for the inhibition of platelet aggregation can then be calculated.
Mandatory Visualizations
PAR1 Signaling Pathway
The activation of PAR1 by thrombin leads to the coupling of multiple G protein subtypes, initiating a complex network of intracellular signaling cascades.
Caption: PAR1 G protein-coupled signaling pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of this compound for the PAR1 receptor using a competitive radioligand binding assay.
Caption: Workflow for competitive radioligand binding assay.
Logical Relationship: On-Target vs. Off-Target Effects of this compound
This diagram illustrates the dual nature of this compound's biological activity, distinguishing between its intended on-target effects and its observed off-target, PAR1-independent actions.
Caption: On-target versus off-target effects of this compound.
Conclusion
This compound is a well-established and potent antagonist of the PAR1 receptor, effectively inhibiting its signaling and downstream physiological responses such as platelet aggregation. However, a growing body of evidence indicates that this compound possesses significant biological activities that are independent of its action at the PAR1 receptor.[1][8] These off-target effects, including the inhibition of cell proliferation, induction of apoptosis, and direct antimicrobial properties, are observed at concentrations that are relevant to its in vitro use.[1] Therefore, researchers and drug development professionals utilizing this compound as a pharmacological tool must exercise caution in interpreting their results, particularly when attributing observed effects solely to PAR1 antagonism. Further studies are warranted to fully elucidate the complete selectivity profile of this compound across the entire PAR family and other potential off-target receptors to better understand its complex pharmacology.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to SCH79797: A Dual-Action PAR-1 Antagonist and Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SCH79797, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). Beyond its well-characterized role in modulating thrombin-mediated signaling, this compound exhibits intriguing PAR-1 independent effects, including broad-spectrum antibiotic activity. This document consolidates key data, outlines its mechanisms of action, and provides detailed experimental protocols for its study.
Core Data Presentation
The following table summarizes the key chemical identifiers and properties for this compound and its common salt forms.
| Property | This compound (Free Base) | This compound hydrochloride | This compound dihydrochloride |
| CAS Number | 245520-69-8 (hydrochloride) | 245520-69-8 | 1216720-69-2 |
| Molecular Formula | C₂₃H₂₅N₅ | C₂₃H₂₅N₅ · xHCl | C₂₃H₂₅N₅ · 2HCl |
| Molecular Weight | 371.48 g/mol [1][2] | Not specified | 444.41 g/mol [3][4][5][6] |
Mechanism of Action: A Dual-Pronged Approach
This compound is primarily recognized as a potent and selective antagonist of PAR-1, a G-protein coupled receptor activated by thrombin. By competitively inhibiting the binding of activating ligands to PAR-1, this compound effectively blocks downstream signaling cascades that lead to platelet aggregation, intracellular calcium mobilization, and cellular proliferation.[2][6]
Interestingly, emerging research has unveiled a PAR-1 independent mechanism of action for this compound, highlighting its potential as a broad-spectrum antibiotic. This antimicrobial activity is attributed to a dual-targeting mechanism: the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, and the disruption of bacterial membrane integrity.[3][4] This dual action makes it a compelling lead compound in the pursuit of novel antibiotics that may circumvent common resistance mechanisms.
Signaling Pathways
The following diagram illustrates the canonical PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits Thrombin-induced PAR-1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol assesses the effect of this compound on platelet aggregation in response to various agonists.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy donors (who have not taken antiplatelet medication) into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7] Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to pellet the cells.[7] Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ cells/mL) using autologous PPP.
2. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Add this compound (at various concentrations) or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding an agonist such as thrombin, ADP, or collagen.
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol measures changes in cytosolic calcium levels in response to PAR-1 activation and its inhibition by this compound.
1. Cell Preparation and Dye Loading:
-
Culture cells (e.g., vascular smooth muscle cells or glioma cell lines) in appropriate media.[8]
-
On the day of the experiment, wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in the dark at room temperature for a specified time (e.g., 30-60 minutes).[9]
-
After loading, wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.
2. Fluorescence Measurement:
-
Place the plate containing the dye-loaded cells into a fluorescence plate reader or flow cytometer equipped for ratiometric calcium measurement.
-
Record a baseline fluorescence reading.
-
Add this compound or vehicle control and incubate for a short period.
-
Stimulate the cells with a PAR-1 agonist (e.g., thrombin or a PAR-1 activating peptide).
-
Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
3. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two emission wavelengths (for ratiometric dyes) to determine the intracellular calcium concentration.
-
Plot the change in [Ca²⁺]i over time to visualize the calcium transient.
-
Compare the peak [Ca²⁺]i in this compound-treated cells to that of control cells to quantify the inhibitory effect.
Cell Proliferation Assay (MTT or WST-1 Assay)
This protocol evaluates the anti-proliferative effects of this compound.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., NIH 3T3, HEK 293, or A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
2. Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1) using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of this compound to determine the ED₅₀ for growth inhibition.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects the induction of apoptosis by this compound.
1. Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
SCH79797's Interaction with Dihydrofolate Reductase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a novel dual-action antimicrobial agent that has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action involves two independent cellular targets: disruption of bacterial membrane integrity and inhibition of folate metabolism.[1] This technical guide focuses on the latter, specifically the binding affinity and inhibitory effect of this compound on dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. Understanding this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms.
Binding Affinity of this compound to Dihydrofolate Reductase
This compound has been shown to directly inhibit the enzymatic activity of dihydrofolate reductase. The primary quantitative data available pertains to its effect on the Escherichia coli DHFR, also known as FolA.
| Parameter | Value | Organism/Enzyme | Notes |
| IC50 | 8.6 ± 3 μM | Escherichia coli (FolA) | The concentration of this compound required to inhibit 50% of the E. coli DHFR activity.[1] |
| Inhibition Type | Competitive | Escherichia coli (FolA) | This compound competes with the natural substrate, 7,8-dihydrofolate (DHF).[1] |
| Km of DHF (no inhibitor) | 32 ± 25 μM | Escherichia coli (FolA) | Michaelis-Menten constant for the substrate dihydrofolate. |
| Km of DHF (with 8.6 μM this compound) | 100 ± 80 μM | Escherichia coli (FolA) | The increase in Km in the presence of this compound is characteristic of competitive inhibition.[1] |
Table 1: Quantitative data on the binding affinity of this compound to E. coli Dihydrofolate Reductase.
Currently, there is a lack of published data on the binding affinity of this compound to DHFR from other bacterial species or from eukaryotic organisms. This represents a key area for future research to understand the compound's spectrum of activity and potential for selective toxicity.
Signaling Pathway and Mechanism of Action
This compound's inhibition of DHFR disrupts the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.
References
A Technical Guide to the PAR1-Independent Signaling of SCH79797
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: SCH79797, initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), has demonstrated significant biological activities that are independent of PAR1 inhibition. These off-target effects are most prominently characterized by a potent, dual-mechanism antibacterial action against a broad spectrum of pathogens, including drug-resistant strains. This document provides an in-depth technical overview of these PAR1-independent mechanisms, focusing on the compound's ability to simultaneously disrupt bacterial folate metabolism and membrane integrity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the underlying signaling and experimental workflows to serve as a comprehensive resource for researchers in microbiology and drug development.
Dual-Mechanism Antibacterial Action
While originally designed for its role in anticoagulation, this compound exhibits robust bactericidal activity through two distinct and independent mechanisms, making it a promising candidate for antibiotic development with a low propensity for resistance.[1][2] This dual-targeting approach involves the inhibition of a crucial metabolic pathway and the direct disruption of the bacterial cell membrane.[1][3]
Mechanism I: Inhibition of Folate Metabolism via Dihydrofolate Reductase (DHFR)
This compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR (encoded by folA in E. coli and dfrA in B. subtilis), this compound blocks the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), leading to the depletion of downstream metabolites essential for bacterial replication.[1] Metabolomic analyses confirm that treatment with this compound causes a significant increase in the DHF substrate, a characteristic signature of DHFR inhibition.[1]
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | E. coli FolA (DHFR) | 15 ± 4 nM | [1] |
| Metabolite Change | E. coli (DHF) | ~10-fold increase | [1] |
Mechanism II: Disruption of Bacterial Membrane Integrity
Independent of its effects on folate metabolism, this compound directly targets the bacterial cell membrane, causing rapid depolarization of the membrane potential and increasing its permeability.[1][2][4] This effect is not a secondary consequence of DHFR inhibition, as treatment with other DHFR inhibitors like trimethoprim (B1683648) does not produce similar membrane damage.[1][2] The rapid permeabilization of the bacterial membrane to dyes like SYTOX Green and TO-PRO-3 indicates a direct membranolytic effect.[1][4] This disruption leads to a loss of essential cellular functions and contributes significantly to the compound's bactericidal activity against both Gram-positive and Gram-negative bacteria.[2][4]
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Acinetobacter baumannii (17978) | Negative | 3.5 | [1] |
| Acinetobacter baumannii (19606) | Negative | 6.25 | [2] |
| Neisseria gonorrhoeae (WHO-L) | Negative | 0.87 | [1] |
| Escherichia coli (lptD4213) | Negative | 6.3 | [1] |
| Staphylococcus aureus (MRSA USA300) | Positive | 2.5 | [1] |
| Enterococcus faecalis (V583) | Positive | 2.5 | [1] |
The Dual-Targeting Advantage
The combination of two independent mechanisms of action in a single molecule provides a powerful therapeutic advantage. Bacterial cytological profiling shows that the morphological changes induced by this compound are similar to the combined effect of treating bacteria simultaneously with a DHFR inhibitor (trimethoprim) and a membrane-disrupting agent (nisin).[1][2] This dual assault makes it exceedingly difficult for bacteria to develop resistance.
PAR1-Independent Effects in Eukaryotic Cells
In addition to its antibacterial properties, this compound has been shown to inhibit cell proliferation and induce apoptosis in various eukaryotic cell lines, including mouse embryonic fibroblasts from PAR1 null mice.[5] This confirms that these antiproliferative effects are not mediated by its antagonism of PAR1.[5][6] The compound was found to inhibit serum-stimulated activation of p44/p42 mitogen-activated protein kinases (MAPK).[5]
| Cell Line | ED₅₀ for Growth Inhibition | Reference |
| NIH 3T3 (Mouse Fibroblast) | 75 nM | [5][7] |
| HEK 293 (Human Embryonic Kidney) | 81 nM | [5][7] |
| A375 (Human Melanoma) | 116 nM | [5][7] |
Experimental Protocols
In Vitro DHFR Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on purified DHFR enzyme.[1]
-
Reagents & Materials: Purified E. coli DHFR (FolA), NADPH, 7,8-dihydrofolate (DHF), reaction buffer (e.g., 50 mM MES pH 6.5, 10 mM MgCl₂), this compound, 96-well UV-transparent plate, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In each well of the 96-well plate, add the reaction buffer, a fixed concentration of NADPH (e.g., 60 µM), and the desired concentration of this compound or vehicle control (DMSO).
-
Add purified DHFR enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding DHF substrate (e.g., 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at regular intervals using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the relative enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Bacterial Membrane Potential Assay
This protocol uses a voltage-sensitive dye, such as 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)), which exhibits a fluorescence shift from green to red in cells with a high membrane potential.[1][8][9]
-
Reagents & Materials: Mid-log phase bacterial culture, phosphate-buffered saline (PBS), DiOC₂(3) stock solution (in DMSO), CCCP (a proton ionophore for control), flow cytometer or fluorescence plate reader.
-
Procedure:
-
Harvest and wash bacterial cells, then resuspend them in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
Prepare test samples by aliquoting the bacterial suspension into tubes or a 96-well plate.
-
For a depolarized control, add CCCP (e.g., 5 µM final concentration) to a control sample and incubate.[8]
-
Add this compound at various concentrations to the test samples. Include a vehicle-only control.
-
Add DiOC₂(3) dye (e.g., 30 µM final concentration) to all samples (except an unstained control) and incubate in the dark for 5-30 minutes.[8]
-
Analyze the samples using a flow cytometer with a 488 nm laser. Collect fluorescence in both green (e.g., ~530 nm) and red (e.g., ~575 nm) channels.
-
Depolarization is indicated by a decrease in the red/green fluorescence ratio compared to the vehicle control.
-
Membrane Permeability Assay
This protocol uses a fluorescent dye like SYTOX Green or TO-PRO-3, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[1][4]
-
Reagents & Materials: Mid-log phase bacterial culture, appropriate buffer (e.g., PBS), SYTOX Green dye, this compound, fluorescence microscope or plate reader.
-
Procedure:
-
Prepare bacterial cells as described in the membrane potential assay.
-
Add SYTOX Green (e.g., 1-5 µM final concentration) to the cell suspension.
-
Add this compound at the desired concentration (e.g., 5x MIC).
-
Incubate the mixture for a specified time (e.g., 30 minutes to 2 hours).[4]
-
Measure the increase in green fluorescence using a plate reader or visualize the stained cells using fluorescence microscopy. A significant increase in fluorescence indicates membrane permeabilization.
-
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for Assessing the Cytotoxicity of SCH79797
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797, initially identified as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), has garnered significant interest for its robust cytotoxic and pro-apoptotic activities that are largely independent of its effects on PAR1.[1] Emerging research has demonstrated its efficacy in inhibiting cell proliferation and inducing programmed cell death in various cell lines.[1] This has positioned this compound as a compound of interest for cancer research and drug development.
The cytotoxic effects of this compound are multifaceted. At lower concentrations, it has been shown to inhibit the serum-stimulated activation of p44/p42 mitogen-activated protein kinases (MAPK), a key pathway in cell growth and survival.[1] At higher concentrations, this compound induces apoptosis.[1] One of the key mechanisms underlying its pro-apoptotic action involves the upregulation of p53, leading to mitochondrial membrane permeabilization and the subsequent activation of the intrinsic apoptotic cascade.[2] Notably, these cytotoxic effects have been observed even in cells lacking PAR1, underscoring the PAR1-independent nature of this activity.[1]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and a general protocol for detecting apoptosis.
Data Presentation
Summary of Reported this compound Cytotoxic Activity
| Cell Line | Assay Type | Endpoint | Effective Concentration (ED50/IC50) | Reference |
| NIH 3T3 (Mouse Fibroblast) | Growth Inhibition | ED50 | 75 nM | [1] |
| HEK 293 (Human Embryonic Kidney) | Growth Inhibition | ED50 | 81 nM | [1] |
| A375 (Human Melanoma) | Growth Inhibition | ED50 | 116 nM | [1] |
| A10 (Rat Vascular Smooth Muscle) | Apoptosis Induction | Not specified | Not specified | [2] |
Experimental Protocols
General Guidelines for Handling this compound
Solubility: this compound dihydrochloride (B599025) is soluble in Dimethyl Sulfoxide (DMSO) at up to 50 mM and in ethanol (B145695) at up to 5 mM.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Concentration Range: Based on published data, a starting concentration range of 10 nM to 10 µM is recommended for initial cytotoxicity screening.[1][4] The optimal concentration will vary depending on the cell line and the duration of exposure.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell layer.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Apoptosis Detection Assay
Apoptosis can be detected through various methods, including Annexin V staining for phosphatidylserine (B164497) externalization, TUNEL assay for DNA fragmentation, or caspase activity assays. A general workflow for Annexin V staining followed by flow cytometry is provided below.
Materials:
-
This compound
-
Selected cell line
-
6-well plates or culture dishes
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or another viability dye
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
Collect both the detached and adherent cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound PAR1-independent apoptotic pathway.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH79797 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor activated by thrombin and other proteases.[1][2] Its role in modulating cellular responses to thrombin has positioned it as a compound of interest in cardiovascular research.[1][3] However, emerging evidence reveals that this compound also exhibits biological activities independent of PAR1 antagonism, including direct antimicrobial effects and the induction of apoptosis, broadening its potential therapeutic applications.[4][5][6] These application notes provide detailed protocols for the use of this compound in in vivo mouse models, focusing on its application in bacterial pneumonia and myocardial ischemia/reperfusion injury, along with a summary of its dual mechanism of action.
Mechanism of Action
This compound was initially developed as a selective, non-peptide antagonist of PAR1.[2] It competitively inhibits the binding of activating peptides to PAR1, thereby blocking downstream signaling pathways.[2] In the context of cardiovascular disease, this inhibition can reduce platelet aggregation and offer cardioprotection.[1][3]
Interestingly, recent studies have uncovered PAR1-independent actions of this compound. It has been shown to possess direct antibiotic properties against Gram-negative bacteria by disrupting the bacterial cell membrane.[4][7] Furthermore, this compound can induce apoptosis in various cell types, an effect that is not mediated through its interaction with PAR1.[5][6] This dual-mechanism activity makes this compound a versatile tool for in vivo research.
Data Presentation
Table 1: Efficacy of this compound in a Murine Model of E. coli Pneumonia
| Treatment Group | Dosage (Intratracheal) | Survival Rate (48h post-infection) | Notes |
| PBS Control | - | 29% | - |
| This compound | 10 µM | 68% | Significant improvement in survival.[4] |
| This compound | 100 µM | No improvement vs. PBS | Higher dose did not confer a survival advantage.[4] |
Table 2: Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia/Reperfusion
| Treatment Group | Dosage (Intravenous) | Outcome |
| Control | - | Infarct size: 62 ± 3% of the area at risk.[8] |
| This compound | 2.5 µg/kg | No significant change in infarct size.[8] |
| This compound | 10-100 µg/kg | Gradual decrease in infarct size.[8] |
| This compound | 25 µg/kg | Optimal dose for reducing myocardial necrosis.[3][8] |
| This compound | 250 µg/kg | No significant change in infarct size.[8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of E. coli Pneumonia
This protocol is adapted from studies demonstrating the efficacy of this compound in improving outcomes in bacterial pneumonia.[4][7]
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Escherichia coli (e.g., 1 million CFU)
-
Anesthetic for mice (e.g., isoflurane)
-
Animal handling and intratracheal instillation equipment
Procedure:
-
Animal Model: Use an appropriate mouse strain for pneumonia models (e.g., C57BL/6).
-
Induction of Pneumonia: Anesthetize mice and induce pneumonia via intratracheal (IT) instillation of E. coli (1 million CFU) using a direct visual instillation method.[4]
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in sterile PBS.
-
Administration of this compound: Six hours post-infection, administer the 10 µM this compound solution or a PBS control via the intratracheal route.[4]
-
Monitoring and Outcome Assessment:
-
Monitor survival over a 48-hour period.[4]
-
At selected time points (e.g., 24 hours post-infection), euthanize a subset of animals for further analysis.
-
Assess lung injury through histological staining (e.g., H&E) and scoring.[4]
-
Measure bacterial clearance from the lungs.
-
Analyze inflammatory markers in bronchoalveolar lavage fluid.
-
Protocol 2: Assessment of Cardioprotective Effects of this compound in a Murine Model of Myocardial Ischemia/Reperfusion (Adapted from Rat Model)
This protocol is based on studies conducted in rats, which can be adapted for mice to investigate the cardioprotective effects of this compound.[1][3]
Materials:
-
This compound
-
Vehicle for injection (e.g., saline)
-
Anesthetic for mice
-
Surgical equipment for inducing myocardial ischemia/reperfusion
Procedure:
-
Animal Model: Use a suitable mouse strain for cardiovascular studies.
-
Preparation of this compound Solution: Prepare solutions of this compound in saline at various concentrations to achieve the desired dosages (e.g., ranging from 10 to 100 µg/kg).
-
Administration of this compound: Administer a single intravenous (IV) injection of this compound or vehicle immediately before or during the ischemic period.[3] The optimal dose in rats was found to be 25 µg/kg.[3]
-
Induction of Myocardial Ischemia/Reperfusion:
-
Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Induce regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).
-
Remove the ligature to allow for reperfusion (e.g., for 180 minutes).[8]
-
-
Outcome Assessment:
-
At the end of the reperfusion period, euthanize the animals.
-
Determine the infarct size as a percentage of the area at risk.
-
Assess recovery of ventricular function.
-
Visualizations
References
- 1. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Selective PAR1 antagonist | Cardiovascular | TargetMol [targetmol.com]
Application Notes and Protocols: Utilizing SCH79797 in MRSA Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SCH79797 in Methicillin-resistant Staphylococcus aureus (MRSA) infection models. This document includes a summary of its antimicrobial activity, detailed experimental protocols for in vitro and in vivo studies, and a visualization of its unique dual-mechanism of action.
Introduction
This compound is a novel compound demonstrating potent bactericidal activity against a broad spectrum of bacteria, including multidrug-resistant strains such as MRSA.[1][2] Its efficacy stems from a unique dual-targeting mechanism of action, which involves the simultaneous inhibition of dihydrofolate reductase (DHFR) and disruption of bacterial membrane integrity.[1][2][3] This dual action not only ensures rapid bacterial killing but also presents a significant barrier to the development of resistance.
Quantitative Data Summary
The antimicrobial potency of this compound against MRSA has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | MRSA Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA USA300 | 1 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | MRSA | 1 µM (significant growth suppression) | [4] |
| Bactericidal Concentration | MRSA | 10 µM (substantial bactericidal activity) | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its potent antibacterial effect through a dual-mechanism of action, targeting two independent and essential cellular processes in MRSA. This dual assault is key to its efficacy and low frequency of resistance development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies with this compound.
In Vitro Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against MRSA using the broth microdilution method.
-
Materials:
-
This compound
-
MRSA strain (e.g., USA300)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculate an overnight culture of MRSA into fresh MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Time-Kill Assay
This assay evaluates the bactericidal activity of this compound against MRSA over time.
-
Materials:
-
This compound
-
MRSA strain
-
MHB
-
Sterile culture tubes
-
Agar (B569324) plates
-
-
Procedure:
-
Prepare cultures of MRSA in MHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curves.
-
In Vivo Efficacy in a Murine MRSA Skin Infection Model
This protocol describes a model to assess the in vivo efficacy of this compound in treating a localized MRSA skin infection.
-
Materials:
-
This compound formulation (e.g., topical ointment or solution for injection)
-
MRSA strain (e.g., USA300)
-
6-8 week old BALB/c mice
-
Anesthetic
-
Surgical tools (scalpel or biopsy punch)
-
Calipers
-
-
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Infection:
-
Anesthetize the mice and shave a small area on their dorsum.
-
Create a superficial skin wound using a scalpel or a small biopsy punch.
-
Apply a suspension of a clinical MRSA isolate (e.g., USA300, ~10⁷ CFU) directly onto the wound.
-
-
Treatment:
-
Divide the mice into treatment and control groups (e.g., vehicle control, untreated).
-
Administer this compound at the desired dose and route (e.g., topical application to the wound or systemic administration via intraperitoneal injection) at specified time points post-infection (e.g., starting 2 hours post-infection and then daily).
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for signs of illness and measure the size of the skin lesion using calipers.
-
At the end of the study (e.g., day 3 or 7 post-infection), euthanize the mice.
-
Aseptically excise the infected skin tissue.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU per gram of tissue).
-
-
Data Analysis: Compare the bacterial loads and lesion sizes between the this compound-treated groups and the control groups to determine the efficacy of the compound.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of MRSA infections due to its potent, dual-mechanism of action and low propensity for resistance development. The provided data and protocols offer a solid foundation for researchers to further investigate and harness the potential of this compound in the fight against antibiotic-resistant bacteria.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PAR1 Signaling Pathways with SCH79797
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor that plays a critical role in thrombosis, inflammation, and cancer progression.[1] Activation of PAR1 by proteases such as thrombin leads to a conformational change that initiates intracellular signaling cascades. This compound competitively inhibits the binding of activating ligands to PAR1, making it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1]
These application notes provide comprehensive protocols for utilizing this compound to study PAR1 signaling in various cellular and in vivo contexts. It is important to note that while this compound is a potent PAR1 antagonist, several studies have reported significant PAR1-independent effects, particularly at higher concentrations. These off-target effects include induction of apoptosis, inhibition of cell proliferation, and antibacterial activity.[2][3] Therefore, careful dose-response studies and the use of appropriate controls, such as PAR1-null cells or the use of other PAR1 antagonists, are crucial for interpreting experimental results.[2]
Data Presentation
The following table summarizes the quantitative data for this compound's efficacy in various assays.
| Parameter | Value | Assay System | Reference |
| PAR1 Binding | |||
| IC50 | 70 nM | [³H]haTRAP binding to PAR1 | [1] |
| Ki | 35 nM | [³H]haTRAP binding to PAR1 | [1] |
| Functional Assays | |||
| IC50 | 3 µM | Thrombin-induced platelet aggregation | [1] |
| ED50 | 75 nM | Growth inhibition of NIH 3T3 cells | [2] |
| ED50 | 81 nM | Growth inhibition of HEK 293 cells | [2] |
| ED50 | 116 nM | Growth inhibition of A375 cells | [2] |
| In Vivo Efficacy | |||
| Optimal Dose | 25 µg/kg (IV) | Reduction of myocardial necrosis in rats | [4] |
| Effective Concentration | 1 µM | Reduction of infarct size in isolated rat hearts | [4] |
| Effective Concentration | 3 µM | Inhibition of glioma cell migration and invasion | [5] |
Signaling Pathways and Experimental Workflow
PAR1 Signaling Pathway and Inhibition by this compound
Protease-activated receptor 1 (PAR1) is activated by the cleavage of its N-terminus by proteases like thrombin. This exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This typically involves the activation of G proteins (Gq/11, Gi/o, G12/13), leading to downstream cascades such as the activation of phospholipase C (PLC), generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), mobilization of intracellular calcium, and activation of protein kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate a variety of cellular responses including platelet aggregation, cell proliferation, and inflammation. This compound acts as a competitive antagonist, preventing the "tethered ligand" from binding and activating the receptor, thus inhibiting these downstream signaling events.
General Experimental Workflow for Studying PAR1 Signaling with this compound
The following diagram outlines a typical workflow for investigating the role of PAR1 signaling using this compound. This workflow can be adapted for various in vitro and in vivo models.
Experimental Protocols
Platelet Aggregation Assay
This protocol is used to assess the effect of this compound on platelet aggregation induced by PAR1 agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
This compound stock solution (in DMSO or ethanol).
-
PAR1 agonist (e.g., thrombin, TFLLR-NH₂).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
-
Saline.
Procedure:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust Platelet Count: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubation with this compound: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Induce Aggregation: Place the PRP samples in the aggregometer cuvettes with a stir bar. Add the PAR1 agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Quantify the percentage of aggregation inhibition by this compound compared to the vehicle control.
Intracellular Calcium Mobilization Assay
This protocol measures the effect of this compound on PAR1-mediated intracellular calcium release.
Materials:
-
Cultured cells expressing PAR1 (e.g., HEK293, glioma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution.
-
PAR1 agonist (e.g., thrombin, TFLLR-NH₂).
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurement.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash: Wash the cells with buffer to remove excess dye.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence reader or on the microscope stage. Establish a baseline fluorescence reading.
-
Agonist Addition: Add the PAR1 agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity as a measure of intracellular calcium concentration. Determine the inhibitory effect of this compound on the agonist-induced calcium response.[5]
MAPK (ERK1/2) Activation Assay
This protocol assesses the effect of this compound on PAR1-mediated activation of the MAPK/ERK pathway.
Materials:
-
Cultured cells expressing PAR1.
-
This compound stock solution.
-
PAR1 agonist (e.g., thrombin, serum).
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary antibody conjugated to HRP.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency. For serum-stimulated experiments, serum-starve the cells for several hours to overnight to reduce basal MAPK activity.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulation: Stimulate the cells with a PAR1 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of p-ERK1/2 to total ERK1/2.
Cell Proliferation and Apoptosis Assays
These protocols are used to investigate the PAR1-independent effects of this compound on cell growth and viability.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the ED50 for growth inhibition.[2]
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Myocardial Ischemia/Reperfusion Model in Rats
This protocol describes a model to assess the cardioprotective effects of this compound.[4][6]
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
Surgical instruments.
-
Ventilator.
-
This compound for injection.
-
Triphenyltetrazolium chloride (TTC) stain.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.
-
Surgical Preparation: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer this compound (e.g., 25 µg/kg, IV) or vehicle control prior to ischemia.[4]
-
Ischemia: Induce regional ischemia by tightening the suture around the LAD for a specified period (e.g., 30 minutes).
-
Reperfusion: Release the suture to allow for reperfusion for a set duration (e.g., 2-3 hours).
-
Infarct Size Measurement: At the end of reperfusion, excise the heart, slice the ventricles, and incubate the slices in TTC stain. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Data Analysis: Image the heart slices and quantify the infarct size as a percentage of the area at risk or the total ventricular area.
PAR1-Independent Effects of this compound
It is crucial for researchers to be aware of the PAR1-independent activities of this compound to avoid misinterpretation of data. At concentrations often used to inhibit PAR1, this compound can induce apoptosis and inhibit cell proliferation in a manner that is not mediated by its interaction with PAR1.[2] This has been demonstrated in cells lacking PAR1 expression.[2] Furthermore, this compound has been identified as a potent antibiotic with a dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[3]
The following diagram illustrates these distinct mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PAR1 antagonist, this compound, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 6. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrofolate Reductase (DHFR) Inhibition Assay with SCH79797
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of the compound SCH79797 against Dihydrofolate Reductase (DHFR). This document includes the background, principle of the assay, required materials, a step-by-step experimental protocol, and data analysis methods.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[1][4] Inhibition of DHFR disrupts these essential cellular processes, leading to cell death, which makes it a well-established target for antimicrobial and anticancer therapies.[3][4][5]
This compound is a compound that has been identified as an antibiotic with a unique dual-targeting mechanism of action.[6][7] It has been shown to kill both Gram-negative and Gram-positive bacteria.[6][7] One of its primary mechanisms is the inhibition of folate metabolism by directly targeting DHFR.[6][7] Studies have demonstrated that this compound acts as a competitive inhibitor of DHFR with respect to its substrate, DHF.[6] These notes provide a comprehensive guide for researchers to perform an in vitro biochemical assay to quantify the inhibitory potency of this compound on DHFR.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against E. coli Dihydrofolate Reductase (FolA).
| Compound | Target | IC50 (μM) | Inhibition Type | Effect on Km for DHF |
| This compound | E. coli DHFR (FolA) | 8.6 ± 3 | Competitive | Increases |
Table 1: In vitro inhibitory activity of this compound against E. coli DHFR.[6]
Signaling Pathway
The diagram below illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition by compounds like this compound disrupts the downstream synthesis of essential biomolecules.
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme.
Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1][8][9] The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Purified recombinant DHFR enzyme (e.g., from E. coli)
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Methotrexate (B535133) (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl[1]
-
DMSO (for dissolving inhibitor)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Reagent Preparation
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[1]
-
DHFR Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 200 nM).[1]
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.[1]
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[1]
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.[1]
Experimental Workflow
The following diagram outlines the steps for performing the DHFR inhibition assay in a 96-well plate format.
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
Assay Procedure
-
Inhibitor Dilution: Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of methotrexate for the positive control.
-
Assay Plate Setup:
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL DHF + 10 µL NADPH.
-
Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme.
-
Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL DHFR enzyme.[1]
-
-
Pre-incubation: Add the assay buffer, inhibitor (or DMSO/methotrexate), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: To start the reaction, add 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.[1]
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1]
Data Analysis
-
Calculate Initial Velocity: Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [(V₀_negative_control - V₀_test_well) / V₀_negative_control] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
Troubleshooting
-
High background signal: Ensure that the DHF and NADPH solutions are fresh and have been protected from light to prevent degradation.
-
Low enzyme activity: Verify the concentration and activity of the DHFR enzyme stock. Ensure the assay buffer pH is correct.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents in the wells. Check for and avoid air bubbles in the wells before reading the plate. Use a multichannel pipette for adding reagents to minimize variability.[10]
These application notes and protocols provide a robust framework for investigating the inhibitory effects of this compound on DHFR. Adherence to these guidelines will enable the generation of reliable and reproducible data for research and drug development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scispace.com [scispace.com]
- 9. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SCH79797 in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of SCH79797, a dual-action compound with activity as a Protease-Activated Receptor 1 (PAR1) antagonist and a direct antimicrobial agent, in various murine models. This document includes a summary of reported dosages, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vivo doses of this compound used in murine and rat models across different research applications. Rat studies are included as a valuable reference for designing murine experiments due to physiological similarities.
| Disease Model/Context | Route of Administration | Dose | Mouse/Rat Strain | Key Findings |
| Bacterial Pneumonia | Intratracheal (IT) | 10 µM | C57BL/6J Mice | Significant improvement in survival, reduced lung injury, and bacterial clearance in an E. coli pneumonia model.[1] |
| Intratracheal (IT) | 100 µM | C57BL/6J Mice | No significant improvement in survival compared to control.[1] | |
| Myocardial Ischemia/Reperfusion (I/R) Injury | Intravenous (IV) | 2.5 - 250 µg/kg | Sprague-Dawley Rats | Dose-dependent reduction in myocardial necrosis, with an optimal dose of 25 µg/kg. |
| Cardiac Hypertrophy and Fibrosis | Not Specified | Not Specified | Ren-2 Mice | Cardioprotective effects observed with PAR-1 inhibition by this compound. |
| Glioma | Not Specified | 3 µM (in vitro) | N/A | Significantly reduced migration and invasion of glioma cell lines.[2] |
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action. It acts as a competitive antagonist of PAR1, a G-protein coupled receptor involved in thrombosis and inflammation. Additionally, it possesses direct antimicrobial properties through the disruption of the bacterial cell membrane and inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis.
Experimental Protocols
Intratracheal Administration for Bacterial Pneumonia Model
This protocol is adapted from studies investigating the efficacy of this compound in a murine model of E. coli pneumonia.[1]
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS)
-
E. coli (e.g., strain K1)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Insulin (B600854) syringe with a 27-30G needle
-
Animal restraining board
Procedure:
-
Animal Model: Use male C57BL/6J mice (12-15 weeks old).
-
Induction of Pneumonia: Anesthetize mice and intratracheally instill 1 x 10^6 CFU of E. coli in a small volume of PBS (typically 50 µL).
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in sterile PBS.
-
Administration: 6 hours post-infection, re-anesthetize the mice.
-
Visualize the trachea via direct laryngoscopy.
-
Carefully insert the needle of the insulin syringe into the trachea and instill the 10 µM this compound solution.
-
Monitoring: Monitor animals for survival and clinical signs of illness. At designated time points (e.g., 24 or 48 hours), euthanize a subset of animals for bronchoalveolar lavage (BAL) to assess bacterial load and inflammation.
Intravenous Administration for Cardiovascular Models
This protocol is based on a study of myocardial ischemia/reperfusion in rats and can be adapted for mice.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Anesthetic
-
Mouse restrainer
-
Sterile syringes and needles (27-30G)
Procedure:
-
Animal Model: Use appropriate mouse strain for the cardiovascular model (e.g., C57BL/6).
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle to achieve the desired concentration (e.g., for a 25 µg/kg dose in a 25g mouse, prepare a solution that allows for a small injection volume, typically 100-200 µL).
-
Administration: Anesthetize the mouse.
-
Warm the tail to dilate the lateral tail veins.
-
Secure the mouse in a restrainer.
-
Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
Induction of Injury: Proceed with the experimental model of cardiovascular injury (e.g., ligation of a coronary artery for ischemia/reperfusion).
Ferric Chloride-Induced Thrombosis Model
While a specific dose of this compound for this murine model was not identified in the literature, this protocol outlines the procedure for inducing thrombosis, after which a range of this compound doses (e.g., based on the intravenous cardiovascular model) could be tested.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper
-
Anesthetic
-
Surgical instruments for exposing the carotid artery
-
Flow probe for monitoring blood flow
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intravenous injection) at a predetermined time before injury.
-
Surgical Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Injury Induction: Place a flow probe around the artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a set duration.
-
Endpoint Analysis: Euthanize the animal and the vessel can be harvested for histological analysis.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo murine study investigating the efficacy of this compound.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant national and international guidelines. Researchers should optimize dosages and procedures for their specific experimental conditions.
References
Application Notes and Protocols for SCH79797 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and cell culture conditions for experiments involving SCH79797, a dual-action compound known for its potent antagonism of Protease-Activated Receptor 1 (PAR1) and its broad-spectrum antibiotic activity.
Mechanism of Action
This compound exhibits a unique dual mechanism of action. As a PAR1 antagonist, it competitively inhibits the binding of thrombin and other activating peptides, thereby blocking downstream signaling pathways involved in platelet aggregation and cellular proliferation. Independently, this compound functions as a powerful antibiotic against both Gram-positive and Gram-negative bacteria by disrupting bacterial membrane integrity and inhibiting dihydrofolate reductase, a key enzyme in folate metabolism.
Data Summary
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: Inhibitory Concentrations of this compound in Mammalian Cells
| Parameter | Cell Type/Assay | Value |
| IC₅₀ (PAR1 Binding) | Human Platelets | 70 nM |
| Kᵢ (PAR1 Binding) | Human Platelets | 35 nM |
| IC₅₀ (Thrombin-induced Platelet Aggregation) | Human Platelets | 3 µM |
| ED₅₀ (Growth Inhibition) | NIH 3T3 Cells | 75 nM |
| ED₅₀ (Growth Inhibition) | HEK 293 Cells | 81 nM |
| ED₅₀ (Growth Inhibition) | A375 Cells | 116 nM |
Table 2: Recommended Cell Culture Conditions for this compound Experiments
| Cell Line | Morphology | Growth Medium | Seeding Density | Sub-cultivation Ratio |
| A375 | Epithelial | DMEM, 10-15% FBS, 2 mM L-glutamine | 1 x 10⁴ cells/cm²[1] | 1:3 to 1:8[2][3] |
| NIH 3T3 | Fibroblast | DMEM, 10% FBS | 3 to 4 x 10⁴ cells/cm² | 1:10 to 1:20 |
| HEK293 | Epithelial | DMEM or EMEM, 10% FBS | 1 x 10⁴ cells/cm² | 1:3 to 1:6 |
Experimental Protocols
General Cell Culture and Sub-culturing
Materials:
-
Complete growth medium (see Table 2)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
For sub-culturing, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Seed new culture vessels at the recommended seeding density (see Table 2).
-
Change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cell lines like A375, NIH 3T3, and HEK293.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24-72 hours in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM to 5 µM) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is for assessing the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Thrombin solution (agonist)
-
Light Transmission Aggregometer
Protocol:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of this compound (e.g., 1 µM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding thrombin to the cuvette.
-
Record the change in light transmission for 5-10 minutes.
-
Determine the maximum percentage of aggregation for each condition and calculate the percentage of inhibition by this compound.
Visualizations
Caption: PAR1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Cellular Assays with this compound.
References
Application Notes and Protocols for SCH79797 Administration in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. SCH79797 is a novel compound with a dual mechanism of action: it is a potent antagonist of Protease-Activated Receptor 1 (PAR1) and exhibits direct antibiotic properties.[1][2] These characteristics make it a compelling candidate for investigation in the context of sepsis, which involves complex interplay between coagulation, inflammation, and bacterial infection.
This document provides detailed application notes and protocols for the administration of this compound in two standard animal models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection. While direct studies of this compound in these specific sepsis models are limited in the currently available literature, this guide synthesizes established sepsis protocols with the known pharmacology of this compound and data from relevant in vivo studies to provide a comprehensive framework for researchers.
Mechanism of Action of this compound in Sepsis
This compound presents a multi-faceted approach to treating sepsis through two primary mechanisms:
-
PAR1 Antagonism: PAR1 is a G protein-coupled receptor that plays a complex, dual role in sepsis.[3] Activation by thrombin, a key protease in the coagulation cascade, promotes pro-inflammatory and pro-coagulant pathways, leading to endothelial barrier dysfunction and vascular leakage.[4] Conversely, activation by activated protein C (APC) can have anti-inflammatory and cytoprotective effects.[4] By blocking PAR1, this compound can potentially inhibit the detrimental effects of thrombin-mediated PAR1 activation, thereby reducing inflammation and vascular injury.
-
Direct Antibiotic Activity: this compound has been shown to have potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[5][6] This effect is achieved through a dual-targeting mechanism that involves the disruption of the bacterial cell membrane and the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis.[2][5] This direct antimicrobial action is particularly relevant in sepsis, where controlling the underlying infection is paramount.
Quantitative Data from Relevant In Vivo Studies
Table 1: Effects of this compound in a Murine Model of E. coli Pneumonia
| Outcome Measure | Treatment Group | Result | Reference |
| Survival Rate | 10 µM this compound (intratracheal) | 68% survival at 48h | [6] |
| PBS (Control) | 29% survival at 48h | [6] | |
| Lung Injury Score | 10 µM this compound | Significant reduction vs. PBS | [6] |
| Bacterial Clearance | 10 µM this compound | Enhanced bacterial clearance | [6] |
| In Vitro E. coli Growth | 1 µM this compound | Significant impairment | [6] |
| 10-100 µM this compound | No bacterial growth | [6] |
Table 2: Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury
| Outcome Measure | Treatment Group | Result | Reference |
| Serum Creatinine | 25 µg/kg this compound (i.p.) | Markedly improved vs. vehicle | [7] |
| Neutrophil Infiltration | 25 µg/kg this compound | Markedly reduced vs. vehicle | [7] |
| TNF-α Expression | 25 µg/kg this compound | Markedly reduced vs. vehicle | [7] |
| P-selectin Expression | 25 µg/kg this compound | Markedly reduced vs. vehicle | [7] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[8][9]
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Electric razor
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Sterile surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk for ligation, 6-0 for peritoneum)
-
Wound clips or suture for skin closure
-
Sterile hollow-bore needle (22-27 gauge, size can be varied to modulate severity)
-
Pre-warmed sterile 0.9% saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the abdomen and disinfect the surgical area.[4]
-
Laparotomy: Make a 1-2 cm midline incision through the skin and linea alba to expose the peritoneal cavity.[10]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.[10]
-
Ligation: Ligate the cecum distal to the ileocecal valve with 3-0 silk suture. The length of the ligated cecum can be varied to control the severity of sepsis (a longer ligation results in more severe sepsis).[4][9]
-
Puncture: Puncture the ligated cecum through-and-through with a sterile needle. The size of the needle and the number of punctures will also influence the severity of sepsis.[4][10]
-
Confirmation and Repositioning: Gently squeeze the cecum to express a small amount of fecal matter to ensure patency of the punctures. Carefully return the cecum to the peritoneal cavity.[11]
-
Closure: Close the peritoneal wall with 6-0 suture and the skin with wound clips or suture.[4]
-
Resuscitation and Post-operative Care: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[4] Provide post-operative analgesia and place the mouse on a warming pad until it recovers from anesthesia. Monitor the animals closely according to institutional guidelines.
Lipopolysaccharide (LPS) Injection Model
The LPS model induces a rapid and potent systemic inflammatory response that mimics the initial hyper-inflammatory phase of sepsis.[12][13]
Materials:
-
Mice or rats
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for injection
Procedure:
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS required to induce sepsis varies depending on the animal species, strain, and the specific lot of LPS. A dose-finding study is recommended. For mice, a dose of 5 mg/kg is often used to induce long-lasting changes.[2]
-
Administration: Administer the LPS solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring: Monitor the animals for signs of sepsis, which can include lethargy, piloerection, huddling, and changes in body temperature. The peak inflammatory response, including cytokine production, typically occurs within a few hours of LPS injection.[12]
This compound Administration Protocol
This proposed protocol is based on data from relevant in vivo studies and the known properties of this compound. Researchers should optimize the dose, route, and timing of administration for their specific experimental design.
Preparation of this compound:
-
This compound is typically dissolved in a vehicle such as a mixture of phosphate-buffered saline (PBS) and a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
Proposed Administration Strategies:
-
Prophylactic/Early Treatment:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dose: Based on the renal ischemia-reperfusion study, a starting dose of 25 µg/kg could be investigated.[7] Given the dual mechanism, higher doses might be necessary to achieve effective antibacterial concentrations. The pneumonia study used a 10 µM solution administered locally.[6] Dose-response studies are essential.
-
Timing: Administer this compound shortly before (prophylactic) or within a few hours (early treatment) after sepsis induction (CLP surgery or LPS injection). The timing is critical as the role of PAR1 may change during the progression of sepsis.[3][14]
-
-
Therapeutic Treatment:
-
Route: i.p. or i.v. injection.
-
Dose: Similar dose-finding studies as for early treatment would be required.
-
Timing: Administer this compound at a later time point (e.g., 6 hours post-CLP) to model a more clinically relevant scenario where treatment is initiated after the onset of sepsis.
-
Visualizations
Caption: Experimental workflow for this compound administration in a CLP sepsis model.
Caption: Dual mechanism of action of this compound in sepsis.
Conclusion and Future Directions
This compound holds promise as a therapeutic candidate for sepsis due to its unique dual mechanism of targeting both the host inflammatory response via PAR1 antagonism and the invading pathogens through direct antibiotic activity. The provided protocols for CLP and LPS-induced sepsis models offer a standardized framework for investigating the efficacy of this compound.
Given the absence of direct studies, future research should focus on establishing the efficacy of this compound in these gold-standard sepsis models. Key areas of investigation should include dose-optimization studies, characterization of the therapeutic window for administration, and a comprehensive analysis of its effects on survival, bacterial clearance, inflammatory cytokine profiles, and organ function. Such studies will be critical in determining the translational potential of this compound for the treatment of human sepsis.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopolysaccharide-induced sepsis induces long-lasting affective changes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1: key player in the sepsis coagulation-inflammation crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of proinflammatory cytokines by this compound, a selective protease-activated receptor 1 antagonist, protects rat kidney against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ‘Role reversal’ for the receptor PAR1 in sepsis-induced vascular damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Platelet Aggregation Assay with SCH79797
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2] Thrombin is a critical agonist in thrombosis and hemostasis, and its interaction with PAR-1 leads to robust platelet activation and aggregation.[1] Consequently, the inhibition of this pathway is a significant area of interest for the development of novel antiplatelet therapies.[2] this compound has been utilized in numerous preclinical studies to investigate the role of PAR-1 in platelet function and thrombosis.[1][3] However, it is noteworthy that some studies suggest that this compound may exert effects on platelets that are independent of PAR-1 antagonism, potentially altering platelet morphology and function through other mechanisms.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in platelet aggregation assays, a fundamental method for assessing platelet function. The provided protocols are based on the principles of light transmission aggregometry (LTA), the gold-standard for in vitro platelet aggregation studies.[6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on platelet aggregation.
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Species | Assay Conditions | Observed Effect | Reference |
| Cathepsin K (20 nM) | 140 nM | Human | Platelets pre-incubated for 30 min at 37°C | Significant inhibition of platelet aggregation | [7] |
| PAR-1 Activating Peptide (AP) (0.2 µM) | 140 nM | Human | Platelets pre-incubated for 30 min at 37°C | Complete inhibition of platelet aggregation | [7] |
| Collagen and Tissue Thromboplastin | 10 µM | Not Specified | Microchip-based flow chamber system, shear rate of 600s⁻¹ | Efficiently reduced fibrin-rich platelet thrombi and significantly delayed occlusion | [1] |
| PAR1-selective peptide agonist | IC₅₀ of 70 nmol/L | Human | Competitive inhibitor binding assay | Characterized as a competitive inhibitor | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of thrombin-induced platelet aggregation via the PAR-1 receptor and the inhibitory action of this compound.
Caption: Thrombin-PAR-1 signaling pathway and inhibition by this compound.
Experimental Protocols
This section details the methodology for performing a platelet aggregation assay using this compound with light transmission aggregometry.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant
-
Centrifuge
-
Pipettes and sterile conical tubes
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[8]
-
Gently mix the blood with the sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[8]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new sterile tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes at room temperature.
-
Collect the supernatant (PPP) and transfer it to a new sterile tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[9]
Protocol 2: Platelet Aggregation Assay using this compound
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Platelet agonist (e.g., Thrombin, PAR-1 activating peptide, ADP, Collagen)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Pipettes
Experimental Workflow Diagram:
Caption: Workflow for Light Transmission Aggregometry with this compound.
Procedure:
-
Platelet Count Adjustment (Optional but Recommended): For consistency, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the appropriate channel and set the baseline to 0% light transmission.
-
Pipette the same volume of PPP into a separate cuvette and place it in the reference well to set the 100% light transmission baseline.[8]
-
-
Pre-incubation with this compound:
-
For each experimental condition, pipette adjusted PRP into a fresh cuvette with a stir bar.
-
Add a small volume of the desired concentration of this compound (e.g., 140 nM) or the vehicle control (e.g., DMSO) to the PRP.[7]
-
Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C with stirring in the aggregometer.[7]
-
-
Initiation of Aggregation:
-
Add the chosen platelet agonist (e.g., PAR-1 activating peptide at 0.2 µM) to the cuvette to initiate platelet aggregation.[7]
-
-
Data Recording:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable plateau is reached. The output will be an aggregation curve.
-
Data Analysis
-
Maximum Aggregation: Determine the maximum percentage of aggregation for each experimental condition from the aggregation curve.
-
Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control using the following formula:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Dose-Response Curve: Plot the percentage of inhibition against the different concentrations of this compound to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion
The protocols and data presented in these application notes provide a framework for the investigation of this compound's effects on platelet aggregation. By employing standardized light transmission aggregometry, researchers can effectively characterize the inhibitory potential of this compound and other PAR-1 antagonists. It is crucial to consider the potential for off-target effects and to include appropriate controls in all experimental designs. These methodologies are essential for the preclinical evaluation of novel antiplatelet agents targeting the thrombin signaling pathway.
References
- 1. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PAR1 antagonist, this compound, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of SCH79797 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH79797 is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in cellular signaling pathways that regulate thrombosis, inflammation, and cell proliferation.[1] Beyond its canonical role as a PAR1 inhibitor, this compound has demonstrated significant PAR1-independent effects, including the induction of apoptosis and inhibition of cell proliferation in various cell lines.[1] Furthermore, emerging research has identified this compound as a dual-mechanism antibiotic that targets both folate metabolism and bacterial membrane integrity. This multifaceted activity makes this compound a compound of considerable interest in drug development and cellular research.
Flow cytometry is an essential tool for elucidating the cellular effects of this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells, providing detailed insights into apoptosis, cell cycle progression, and cell viability. These application notes provide comprehensive protocols for the flow cytometric analysis of mammalian cells treated with this compound.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of mammalian cells treated with this compound for 48 hours. The data is representative and illustrates the dose-dependent effects of the compound on cell cycle distribution and apoptosis.
Table 1: Effect of this compound on Cell Cycle Distribution in A375 Human Melanoma Cells
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (0) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 2.1 ± 0.5 |
| 50 | 68.9 ± 3.5 | 18.1 ± 2.2 | 13.0 ± 1.5 | 5.8 ± 1.1 |
| 100 (Approx. ED50) | 75.4 ± 4.2 | 12.3 ± 1.9 | 12.3 ± 1.7 | 15.2 ± 2.3 |
| 250 | 82.1 ± 4.8 | 7.5 ± 1.3 | 10.4 ± 1.4 | 28.7 ± 3.1 |
Table 2: Induction of Apoptosis by this compound in NIH 3T3 Fibroblasts
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0) | 96.3 ± 1.5 | 2.1 ± 0.4 | 1.6 ± 0.3 |
| 50 | 90.1 ± 2.2 | 6.5 ± 0.9 | 3.4 ± 0.6 |
| 75 (Approx. ED50) | 75.8 ± 3.1 | 15.2 ± 1.8 | 9.0 ± 1.2 |
| 200 | 48.2 ± 4.5 | 30.7 ± 2.9 | 21.1 ± 2.5 |
Table 3: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | ED50 for Growth Inhibition (nM) |
| NIH 3T3 (Mouse Fibroblast) | 75[1] |
| HEK 293 (Human Embryonic Kidney) | 81[1] |
| A375 (Human Melanoma) | 116[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its analysis using flow cytometry.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line of interest (e.g., NIH 3T3, HEK 293, A375)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Replace the medium in each well with the this compound-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1, step 2.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for data acquisition.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Gate on the single-cell population to exclude doublets.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound on mammalian cells using flow cytometry. By quantifying changes in apoptosis and cell cycle distribution, researchers can gain valuable insights into the compound's mechanism of action, which is crucial for its development as a potential therapeutic agent. The PAR1-independent anti-proliferative and pro-apoptotic effects of this compound highlight its potential in cancer research and other fields beyond its initial application as a PAR1 antagonist.
References
Application Notes and Protocols: Western Blot Analysis of PAR1 Pathway Proteins Following SCH79797 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of the PAR1 antagonist, SCH79797, on the Protease-Activated Receptor 1 (PAR1) signaling pathway using Western blotting. This document includes an overview of the PAR1 pathway, the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines.
Introduction to the PAR1 Signaling Pathway and this compound
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and cell proliferation.[1] Unlike typical GPCRs, PAR1 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin.[1][2] This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[3]
Upon activation, PAR1 couples to several G proteins, including Gαq and Gα12/13.[1][2][3] Activation of Gαq stimulates Phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC). The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, cell adhesion, and motility. Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4]
This compound is a potent and selective non-peptide antagonist of PAR1.[5] It functions by competitively inhibiting the binding of the tethered ligand to the receptor, thereby blocking downstream signaling.[5] However, it is important to note that some studies suggest this compound may also exert PAR1-independent effects.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analyses investigating the effect of this compound on key proteins in the PAR1 signaling pathway. The data is presented as a fold change in protein phosphorylation or expression relative to an untreated control.
| Target Protein | Treatment Conditions | Fold Change vs. Control | Reference |
| p-ERK1/2 | Thrombin (1 U/mL) | ↑ (Significant increase) | [7] |
| p-ERK1/2 | Thrombin (1 U/mL) + this compound (1 µmol/L) | ↓ (Significantly inhibited) | [7] |
| p-ERK1/2 | Factor Xa (20 nmol/L) | ↑ (Significant increase) | [7] |
| p-ERK1/2 | Factor Xa (20 nmol/L) + this compound (1 µmol/L) | ↓ (Significantly inhibited) | [7] |
| PAR1 | siRNA targeting PAR1 (200 nM) | ↓ (~50% reduction) | [8] |
Signaling Pathway and Experimental Workflow
To visualize the PAR1 signaling cascade and the experimental process, the following diagrams are provided.
Caption: PAR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Detailed Experimental Protocols
The following is a generalized protocol for performing Western blot analysis of PAR1 pathway proteins. Optimization may be required for specific cell types and antibodies.
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-24 hours prior to treatment.
-
This compound Treatment:
-
Agonist Stimulation:
-
Stimulate cells with a PAR1 agonist (e.g., thrombin or a PAR1-activating peptide like TFLLRNPNDK-NH2) for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Include appropriate vehicle controls for both this compound and the agonist.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
RIPA Lysis Buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0. Add fresh: 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 15-30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein per sample.
-
Boil samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples and a pre-stained protein ladder onto an SDS-polyacrylamide gel of an appropriate percentage.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
4. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to the signal of the loading control (e.g., GAPDH or β-actin).
-
For phosphoproteins, normalize the phospho-protein signal to the total protein signal.
-
Calculate the fold change in protein expression or phosphorylation relative to the untreated control.
-
References
- 1. PAR1 (E9J9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. RHOA antibody (10749-1-AP) | Proteintech [ptglab.com]
- 3. PAR1 Polyclonal Antibody (PAR1-101AP) [thermofisher.com]
- 4. Anti-RhoA antibody (ab86297) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Protease Activated Receptor 1 (PAR1) Signalling Is Required for Lymphocyte Transmigration across Brain Microvascular Endothelial Cells [mdpi.com]
- 9. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SCH79797 off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SCH79797. The information addresses common issues related to the compound's known off-target effects in mammalian cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity and apoptosis in my cell line, even at concentrations intended for PAR1 inhibition. Is this expected?
A1: Yes, this is a documented off-target effect of this compound.[1][2][3] Studies have shown that this compound induces apoptosis in a variety of mammalian cell types, including smooth muscle cells, NIH 3T3, HEK 293, and A375 cells.[2] This effect is independent of its activity as a Protease-Activated Receptor 1 (PAR1) antagonist and has been observed in fibroblasts from PAR1 null mice.[2]
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations and the final concentration of this compound in your experiments.
-
Cell Line Sensitivity: Be aware that different cell lines may exhibit varying sensitivity to this compound-induced apoptosis.
-
Include Proper Controls: Use a known PAR1 agonist to confirm PAR1-specific effects and compare them against the effects of this compound alone. Another PAR1 antagonist with a different chemical structure, such as Vorapaxar, could also serve as a useful control, as it may not induce apoptosis to the same extent.[1]
-
Lower Concentration/Time: Titrate down the concentration of this compound and reduce the incubation time to see if you can achieve a window of PAR1 inhibition without significant apoptosis.
Q2: What is the mechanism of this compound-induced apoptosis?
A2: The apoptotic mechanism of this compound is multifaceted and involves the activation of intrinsic apoptotic pathways.[1][3] Key events include:
-
Upregulation of the JNK/c-Jun and p53 signaling pathways.[1][3]
-
An increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins in the mitochondria.[1][3]
-
Activation of caspase-3 and subsequent inactivation of PARP.[1]
Data on Off-Target Effects
The following tables summarize quantitative data related to the off-target effects of this compound.
Table 1: Inhibition of Cell Proliferation (ED50)
| Cell Line | ED50 for Growth Inhibition |
| NIH 3T3 | 75 nM |
| HEK 293 | 81 nM |
| A375 | 116 nM |
Data from De Serio et al., 2007.[2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC |
| Neisseria gonorrhoeae | Significant hindrance of growth |
| Acinetobacter baumannii (clinical isolates) | Significant hindrance of growth |
| Enterococcus faecalis | Significant hindrance of growth |
| Staphylococcus aureus (MRSA) | Significant hindrance of growth |
Data from Martin et al., 2020.[4][5]
Table 3: Mammalian Cell Cytotoxicity vs. Bacterial Killing
| Cell Line | Growth Inhibition | Bacterial Killing (E. coli lptD4213) |
| PBMC | >10-fold higher dose than for bacteria | Reference |
| HK-2 | Comparable dose to bacterial killing | Reference |
| HEK293 | Comparable dose to bacterial killing | Reference |
| HLF | Comparable dose to bacterial killing | Reference |
Data from Martin et al., 2020.[4]
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To quantify the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Purpose: To detect and quantify apoptosis induced by this compound.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
-
3. Western Blot for Apoptotic Pathway Proteins
-
Purpose: To investigate the molecular mechanism of this compound-induced apoptosis.
-
Methodology:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, phospho-c-Jun, p53, Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting SCH79797 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with SCH79797 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is practically insoluble in water.[1] Therefore, it is essential to first prepare a concentrated stock solution using an organic solvent. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2]
Q2: Why does my this compound precipitate when I dilute the stock solution into an aqueous buffer or cell culture medium?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the concentrated organic stock solution is diluted into an aqueous medium.[3] The drastic increase in solvent polarity reduces the solubility of this compound, causing it to "crash out" or precipitate if its concentration exceeds the solubility limit in the final aqueous/organic mixture.
Q3: My compound precipitated upon dilution. What are the first troubleshooting steps?
A3: If you observe a precipitate, consider these initial actions:
-
Verify Calculations: Double-check your dilution calculations to ensure the final concentration is not unintentionally high.
-
Optimize Mixing: The method of dilution is critical. Always add the small volume of DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously.[3] This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.
-
Gentle Warming: Warming the final solution to 37°C may help redissolve the compound. However, use caution, as prolonged heat can degrade the compound.[3]
-
Sonication: A brief period of sonication in a water bath can help break down precipitate particles and improve dissolution.[3]
Q4: How can I improve the solubility of this compound in my final working solution?
A4: If precipitation persists, you can try the following strategies:
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your experiment.
-
Use Co-solvents: While DMSO is the primary solvent, using it in combination with other co-solvents like polyethylene (B3416737) glycols (PEGs) or ethanol might be an option for specific formulations, though this requires careful validation for your experimental system.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly alter solubility.[3] However, the structure of this compound suggests its solubility may not be strongly pH-dependent in typical biological ranges.
Q5: What is the maximum recommended concentration of DMSO for cell-based experiments?
A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated, and it should generally not exceed 0.5%.[3] Always run a vehicle control (your final aqueous solution with the same percentage of DMSO but without this compound) to ensure the observed effects are from the compound itself.
Solubility Data
The solubility of this compound (dihydrochloride form) in common laboratory solvents is summarized below. Please note that these are maximum concentrations and solubility can be batch-dependent.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citations |
| DMSO | 50 - 200 mM | 22.22 - 89 mg/mL | [1][2][4] |
| Ethanol | 5 - 10 mM | 2.22 - 5 mg/mL | [1][2][4] |
| Water | Insoluble | Insoluble | [1] |
Note: The molecular weight of this compound dihydrochloride (B599025) is 444.41 g/mol .[2][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1,000,000 / Concentration (mM)) For 1 mg of this compound (MW: 444.41) to make a 10 mM stock: Volume (µL) = (1 / 444.41) * (1,000,000 / 10) = 225.0 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied to aid dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Final Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell culture)
-
Sterile tubes and pipettes
Procedure:
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is best practice to perform serial dilutions. First, prepare an intermediate dilution (e.g., 1 mM or 100 µM) from your 10 mM stock using pure DMSO.
-
Prepare Final Aqueous Solution: Add the appropriate volume of your pre-warmed aqueous medium to a new sterile tube.
-
Dilute Stock to Final Concentration: While vigorously vortexing the aqueous medium, add the small required volume of the this compound DMSO stock (or intermediate dilution) drop-by-drop into the medium. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [3]
-
Example for a 10 µM final concentration in 1 mL, keeping DMSO at 0.1%:
-
Add 999 µL of your aqueous medium to a sterile tube.
-
Add 1 µL of the 10 mM DMSO stock solution to the medium while vortexing.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider lowering the final concentration or using the troubleshooting steps outlined above.
-
Use Immediately: Use the freshly prepared working solution immediately to prevent potential aggregation or precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
Potential cytotoxicity of SCH79797 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential cytotoxicity of SCH79797, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxicity?
A1: this compound exhibits a dual-mechanism of action, particularly as an antibiotic. It simultaneously targets folate metabolism by inhibiting dihydrofolate reductase (DHFR) and disrupts bacterial membrane integrity, leading to membrane depolarization and increased permeability[1][2][3][4]. In mammalian cells, particularly at higher concentrations, it can induce apoptosis and inhibit cell proliferation through mechanisms that appear to be independent of its primary target, Protease-Activated Receptor 1 (PAR1)[5][6].
Q2: Is this compound selectively toxic to bacterial cells over mammalian cells?
A2: The selectivity of this compound is cell-line dependent. While it shows promising selectivity for some cell types, such as peripheral blood mononuclear cells (PBMCs), where growth inhibition required doses more than 10-fold higher than those needed to kill E. coli, its toxicity against other mammalian cell lines like HK-2 (human kidney), HEK293 (human embryonic kidney), and HLF (human lung fibroblast) occurs at concentrations comparable to its antibacterial effective doses[1].
Q3: At what concentrations does this compound typically show cytotoxic effects in mammalian cells?
A3: Cytotoxic effects in mammalian cells have been observed in the nanomolar to micromolar range. For instance, the ED50 for growth inhibition was reported to be 75 nM for NIH 3T3 cells, 81 nM for HEK 293 cells, and 116 nM for A375 cells[5][6]. In other studies, concentrations of 10 µM and greater resulted in no apparent growth of E. coli, and at 100 µM, it caused approximately 95% killing of E. coli after 6 hours[2][7]. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can the cytotoxic effects of this compound be attributed to its PAR1 antagonism?
A4: Not entirely. Studies have shown that the antiproliferative and pro-apoptotic effects of this compound are also observed in embryonic fibroblasts from PAR1 null mice, indicating a PAR1-independent mechanism of cytotoxicity[5][6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of mammalian cell death at expected antibacterial concentrations. | The specific mammalian cell line used is highly sensitive to this compound. | Perform a dose-response curve to determine the therapeutic window for your specific cell line. Consider using a less sensitive cell line if the experimental design allows. Lowering the concentration and increasing the incubation time may also be an option. |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density, compound solvent, or incubation time. | Ensure consistent cell seeding density across all wells. Use a consistent, low percentage of the solvent (e.g., DMSO) in all treatments, including controls. Standardize incubation times for all experiments. |
| Unexpected off-target effects observed. | This compound is known to have PAR1-independent effects, including inhibition of the p44/p42 MAPK pathway and induction of apoptosis. | Investigate downstream markers of apoptosis (e.g., caspase-3 activation) and MAPK signaling to confirm if these pathways are being affected in your system. Consider using a different PAR1 antagonist, such as Vorapaxar, which may have fewer off-target effects, for comparison[7]. |
| Difficulty in replicating antibacterial efficacy without host cell toxicity in co-culture models. | The therapeutic window between antibacterial efficacy and host cell toxicity is narrow for the specific cell line and bacterial strain being used. | Optimize the concentration of this compound. You may also explore using a derivative, such as Irresistin-16, which has been reported to have increased potency and potentially less toxicity[1]. |
Quantitative Data Summary
Table 1: Mammalian Cell Growth Inhibition by this compound
| Cell Line | ED50 for Growth Inhibition | Reference |
| NIH 3T3 (Mouse Embryonic Fibroblast) | 75 nM | [5][6] |
| HEK 293 (Human Embryonic Kidney) | 81 nM | [5][6] |
| A375 (Human Malignant Melanoma) | 116 nM | [5][6] |
Table 2: Antibacterial Activity of this compound against E. coli
| Concentration | Effect on E. coli | Incubation Time | Reference |
| Starting at 1 µM | Impaired growth | 24 hours | [2] |
| 10 µM - 100 µM | No bacterial growth | 24 hours | [2] |
| 10 µM | Significant growth reduction | 6 hours | [7] |
| 100 µM | ~95% killing | 6 hours | [2][7] |
Experimental Protocols
1. Mammalian Cell Cytotoxicity Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound against various mammalian cell lines[1].
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HK-2, HLF, or PBMCs) in a 384-well white, opaque plate at a density of 500-3000 cells per well.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (and a DMSO vehicle control) in the appropriate cell culture medium.
-
Add the compound dilutions to the cells and incubate for 72 hours.
-
-
Viability Assessment (using CyQUANT® Detection Reagent):
-
Add an equal volume of CyQUANT® Detection Reagent to each well.
-
Incubate for 1 hour at 37°C.
-
Read the fluorescence from the bottom of the plate using a plate reader with the appropriate filter set.
-
2. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine cytotoxicity[8][9].
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24, 48, 72, 96 hours)[8].
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Visualizations
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 5. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCH79797 Dosage for In Vivo Studies
Welcome to the technical support center for SCH79797. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis and inflammation.[1] It also exhibits a dual-mechanism antibacterial activity by targeting folate metabolism and disrupting bacterial membrane integrity. This dual action makes it a subject of interest for various therapeutic applications, from cardiovascular diseases to infectious diseases.
Q2: What are the common research applications of this compound in vivo?
A2: In vivo studies have explored the therapeutic potential of this compound in several models, including:
-
Myocardial ischemia/reperfusion injury[1]
-
Bacterial pneumonia[2]
-
Thrombosis and platelet aggregation inhibition
Q3: What are the potential off-target effects and toxicity concerns associated with this compound?
A3: While this compound is a potent PAR1 antagonist, some studies suggest it may have PAR1-independent effects, particularly at higher concentrations. These can include alterations in platelet morphology and function. In a murine model of E. coli pneumonia, a higher dose of 100 μM did not improve survival compared to a lower dose of 10 μM, suggesting potential dose-dependent adverse effects.[2] Therefore, careful dose-response studies are crucial to identify a therapeutic window that maximizes efficacy while minimizing off-target effects and toxicity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in in vivo experiments.
-
Possible Cause: Variability in drug preparation and administration.
-
Solution: Ensure consistent preparation of the this compound solution. For intravenous administration, dissolving this compound dihydrochloride (B599025) in a vehicle like dimethylsulfoxide (DMSO) is a common practice.[1] For intratracheal administration in a pneumonia model, phosphate-buffered saline (PBS) has been used as a vehicle.[2] Always prepare fresh solutions and ensure complete dissolution. Standardize the administration technique to minimize variability between animals.
-
-
Possible Cause: Suboptimal dosage.
-
Solution: The optimal dose of this compound is highly dependent on the animal model, disease state, and administration route. Refer to the dosage tables below for starting points. It is essential to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental conditions.
-
-
Possible Cause: Off-target effects.
-
Solution: As mentioned in the FAQs, this compound can have off-target effects. Consider including control groups that can help differentiate between PAR1-dependent and independent effects. This could involve using a different PAR1 antagonist or studying the effects in PAR1 knockout animals if available.
-
Issue 2: Difficulty in determining the Maximum Tolerated Dose (MTD).
-
Possible Cause: Lack of a clear protocol for MTD studies.
-
Solution: A typical MTD study involves administering escalating doses of the compound to different groups of animals.[3] Key parameters to monitor include mortality, body weight changes, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and food/water consumption.[3] The MTD is generally defined as the highest dose that does not cause significant mortality or overt signs of toxicity.
-
Quantitative Data Summary
The following tables summarize reported in vivo dosages of this compound in different animal models. Note that the optimal dose for your specific study may vary and should be determined empirically.
Table 1: this compound Dosage in Rat Models
| Indication | Animal Model | Administration Route | Vehicle | Dosage | Outcome | Reference |
| Myocardial Ischemia/Reperfusion | Wistar Rats | Intravenous | DMSO | 6.25, 12.5, 25, 100 µg/kg | Dose-dependent reduction in arrhythmias. | [1] |
Table 2: this compound Dosage in Mouse Models
| Indication | Animal Model | Administration Route | Vehicle | Dosage | Outcome | Reference |
| Bacterial Pneumonia (E. coli) | Mice | Intratracheal | PBS | 10 µM and 100 µM | 10 µM improved survival; 100 µM showed no survival benefit. | [2] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Myocardial Ischemia/Reperfusion (Adapted from[1])
-
Animal Model: Healthy male Wistar rats (250-350 g).
-
Anesthesia: Anesthetize rats with urethane.
-
Drug Preparation: Dissolve this compound dihydrochloride in dimethylsulfoxide (DMSO) to the desired concentrations (e.g., for doses of 6.25, 12.5, 25, and 100 µg/kg). The control group should receive an equivalent volume of the vehicle (0.1 ml DMSO).
-
Administration: Inject the prepared this compound solution or vehicle intravenously.
-
Surgical Procedure: Perform coronary artery ligation for 5 minutes followed by 10 minutes of reperfusion.
-
Monitoring: Monitor cardiac rhythm disturbances throughout the ischemia and reperfusion periods.
Protocol 2: Intratracheal Administration of this compound in a Mouse Model of Bacterial Pneumonia (Adapted from[2])
-
Animal Model: Mice (specific strain as per experimental design).
-
Infection Model: Induce E. coli pneumonia via intratracheal instillation of bacteria (e.g., 1 million CFU).
-
Drug Preparation: Prepare this compound solutions at the desired concentrations (e.g., 10 µM and 100 µM) in sterile phosphate-buffered saline (PBS).
-
Administration: Six hours post-infection, administer the this compound solution or vehicle (PBS) via intratracheal instillation. A previously described method of direct visual instillation can be used.
-
Monitoring: Monitor survival rates, lung injury, bacterial clearance, and inflammation at predetermined time points (e.g., 48 hours post-infection).
Visualizations
Caption: Simplified PAR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
SCH79797 Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of SCH79797 in solution. The information is designed to help users troubleshoot common issues, design robust experiments, and ensure the reliable application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble up to 50 mM in DMSO.[1][2] For cellular assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for an extended period. For short-term storage (days to weeks), 4°C is acceptable.
Q3: Is this compound stable in aqueous buffers like PBS?
A3: While specific public data on the stability of this compound in PBS is limited, compounds with a quinazoline (B50416) core can be susceptible to hydrolysis, especially at non-neutral pH.[3] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment or to conduct a preliminary stability assessment for the specific experimental duration and conditions.
Q4: Can I use this compound in cell culture media for multi-day experiments?
A4: The stability of this compound in complex biological media over several days has not been extensively reported. Given its dual activity as a PAR1 antagonist and an antibiotic, its stability could be influenced by components in the media and the metabolic activity of the cells. For long-term experiments, it is advisable to either replenish the compound with each media change or to pre-determine its stability under your specific cell culture conditions.
Q5: I see a precipitate in my this compound solution. What should I do?
A5: Precipitation can occur due to poor solubility in the chosen solvent or degradation of the compound into less soluble products. Do not use a solution with a precipitate. Attempt to redissolve the compound by gentle warming or sonication. If the precipitate persists, it is best to discard the solution and prepare a fresh one. Consider using a lower concentration or a different solvent system if solubility is a persistent issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a stability check of this compound under your experimental conditions (time, temperature, pH). |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like BSA may also help. | |
| Loss of compound activity over time in an assay | Compound degradation in the assay buffer or media. | Conduct a time-course experiment to assess how long the compound remains active. Consider adding the compound at different time points during a long incubation. |
| Interaction with other assay components. | Evaluate the compatibility of this compound with all reagents in your assay buffer. | |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | This indicates compound instability. Characterize the degradation products to understand the degradation pathway. Adjust solution pH, protect from light, or add antioxidants to mitigate degradation. |
| Color change in solution | Oxidation or other chemical degradation. | Protect the solution from light and air. Prepare solutions fresh and use them promptly. |
Data Presentation
Table 1: Solubility of this compound Dihydrochloride (B599025)
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (22.22 mg/mL) | [2] |
| Ethanol | 5 mM (2.22 mg/mL) | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | Room Temperature (desiccated) | Years |
| Stock Solution | DMSO | -20°C or -80°C | Months to a year (in aliquots) |
| Working Dilution | Aqueous Buffer | 2-8°C | Prepare fresh for each use |
Table 3: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures (Illustrative Example)
This table presents a hypothetical dataset to illustrate the type of stability data researchers should aim to generate. Actual stability may vary.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 97 | 92 |
| 6 | 98 | 92 | 85 |
| 12 | 96 | 85 | 70 |
| 24 | 92 | 75 | 55 |
| 48 | 85 | 60 | 30 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound dihydrochloride powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Objective : To determine the rate of degradation of this compound in a specific aqueous buffer at different temperatures.
-
Materials : this compound DMSO stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), temperature-controlled incubators (4°C, 25°C, 37°C), HPLC system with a C18 column and UV detector.
-
Procedure :
-
Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%).
-
Distribute the working solution into multiple vials for each temperature and time point.
-
Place the vials in the respective temperature-controlled environments.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.
-
Immediately analyze the samples by HPLC to determine the concentration of the parent this compound compound.
-
The stability is assessed by calculating the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Overcoming bacterial resistance to SCH79797
Welcome to the technical support center for SCH79797. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antibiotic with a unique dual-targeting mechanism of action against both Gram-positive and Gram-negative bacteria.[1][2][3] It simultaneously targets two independent cellular processes:
-
Inhibition of Folate Metabolism: this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.[1][2]
-
Disruption of Bacterial Membrane Integrity: The compound directly interacts with and activates the mechanosensitive channel of large conductance (MscL) in the bacterial cell membrane.[4] This leads to membrane permeabilization, dissipation of the membrane potential, and ultimately cell lysis.[5]
This dual-mechanism is believed to be the reason for the undetectably low frequency of bacterial resistance.[1][2]
Q2: Is it true that bacteria cannot develop resistance to this compound?
A2: Studies have shown that this compound has an undetectably low frequency of resistance.[1][2] In laboratory experiments, attempts to generate resistant mutants of S. aureus MRSA over 25 days were unsuccessful, while resistance to control antibiotics like novobiocin, trimethoprim, and nisin emerged readily.[1] The dual-targeting mechanism makes it extremely difficult for bacteria to acquire resistance, as it would require simultaneous mutations in two independent essential pathways.[4]
Q3: What is Irresistin-16 and how does it differ from this compound?
A3: Irresistin-16 is a derivative of this compound that was developed to have increased potency.[2] While sharing the same core molecular structure and dual-mechanism of action, Irresistin-16 exhibits enhanced antibacterial activity.[2]
Q4: Can this compound be used in combination with other antibiotics?
A4: While this compound is highly effective on its own, its membrane-disrupting properties could potentially synergize with other antibiotics by increasing their uptake. However, one of the key findings is that this compound outperforms combination treatments of other antifolates and membrane disruptors in killing MRSA persisters.[1][2] Further research into specific combination therapies is ongoing.
Q5: Is this compound effective against biofilms?
A5: The ability of this compound to disrupt bacterial membranes suggests potential activity against biofilms. The mechanosensitive channel MscL, a target of this compound, has been implicated in biofilm formation.[4] Further specific studies on the antibiofilm efficacy of this compound are an active area of research.
Troubleshooting Guides
Problem 1: I am observing what appears to be bacterial resistance to this compound in my experiments.
-
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting Step: Ensure that your stock solution of this compound is properly stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. Consider performing a quality control check of your compound using a sensitive reference strain.
-
-
Possible Cause 2: Experimental Artifacts.
-
Troubleshooting Step: Carefully review your experimental protocol. Ensure accurate determination of the Minimum Inhibitory Concentration (MIC). Inconsistent media preparation, inoculum size, or incubation conditions can lead to misleading results.
-
-
Possible Cause 3: Misinterpretation of Results.
-
Troubleshooting Step: The dual-mechanism of this compound can result in bactericidal activity that may differ from traditional antibiotics. Consider performing time-kill kinetic assays to better understand the compound's effect on your bacterial strain over time.
-
-
Possible Cause 4: Intrinsic Resistance of a Specific Bacterial Species.
-
Troubleshooting Step: While this compound has a broad spectrum of activity, there may be bacterial species with unique membrane compositions or efflux pump systems that confer a degree of intrinsic resistance. If working with a non-standard or clinical isolate, consider performing whole-genome sequencing to identify potential resistance mechanisms.
-
Problem 2: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Variation in Inoculum Preparation.
-
Troubleshooting Step: Standardize your inoculum preparation method. Ensure that the bacterial culture is in the logarithmic growth phase and that the final inoculum density in your assay is consistent.
-
-
Possible Cause 2: Media Composition.
-
Troubleshooting Step: The composition of the growth medium can influence the activity of some antimicrobial compounds. Use a standardized, recommended medium for MIC testing and ensure its consistency between experiments.
-
-
Possible Cause 3: Plate Reading Time.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain |
| Escherichia coli | lptD4213 | 1 | Gram-Negative |
| Neisseria gonorrhoeae | WHO-L | 1 | Gram-Negative |
| Acinetobacter baumannii | 17978 | 4 | Gram-Negative |
| Acinetobacter baumannii | 19606 | 8 | Gram-Negative |
| Staphylococcus aureus | MRSA USA300 | 1 | Gram-Positive |
| Enterococcus faecalis | V583 | 1 | Gram-Positive |
Note: Data compiled from published studies.[2] MIC values can vary based on the specific strain and testing conditions.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate bacterial growth medium.
-
Inoculum Preparation: Culture the bacterial strain of interest to the mid-logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 14-18 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth.
2. Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial compound kills a bacterial population.
-
Bacterial Culture Preparation: Grow a bacterial culture to the early logarithmic phase.
-
Exposure to this compound: Add this compound at various multiples of the predetermined MIC to the bacterial cultures. Include a no-drug control.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visualizations
Caption: Dual-mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Irresistin-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of Irresistin-16, a potent derivative of SCH79797. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Irresistin-16?
A1: The synthesis of Irresistin-16 involves a multi-step process that begins with the construction of the core heterocyclic scaffold, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine. This is followed by sequential N-alkylation to introduce the (4-isopropylphenyl)methyl group at the 7-position and the cyclopropyl (B3062369) group at the 3-amino position.
Q2: What is the starting material for the synthesis of the pyrrolo[3,2-f]quinazoline core?
A2: A common starting material for the synthesis of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold is 5-nitroindole (B16589).[1] The synthesis involves a sequence of reduction of the nitro group, followed by nucleophilic substitution and cyclization reactions to form the fused heterocyclic system.[1]
Q3: What are the key chemical transformations in the synthesis of Irresistin-16?
A3: The key transformations include:
-
Heterocycle formation: Construction of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline core.[1]
-
N7-alkylation: Introduction of the (4-isopropylphenyl)methyl group onto the pyrrole (B145914) nitrogen.
-
N3-alkylation: Selective introduction of the cyclopropyl group onto the 3-amino group.
Q4: What is the mechanism of action of Irresistin-16?
A4: Irresistin-16 exhibits a dual mechanism of action against bacteria. It disrupts the integrity of the bacterial cell membrane and inhibits intracellular folate metabolism.[2][3] This dual-targeting approach is believed to be the reason for its high potency and low frequency of observed bacterial resistance.[3]
Troubleshooting Guides
Synthesis of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine Core
| Problem | Possible Cause | Suggested Solution |
| Low yield of the pyrroloquinazoline core | Incomplete cyclization. | Ensure anhydrous reaction conditions. The presence of water can interfere with the cyclization step. Consider using a stronger dehydrating agent or a higher reaction temperature. |
| Side reactions. | Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | |
| Poor quality of starting materials. | Use freshly purified 5-aminoindole, as it can be susceptible to oxidation. | |
| Difficulty in purifying the pyrroloquinazoline core | Product is insoluble in common organic solvents. | The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core can have low solubility.[4] Try dissolving the crude product in a polar aprotic solvent like DMF or DMSO for purification by preparative HPLC or recrystallization from a suitable solvent system. |
| Presence of colored impurities. | Treat the crude product with activated charcoal to remove colored impurities before recrystallization or chromatography. |
N7-Alkylation with (4-isopropylphenyl)methyl chloride
| Problem | Possible Cause | Suggested Solution |
| Low yield of N7-alkylated product | Incomplete deprotonation of the pyrrole nitrogen. | Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the pyrrole nitrogen.[2] Ensure the NaH is fresh and the solvent (e.g., DMF) is anhydrous. |
| Over-alkylation (alkylation at multiple nitrogen atoms). | Control the stoichiometry of the alkylating agent carefully. Add the (4-isopropylphenyl)methyl chloride slowly to the reaction mixture at a low temperature to improve selectivity. The pyrrole nitrogen is generally more nucleophilic than the amino groups in this scaffold. | |
| Reaction does not go to completion | Inactive alkylating agent. | Use freshly prepared or purchased (4-isopropylphenyl)methyl chloride. Alkyl halides can degrade over time. |
| Steric hindrance. | Consider using a more reactive leaving group on the alkylating agent, such as a bromide or iodide, if the chloride proves to be too slow. |
N3-Alkylation with a Cyclopropylating Agent
| Problem | Possible Cause | Suggested Solution |
| Low selectivity for N3-alkylation | Similar reactivity of N1 and N3 amino groups. | The N3-position is generally more sterically hindered. Subtle differences in reaction conditions (temperature, solvent, base) can influence selectivity. A systematic optimization of these parameters is recommended. Protecting the N1-amino group prior to N3-alkylation might be necessary if selectivity cannot be achieved. |
| Over-alkylation (dialkylation of the amino group). | Use a limited amount of the cyclopropylating agent and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-alkylated product is formed. | |
| Decomposition of the starting material or product | Harsh reaction conditions. | Use milder cyclopropylating reagents. For example, instead of a harsh alkyl halide, consider reductive amination with cyclopropanone, although this would require an additional step. |
Experimental Protocols
A detailed experimental protocol for the synthesis of Irresistin-16 is not publicly available in a single source. However, based on the synthesis of related compounds, a plausible synthetic route is outlined below. Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
This step typically starts from 5-nitroindole and involves a multi-step sequence including reduction of the nitro group to an amino group, followed by reaction with a cyanating agent and subsequent cyclization to form the diaminopyrroloquinazoline core. For a detailed procedure for a similar core, refer to the supplementary information of publications on pyrroloquinazolinediamine derivatives.[4]
Step 2: Synthesis of 7-((4-isopropylphenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
-
To a solution of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine in anhydrous DMF, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1.05 equivalents of 1-(chloromethyl)-4-isopropylbenzene in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Irresistin-16 (N3-cyclopropyl-7-((4-isopropylphenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine)
The selective N3-alkylation is a challenging step. A possible approach involves a carefully controlled reaction with a cyclopropylating agent.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., DMF or NMP).
-
Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
-
Add 1.0-1.2 equivalents of a cyclopropylating agent (e.g., cyclopropyl bromide or iodide) at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress carefully by LC-MS to maximize the formation of the desired mono-N3-alkylated product and minimize di-alkylation.
-
After completion, cool the reaction mixture, dilute with water, and extract the product.
-
Purify the final product by preparative HPLC to separate the desired Irresistin-16 from unreacted starting material, the N1-alkylated isomer, and any dialkylated byproducts.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Potency against N. gonorrhoeae (MIC, µg/mL) | Cytotoxicity (CC50 against human cells, µg/mL) |
| This compound | 387.5 | ~1 | ~1 |
| Irresistin-16 | 427.6 | < 0.01 | > 10 |
Note: The potency and cytotoxicity values are approximate and can vary depending on the specific bacterial strain and human cell line tested.
Visualizations
Caption: Synthetic workflow for Irresistin-16.
Caption: Dual mechanism of action of Irresistin-16.
References
- 1. Discovery of a Potent Anti-tumor Agent through Regioselective Mono-N-acylation of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SCH79797: A Technical Guide to Minimizing Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the PAR1 antagonist, SCH79797, in cell culture experiments while mitigating its known off-target toxicity. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for obtaining reliable, on-target results.
Troubleshooting Guide
Q1: I'm observing significant cell death in my cultures treated with this compound, even at concentrations intended for PAR1 inhibition. What is happening?
A1: this compound is known to exhibit significant off-target cytotoxicity that is independent of its PAR1 antagonist activity.[1][2] This toxicity is concentration-dependent and can manifest as inhibition of cell proliferation at lower concentrations and induction of apoptosis at higher concentrations.[1] The underlying mechanisms are believed to be linked to its dual action of disrupting cell membrane integrity and inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
Q2: How can I determine the optimal concentration of this compound for my experiments that maximizes PAR1 inhibition while minimizing cytotoxicity?
A2: The therapeutic window for this compound is narrow and cell-type dependent. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. A cell viability assay, such as the MTT or MTS assay, is recommended. This will allow you to identify the concentration range where this compound effectively inhibits PAR1 without causing significant cell death. For PAR1 inhibition, concentrations in the range of 100 nM to 1 µM have been used, but the cytotoxic effects can be observed in the nanomolar range for some cell lines.[1][3][4]
Q3: My results with this compound are inconsistent or difficult to interpret. How can I be sure the observed effects are due to PAR1 inhibition and not off-target toxicity?
A3: Implementing proper experimental controls is critical. The following controls are highly recommended:
-
Use a more specific PAR1 antagonist: To confirm that your observed phenotype is due to PAR1 inhibition, use a more selective PAR1 antagonist, such as Vorapaxar or Atopaxar, as a control.[5][6][7] These compounds have a better-defined specificity for PAR1 with fewer reported off-target effects.
-
Utilize PAR1-deficient cells: If available, perform your experiments in a PAR1 knockout or knockdown cell line.[1] Any effects of this compound observed in these cells can be attributed to off-target mechanisms.
-
Include a positive control for toxicity: Treat a set of cells with a known cytotoxic agent to ensure your viability assay is working correctly.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
Frequently Asked Questions (FAQs)
Q4: What is the known mechanism of this compound's off-target toxicity?
A4: The toxicity of this compound in mammalian cells is thought to mirror its antibiotic mechanism of action. It has a dual-targeting mechanism that involves:
-
Disruption of membrane integrity: this compound can damage the cell membrane, leading to a loss of membrane potential and permeability.[8]
-
Inhibition of Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. This leads to an arrest of the cell cycle and, at higher concentrations, apoptosis.
Q5: Can I mitigate the toxic effects of this compound by supplementing my cell culture media?
A5: While direct experimental evidence for rescuing mammalian cells from this compound toxicity with folic acid is not extensively documented in the readily available literature, it is a plausible strategy given its DHFR inhibitory activity. In studies with other antifolates, folic acid supplementation has been shown to reduce toxicity.[9][10][11] Researchers can attempt to supplement their culture media with folic acid to counteract the anti-folate effects of this compound. It is important to perform a dose-response of folic acid to determine an effective, non-toxic concentration for your cell line.
Q6: Are there alternative PAR1 antagonists with lower toxicity?
A6: Yes, several other PAR1 antagonists have been developed with improved selectivity and lower off-target toxicity. Vorapaxar and Atopaxar are two such compounds that have been used in clinical trials and are considered more specific for PAR1.[5][6][7][12][13] When possible, using these more selective antagonists is recommended to validate findings obtained with this compound.
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | Effective Concentration (IC50/EC50) | Reference |
| NIH 3T3 | Proliferation | Growth Inhibition | 75 nM | [1] |
| HEK 293 | Proliferation | Growth Inhibition | 81 nM | [1] |
| A375 | Proliferation | Growth Inhibition | 116 nM | [1] |
| Glioma (D54) | Migration | Inhibition of TFLLR-induced migration | 3 µM | [14] |
| Glioma (U87) | Migration | Inhibition of TFLLR-induced migration | 3 µM | [14] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 100 µM. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Folic Acid Rescue Experiment
This protocol is designed to test whether folic acid supplementation can mitigate the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Folic acid
-
96-well cell culture plates
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Determine the IC50 of this compound for your cell line using Protocol 1.
-
Prepare a range of folic acid concentrations in your complete culture medium (e.g., 1 µM to 1 mM). First, test these concentrations alone on your cells to ensure they are not toxic.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the non-toxic, effective concentration of folic acid for 2-4 hours.
-
After pre-treatment, add this compound at its predetermined IC50 concentration to the wells already containing folic acid.
-
Include control wells: cells alone, cells + vehicle, cells + this compound alone, and cells + folic acid alone.
-
Incubate for the desired experimental duration (e.g., 48 hours).
-
Perform an MTT assay as described in Protocol 1 to assess cell viability.
-
Compare the viability of cells treated with this compound alone to those co-treated with folic acid to determine if there is a rescue effect.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound at a concentration determined to be cytotoxic (e.g., 2-5 times the IC50) for a suitable duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PAR1 antagonist, this compound, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of folic acid in modulating the toxicity and efficacy of the multitargeted antifolate, LY231514 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folic Acid Supplementation Reduces the Mutagenicity and Genotoxicity Caused by Benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
Addressing PAR1-independent effects of SCH79797 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the PAR1-independent effects of SCH79797 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended mechanism of action?
A1: this compound is a potent and selective, non-peptide small molecule antagonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PAR1 is a G-protein coupled receptor activated by thrombin and is a key player in thrombosis and coagulation.[1][3] The intended mechanism of this compound is to block thrombin-mediated PAR1 activation, thereby inhibiting platelet aggregation and related signaling pathways.[2][4]
Q2: What are the known PAR1-independent (off-target) effects of this compound?
A2: this compound exhibits several significant off-target effects that are crucial to consider during experimental design. These include:
-
Cytotoxicity and Apoptosis: It can inhibit cell proliferation and induce apoptosis in a variety of mammalian cell lines.[1] This effect has been confirmed in cells lacking the PAR1 receptor (PAR1 null mice fibroblasts), proving its independence from the intended target.[1][5] The apoptotic mechanism involves the p53-mediated mitochondrial pathway.[6][7]
-
Antibacterial Activity: this compound is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[8][9][10]
-
Platelet Morphology Changes: It can alter platelet shape and function through mechanisms that are not dependent on PAR1.[11]
Q3: Why is it critical to account for these off-target effects?
A3: It is critical because the concentrations at which this compound exhibits PAR1 antagonism overlap significantly with the concentrations that cause cytotoxicity and antibacterial effects.[1][12] For example, the ED50 for growth inhibition in some cell lines is as low as 75 nM, which is very close to the IC50 for PAR1 binding (70 nM).[1][2] Failing to control for these effects can lead to misinterpretation of experimental data, where an observed outcome might be incorrectly attributed to PAR1 inhibition when it is actually a result of general cytotoxicity or another off-target activity.[13][14]
Troubleshooting Guide
Q4: I'm observing high levels of cell death in my experiment at concentrations expected to only inhibit PAR1. What is happening?
A4: You are likely observing the PAR1-independent cytotoxic effects of this compound.[1] The compound is known to inhibit cell growth and induce apoptosis at concentrations in the nanomolar range, which is often the same range used for PAR1 antagonism studies.[1][5]
Troubleshooting Steps:
-
Run a Dose-Response Cytotoxicity Assay: Determine the precise concentration at which this compound becomes toxic to your specific cell line. (See Protocol 1).
-
Use a PAR1-Null Control: The most definitive way to distinguish on-target from off-target effects is to repeat the experiment in cells that do not express PAR1 (e.g., using cells from PAR1 knockout mice or a PAR1-knockdown/CRISPR-KO cell line).[1][13] If you observe the same effect in these cells, it is not mediated by PAR1. (See Protocol 2).
-
Use a Structurally Unrelated PAR1 Antagonist: Compare the effects of this compound with another PAR1 antagonist, such as Vorapaxar.[6][12] If Vorapaxar does not produce the same effect at concentrations that effectively block PAR1, the effect is likely specific to the chemical scaffold of this compound.
Q5: How can I confirm that the antibacterial effects of this compound are not confounding my results in a complex model (e.g., in vivo infection)?
A5: This is an important consideration, as this compound has a potent, dual-mechanism antibiotic effect.[8][9] It disrupts bacterial folate metabolism and compromises bacterial membrane integrity.[3][8][9]
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): First, establish the MIC of this compound for the specific bacterium in your model. This will define the concentration at which direct antibiotic effects occur.[8][9]
-
Use a Non-Antibiotic PAR1 Antagonist Control: In parallel experiments, use a PAR1 antagonist without known antibiotic properties (e.g., Vorapaxar) to see if the observed therapeutic benefit is solely due to PAR1 inhibition.[3]
-
Employ Heat-Killed Bacteria: To test if the effects on host cells (e.g., immune cells) are independent of bacterial killing, stimulate the cells with heat-killed bacteria in the presence of this compound. This removes the variable of active bacterial replication.
Data Presentation
Table 1: Comparative Effective Concentrations of this compound
| Effect | Target/System | Effective Concentration | Citation(s) |
| PAR1 Antagonism | PAR1 Receptor Binding (peptide) | IC50: 70 nM; Ki: 35 nM | [2] |
| Thrombin-Induced Platelet Aggregation | IC50: 3 µM | [2] | |
| Cardioprotection (isolated rat heart) | Optimal: 1 µM | [15][16] | |
| Cytotoxicity | Growth Inhibition (NIH 3T3 cells) | ED50: 75 nM | [1] |
| Growth Inhibition (HEK 293 cells) | ED50: 81 nM | [1] | |
| Growth Inhibition (A375 cells) | ED50: 116 nM | [1] | |
| Antibacterial Activity | E. coli Growth Inhibition | Starts at 1 µM | [3][12] |
| E. coli (No Growth) | 10 - 100 µM | [3][12] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a WST-8/MTT Assay
This protocol allows for the quantification of this compound-induced cytotoxicity to determine a safe concentration range for your experiments.
1. Objective: To determine the dose-dependent effect of this compound on the viability of a specific mammalian cell line.
2. Materials:
-
Your mammalian cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution (e.g., in DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell viability reagent (e.g., Cell Counting Kit-8 with WST-8, or MTT reagent).[17]
-
Microplate reader.
3. Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Include "medium only" wells for background measurement.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Measurement (WST-8 Example):
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the ED50 (the concentration that causes 50% reduction in viability).
-
Protocol 2: Validating PAR1-Independence using a Knockout/Knockdown Model
1. Objective: To confirm if an effect observed with this compound is truly mediated by PAR1.
2. Materials:
-
Wild-type (WT) cells expressing PAR1.
-
PAR1-knockout (KO) or PAR1-knockdown (shRNA/siRNA) version of the same cell line.
-
This compound.
-
Assay reagents specific to the biological effect being measured (e.g., apoptosis kit, reagents for Western blot, etc.).
3. Methodology:
-
Parallel Culture: Culture both the WT and PAR1-KO/knockdown cells under identical conditions.
-
Experimental Setup: Design your experiment to run in parallel with both cell lines. This includes untreated controls, vehicle controls, and cells treated with the effective concentration of this compound for both WT and KO/knockdown cells.
-
Treatment: Apply this compound and controls to both cell lines simultaneously.
-
Assay Performance: After the appropriate incubation time, perform the assay to measure your endpoint of interest (e.g., apoptosis, protein phosphorylation, gene expression).
-
Interpretation of Results:
-
PAR1-Dependent Effect: The effect is observed in WT cells but is significantly diminished or completely absent in the PAR1-KO/knockdown cells.
-
PAR1-Independent Effect: The effect is observed to a similar extent in both WT and PAR1-KO/knockdown cells.[1][13] This provides strong evidence that the observed phenomenon is an off-target effect of this compound.
-
Mandatory Visualizations
Caption: On-target vs. off-target mechanisms of this compound.
Caption: Experimental workflow for troubleshooting this compound effects.
Caption: Dual-mechanism antibacterial action of this compound.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 11. The PAR1 antagonist, this compound, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dojindo.com [dojindo.com]
Technical Support Center: SCH79797 Signaling Studies
Welcome to the technical support center for SCH79797. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during your signaling studies.
Frequently Asked Questions (FAQs)
Q1: My results suggest that this compound is acting independently of PAR1. Is this possible?
A1: Yes, this is a documented phenomenon. Several studies have reported that this compound can exert biological effects that are not mediated by its antagonism of PAR1. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cells that lack PAR1 (PAR1-null mouse embryonic fibroblasts)[1]. Additionally, this compound can alter platelet morphology and function through PAR1-independent mechanisms. Therefore, it is crucial to include appropriate controls in your experiments to dissect the PAR1-dependent and independent effects of this compound.
Q2: I am observing unexpected antibacterial or cytotoxic effects in my cell culture when using this compound. Why is this happening?
A2: This is a critical and unexpected finding for a compound originally developed as a PAR1 antagonist. This compound has been demonstrated to possess potent, broad-spectrum antibiotic activity. It functions through a dual mechanism of action: inhibiting bacterial dihydrofolate reductase (DHFR) and disrupting the bacterial cell membrane[2][3][4]. This antibacterial property is independent of PAR1, as bacteria do not have PAR1 homologs. At higher concentrations, this compound can also induce apoptosis in mammalian cells[1]. It is essential to be aware of these activities and to use the appropriate concentration for your specific application.
Q3: Are the effects of this compound consistent across different cell types?
A3: Not necessarily. The cellular response to this compound can be highly cell-type specific. For example, in neutrophils, this compound has been shown to enhance bacterial killing, increase the generation of reactive oxygen species (ROS), and induce the formation of neutrophil extracellular traps (NETs), and these effects may be PAR1-independent[5]. In contrast, in endothelial cells, the effects might be more closely tied to PAR1 signaling and its role in vascular permeability. When comparing results across different cell types, it is important to consider the expression levels of PAR1 and other potential off-target proteins.
Q4: I am seeing unexpected changes in ERK/MAPK pathway activation. Is this a known off-target effect of this compound?
A4: Yes, this compound has been reported to inhibit serum-stimulated activation of p44/p42 mitogen-activated protein kinases (MAPK), also known as ERK1/2, at low concentrations[1]. This effect was observed in NIH 3T3 cells and was found to be independent of PAR1[1]. While a comprehensive screen of the off-target kinase profile of this compound is not publicly available, these findings suggest that it may interact with components of the MAPK/ERK signaling cascade. If you observe unexpected changes in ERK phosphorylation, it is advisable to consider this a potential off-target effect of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of thrombin- or TRAP-induced signaling (e.g., calcium flux, platelet aggregation). | 1. Incorrect concentration of this compound: The IC50 for PAR1-mediated effects can vary between cell types and assay conditions. 2. Degradation of this compound: Improper storage or handling may lead to loss of activity. 3. Low or absent PAR1 expression: The cell line you are using may not express sufficient levels of PAR1. | 1. Perform a dose-response curve to determine the optimal concentration for your system. 2. Prepare fresh stock solutions of this compound and store them protected from light and at the recommended temperature. 3. Verify PAR1 expression in your cells using qPCR, western blot, or flow cytometry. |
| Observing signaling effects (e.g., apoptosis, decreased proliferation) in the absence of a PAR1 agonist. | 1. PAR1-independent off-target effects: this compound can induce apoptosis and inhibit proliferation independently of PAR1 antagonism[1]. 2. Antibacterial effects: If working with primary cells or in non-sterile conditions, this compound may be killing contaminating bacteria, leading to secondary effects on your cells. | 1. Use PAR1-null cells or a structurally distinct PAR1 antagonist as a control to confirm if the observed effect is PAR1-independent. 2. Ensure sterile technique. If bacterial contamination is suspected, test for it and consider using antibiotics that do not interfere with your signaling pathway of interest. |
| Inconsistent results in platelet aggregation assays. | 1. Variability in platelet preparation: Platelet activation state can vary between donors and preparations. 2. Incorrect agonist concentration: The potency of agonists like thrombin or TRAP can vary. | 1. Standardize your platelet isolation protocol and allow platelets to rest before use. 2. Perform a dose-response curve for your agonist to determine the EC50 and use a concentration that gives a submaximal response to better observe inhibition. |
| High background or autofluorescence in calcium imaging experiments. | 1. Intrinsic fluorescence of this compound: Some small molecules can be autofluorescent. 2. Cellular autofluorescence: Stressed or dying cells can exhibit increased autofluorescence. | 1. Image a sample containing only this compound in your assay buffer to check for intrinsic fluorescence at your imaging wavelengths. 2. Ensure cells are healthy and not overly confluent. Include an unstained control to measure background autofluorescence. Consider using a calcium indicator with a different excitation/emission spectrum. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays. Note that these values can be cell-type and assay-dependent.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound
| Target/Process | Assay | Cell Type/System | IC50/EC50 | Reference(s) |
| PAR1 Binding | [³H]haTRAP binding | Platelet membranes | IC50: 70 nM | [1] |
| Thrombin-induced Platelet Aggregation | Light Transmission Aggregometry | Human Platelets | IC50: 3 µM | [1] |
| Cell Growth Inhibition | Proliferation Assay | NIH 3T3 cells | ED50: 75 nM | [1] |
| Cell Growth Inhibition | Proliferation Assay | HEK 293 cells | ED50: 81 nM | [1] |
| Cell Growth Inhibition | Proliferation Assay | A375 cells | ED50: 116 nM | [1] |
| Dihydrofolate Reductase (DHFR) Inhibition | Enzymatic Assay | Purified E. coli DHFR | IC50: 2.5 ± 0.6 µg/mL | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria
| Bacterium | MIC (µg/mL) | Reference(s) |
| Escherichia coli lptD4213 | 6.3 | [3] |
| Staphylococcus aureus MRSA (USA300) | Not specified, but bactericidal activity shown | [3] |
| Acinetobacter baumannii | Potent activity reported | [3] |
| Neisseria gonorrhoeae | Potent activity reported | [3] |
Experimental Protocols
Calcium Imaging Protocol for Assessing PAR1 Inhibition by this compound
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to a PAR1 agonist and assess the inhibitory effect of this compound.
Materials:
-
Cells expressing PAR1 (e.g., HEK293 with stable PAR1 expression, or primary endothelial cells)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
PAR1 agonist (e.g., Thrombin, TRAP-6)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash cells 2-3 times with HBSS to remove excess dye.
-
Pre-incubation with this compound:
-
Incubate cells with desired concentrations of this compound (or vehicle control) in HBSS for 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the PAR1 agonist (e.g., thrombin or TRAP-6) and continue recording the fluorescence signal for 5-10 minutes.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax), followed by EGTA to determine the minimum fluorescence signal (Fmin).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time (ΔF/F₀ or F/F₀).
-
Compare the peak fluorescence response in this compound-treated cells to the vehicle-treated control to determine the percent inhibition.
-
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on ERK1/2 phosphorylation.
Materials:
-
Cell line of interest
-
This compound
-
Serum-free media
-
Stimulant (e.g., serum, growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before the experiment to reduce basal ERK phosphorylation.
-
Treatment:
-
Pre-incubate cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with your agonist of interest (e.g., 10% serum) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Compare the normalized phospho-ERK levels in this compound-treated samples to the control.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of this compound on platelet aggregation induced by a PAR1 agonist.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
PAR1 agonist (e.g., Thrombin, TRAP-6)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
-
Assay:
-
Pipette adjusted PRP into a cuvette with a stir bar.
-
Pre-incubate the PRP with this compound or vehicle control for 2-5 minutes with stirring.
-
Add the PAR1 agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
SCH79797 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using SCH79797 in experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure successful and accurate results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of PAR1 activity | - Incorrect concentration: The concentration of this compound may be too low to effectively antagonize PAR1. - Compound degradation: Improper storage may have led to the degradation of this compound. - Cell type variability: The expression and sensitivity of PAR1 can vary between different cell types. | - Optimize concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line or system. IC50 values for inhibiting the binding of a high-affinity thrombin receptor-activating peptide to PAR1 are reported to be around 70 nM.[1][2][3] - Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly (desiccated at room temperature). For solutions, store at -20°C for up to one month or -80°C for up to one year.[3] - Confirm PAR1 expression: Verify the expression of PAR1 in your experimental model using techniques like qPCR or Western blotting. |
| Unexpected cytotoxicity or cell death | - High concentration: this compound can induce apoptosis and inhibit cell proliferation at higher concentrations, independent of PAR1 antagonism.[1][4] - Off-target effects: this compound has known off-target effects that can contribute to cytotoxicity.[4][5] | - Determine the therapeutic window: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to identify a concentration range that effectively antagonizes PAR1 without causing significant cell death. The ED50 for growth inhibition has been reported as 75 nM for NIH 3T3, 81 nM for HEK 293, and 116 nM for A375 cells.[1] - Include PAR1-null controls: If possible, use cells that do not express PAR1 to distinguish between on-target and off-target effects.[4] |
| Poor solubility of this compound | - Improper solvent: this compound has limited solubility in aqueous solutions. | - Use appropriate solvents: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 5 mM). For in vivo studies, formulations with PEG400 or suspensions in carboxymethyl cellulose (B213188) have been suggested.[6] |
| No or weak antibacterial activity | - Incorrect concentration: The concentration may be below the minimum inhibitory concentration (MIC) for the specific bacterial strain. - Bacterial strain resistance: While rare, the possibility of intrinsic or developed resistance should be considered.[7] | - Determine the MIC: Perform a broth microdilution or similar assay to find the MIC of this compound for your bacterial strain. Bacteriostatic effects against E. coli have been observed at 10 μM, with bactericidal effects at 100 μM.[8] - Use appropriate controls: Include a known susceptible strain as a positive control. |
| Inconsistent results in platelet aggregation assays | - Off-target effects on platelets: At concentrations needed for PAR1 antagonism, this compound can have PAR-independent effects on platelet structure and function.[5] - Shear stress variability: The antithrombotic effects of this compound can be influenced by shear stress conditions.[9] | - Careful dose selection: Use the lowest effective concentration to minimize off-target effects.[5] - Standardize experimental conditions: Maintain consistent shear rates in flow-based assays to ensure reproducibility.[9] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] Additionally, it functions as a broad-spectrum antibiotic that targets both Gram-positive and Gram-negative bacteria by inhibiting dihydrofolate reductase and disrupting bacterial cell membrane integrity.[7][10][11]
2. What are the recommended working concentrations for this compound?
The optimal concentration depends on the application:
-
PAR1 Antagonism: The IC50 for inhibiting the binding of a high-affinity thrombin receptor-activating peptide to PAR1 is approximately 70 nM.[1][2][3] For inhibiting thrombin-induced platelet aggregation, the IC50 is around 3 μM.[1][2]
-
Antibacterial Activity: The Minimum Inhibitory Concentration (MIC) varies by bacterial species. For E. coli, growth is significantly impaired starting at 1 μM, with no growth observed at 10-100 μM.[8][12]
-
Cell Proliferation Inhibition: The ED50 for growth inhibition is in the range of 75-116 nM for cell lines like NIH 3T3, HEK 293, and A375.[1]
3. Is this compound cytotoxic?
Yes, at higher concentrations, this compound can inhibit cell proliferation and induce apoptosis.[1][4] This effect has been observed to be independent of PAR1 antagonism, as it also occurs in PAR1-null cells.[4] It is crucial to determine the cytotoxic concentration in your specific cell line.
4. How should I dissolve and store this compound?
This compound dihydrochloride (B599025) is soluble in DMSO (up to 50 mM) and ethanol (up to 5 mM). The powder form should be stored desiccated at room temperature. Stock solutions in DMSO can be stored at -80°C for up to a year and at -20°C for up to a month.[3]
5. What are the known off-target effects of this compound?
Besides its antiproliferative and pro-apoptotic effects, this compound has been shown to alter platelet morphology and function independently of PARs at concentrations required for meaningful PAR1 antagonism.[5] It can also inhibit serum-stimulated activation of p44/p42 mitogen-activated protein kinases (MAPK).[1][4]
6. Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models. For example, it has been shown to limit myocardial ischemia/reperfusion injury in rats and block infection by A. baumannii in a mouse model with low toxicity at effective doses.[7][13] Formulations for oral administration may involve suspending the compound in carboxymethyl cellulose or dissolving it in PEG400.[6]
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target/Effect | Assay | System | IC50 / ED50 | Reference |
| PAR1 Ligand Binding | [³H]haTRAP binding | Platelet membranes | 70 nM | [1] |
| Platelet Aggregation | Thrombin-induced | Human platelets | 3 µM | [1][2] |
| Cell Growth Inhibition | Proliferation assay | NIH 3T3 cells | 75 nM | [1][4] |
| Cell Growth Inhibition | Proliferation assay | HEK 293 cells | 81 nM | [1] |
| Cell Growth Inhibition | Proliferation assay | A375 cells | 116 nM | [1] |
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Assay | Concentration | Effect | Reference |
| Escherichia coli | Growth inhibition | 1 µM | Significant impairment | [8][12] |
| Escherichia coli | Growth inhibition | 10 µM | No growth | [8][12] |
| Escherichia coli | Killing assay (6h) | 10 µM | Significant growth reduction | [8] |
| Escherichia coli | Killing assay (6h) | 100 µM | ~95% killing | [8] |
| MRSA | Growth inhibition | 1 µM | Significant suppression | [8] |
| MRSA | Killing assay | 10 µM | Substantial bactericidal activity | [8] |
Experimental Protocols
Protocol 1: In Vitro PAR1 Antagonism Assay (Calcium Mobilization)
-
Cell Culture: Plate PAR1-expressing cells (e.g., vascular smooth muscle cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Fluorescent Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add a PAR1 agonist (e.g., thrombin or a PAR1-activating peptide like haTRAP).
-
Data Acquisition: Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.
-
Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence response in treated wells to the control wells. Calculate the IC50 value from the dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium (e.g., LB Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a 96-well plate using the appropriate growth medium.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the 96-well plate containing the this compound dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 14-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth.[10]
Visualizations
Caption: Simplified PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Dual-mechanism antibacterial action of this compound.
Caption: A logical workflow for troubleshooting failed experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 6. This compound diHCl | protease activated receptor 1 (PAR1) antagonist | CAS# 1216720-69-2 | InvivoChem [invivochem.com]
- 7. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PAR1 Antagonists: SCH79797 versus Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Protease-Activated Receptor 1 (PAR1) antagonists: SCH79797 and the clinically approved drug, vorapaxar (B1682261). We delve into their mechanisms of action, pharmacological profiles based on experimental data, and key differences in selectivity and off-target effects.
Introduction to PAR1 Antagonism
Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis. It is the primary receptor for thrombin on human platelets.[1][2] Upon activation by thrombin, PAR1 initiates a signaling cascade leading to platelet aggregation and thrombus formation, key events in the pathophysiology of atherothrombotic diseases.[1][3] Antagonizing PAR1 is a therapeutic strategy to prevent these events. Vorapaxar and this compound are two small molecules developed to inhibit PAR1, but they differ significantly in their clinical development status and pharmacological profiles.
Mechanism of Action
Both vorapaxar and this compound act as antagonists at the PAR1 receptor, preventing its activation by thrombin.
-
Vorapaxar is an orally active, highly selective, competitive, and reversible PAR1 inhibitor.[1][4] It binds to the orthosteric ligand-binding pocket on the extracellular surface of PAR1, effectively blocking the tethered ligand exposed after thrombin cleavage from activating the receptor.[2] This action inhibits thrombin-induced platelet aggregation.[4][5]
-
This compound is also a potent and selective nonpeptide PAR1 antagonist.[6] It competitively inhibits the binding of PAR1 agonists, thereby preventing receptor activation and subsequent downstream signaling that leads to platelet aggregation.[6]
Pharmacological Profile Comparison
The following table summarizes the key quantitative parameters for this compound and vorapaxar based on available preclinical and clinical data.
| Parameter | This compound | Vorapaxar | Reference(s) |
| Target | Protease-Activated Receptor 1 (PAR1) | Protease-Activated Receptor 1 (PAR1) | [1][6] |
| Mechanism | Competitive Antagonist | Competitive, Reversible Antagonist | [1][4][6] |
| Ki (PAR1 Binding) | 35 nM | Not explicitly stated, but high affinity | [6] |
| IC50 (PAR1 Binding) | 70 nM (vs. [³H]haTRAP) | Not explicitly stated | [6] |
| IC50 (Platelet Aggregation) | 3 µM (Thrombin-induced) | 47 nM (Thrombin-induced), 25 nM (TRAP-induced) | [6][7] |
| Selectivity | Does not inhibit PAR4, ADP, or collagen-induced aggregation. However, significant PAR1-independent off-target effects are reported. | Highly selective. Does not inhibit aggregation induced by ADP, collagen, or thromboxane (B8750289) mimetics. | [4][6][8][9][10] |
| Clinical Status | Research Compound | FDA Approved | [8][11] |
Efficacy and Clinical Relevance
Vorapaxar has undergone extensive clinical evaluation. The large-scale TRA 2°P-TIMI 50 trial demonstrated that vorapaxar, when added to standard antiplatelet therapy, significantly reduced the risk of the composite endpoint of cardiovascular death, myocardial infarction (MI), or stroke in patients with a history of MI or peripheral artery disease (PAD).[11][12][13] Based on these results, vorapaxar (Zontivity™) is approved for the secondary prevention of atherothrombotic events in this patient population.[11][13] However, its use is associated with an increased risk of bleeding, including intracranial hemorrhage (ICH), and it is contraindicated in patients with a history of stroke or TIA.[4][13][14]
This compound remains a preclinical research tool. Studies have shown its efficacy in animal models, particularly in reducing myocardial ischemia/reperfusion injury.[15][16] For instance, in rat models, this compound administered before or during ischemia reduced cardiac necrosis and improved ventricular function recovery.[15][16] However, its significant off-target effects have precluded its development as a clinical therapeutic.
Selectivity and Off-Target Effects
A critical differentiator between the two compounds is their selectivity and propensity for off-target effects.
Vorapaxar is highly selective for PAR1. Preclinical and clinical studies have confirmed that it does not inhibit platelet aggregation induced by other key agonists like ADP, collagen, or thromboxane mimetics.[1][4][10] Its primary adverse effect is an on-target consequence of its potent antiplatelet activity: an increased risk of bleeding.[13][17] An unexpected off-target effect observed in clinical trials was a small but statistically significant increase in reports of diplopia (double vision).[18]
This compound , while a potent PAR1 antagonist, exhibits considerable PAR1-independent activity. Research has demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cell lines that do not express PAR1.[8][19] More recently, this compound was identified as having a dual-mechanism antibiotic effect, disrupting both bacterial folate metabolism and membrane integrity, making it effective against Gram-negative bacteria.[20][21][22] These off-target effects complicate the interpretation of experimental data, as observed effects may not be solely attributable to PAR1 antagonism.[8][9][23]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Receptor Binding Assay (for IC50/Ki Determination)
Objective: To determine the affinity of a compound for the PAR1 receptor.
Methodology:
-
Preparation: Cell membranes expressing PAR1 (e.g., from human platelets or transfected cell lines) are prepared.
-
Incubation: A fixed concentration of a high-affinity radiolabeled PAR1 agonist, such as [³H]haTRAP (thrombin receptor-activating peptide), is incubated with the cell membranes.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled antagonist (this compound or vorapaxar).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[6]
Platelet Aggregation Assay
Objective: To measure the effect of a compound on platelet aggregation induced by various agonists.
Methodology:
-
Sample Preparation: Whole blood is collected from healthy human donors into citrate-containing tubes. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed.
-
Instrumentation: A light transmission aggregometer is used. The instrument measures changes in light transmission through a stirred suspension of PRP as platelets aggregate.
-
Procedure:
-
PRP is placed in a cuvette and warmed to 37°C.
-
A baseline light transmission is established.
-
The antagonist (this compound or vorapaxar) or vehicle control is added to the PRP and incubated for a specified time.
-
An agonist (e.g., thrombin, TRAP, ADP, or collagen) is added to initiate aggregation.
-
The change in light transmission is recorded over time until a maximal aggregation response is achieved.
-
-
Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission. The inhibitory effect of the antagonist is calculated as the percentage reduction in the aggregation response compared to the vehicle control.[1][7][24]
Conclusion
Vorapaxar and this compound are both potent PAR1 antagonists, but their profiles are distinct, defining their respective applications.
-
Vorapaxar is a highly selective, clinically validated therapeutic agent. It represents a successful application of PAR1 antagonism for the secondary prevention of atherothrombotic events. Its primary limitation is the on-target risk of bleeding, which necessitates careful patient selection.
-
This compound is a valuable research tool for investigating PAR1 signaling pathways. However, its significant and varied PAR1-independent off-target effects, including antiproliferative and antibiotic activities, must be carefully considered when interpreting experimental results.[8][19][23] These off-target actions currently preclude its use as a selective therapeutic agent for thrombosis.
For drug development professionals, the story of these two molecules underscores the critical importance of selectivity in translating a potent mechanism of action into a safe and effective therapeutic.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 1 Inhibitors: Novel Antiplatelet Drugs in Prevention of Atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PAR1 antagonist, this compound, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of vorapaxar on clot characteristics, coagulation, inflammation, and platelet and endothelial function in patients treated with mono- and dual-antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorapaxar: a review of its use in the long-term secondary prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vorapaxar and diplopia: Possible off-target PAR-receptor mismodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: SCH79797 vs. Trimethoprim
A detailed examination of two antibacterial agents targeting folate biosynthesis and beyond, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct modes of action, supported by quantitative data and detailed experimental protocols.
In the ongoing battle against antimicrobial resistance, understanding the precise mechanisms of action of antibacterial compounds is paramount for the development of new and effective therapies. This guide provides a detailed comparison of two such compounds: the established antibiotic trimethoprim (B1683648) and the novel dual-mechanism agent SCH79797. While both molecules interfere with bacterial folate metabolism, this compound exhibits a unique secondary activity that sets it apart, offering a promising strategy to combat drug-resistant pathogens.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Trimethoprim |
| Primary Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Secondary Target | Bacterial Cell Membrane | None |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative)[1] | Broad-spectrum (Gram-positive and some Gram-negative)[2] |
| Reported Resistance | Undetectably low frequency[1] | Acquired resistance is common[3] |
| Additional Known Activity | PAR1 Antagonist (antibacterial effect may be PAR1-independent)[1] | None |
Unraveling the Mechanisms of Action
Trimethoprim: A Classic Inhibitor of Folate Synthesis
Trimethoprim has been a cornerstone of antibacterial therapy for decades. Its mechanism of action is well-established and highly specific. It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[4][5][6][7] By binding to DHFR, trimethoprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF is a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[7] The disruption of this pathway ultimately halts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.[8] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity.[5][6]
This compound: A Dual-Pronged Attack on Bacteria
This compound represents a novel class of antibacterial agents with a unique dual-targeting mechanism of action.[1][9] Similar to trimethoprim, one of its primary targets is bacterial dihydrofolate reductase (DHFR), leading to the inhibition of folate metabolism.[1][9] However, what distinguishes this compound is its second, independent mechanism: the disruption of bacterial membrane integrity.[1][9] This compound has been shown to cause rapid permeabilization of the bacterial cell membrane, a feature not observed with trimethoprim.[1] This dual attack on two distinct and essential cellular processes is believed to be the reason for its potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria and the remarkably low frequency of resistance development.[1]
Interestingly, this compound was initially identified as a potent antagonist of the human protease-activated receptor 1 (PAR1).[1] However, studies have indicated that its antibacterial properties are likely independent of its PAR1 activity, as bacteria lack PAR1 homologs.[1]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and trimethoprim against a selection of clinically relevant bacterial strains. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| Escherichia coli | 2 - 13.9[1] | 0.15 - >256[1][10] |
| Staphylococcus aureus (including MRSA) | 2 - 6.25[1] | 0.25 - >4[11] |
| Pseudomonas aeruginosa | >128[1] | >256[10] |
| Neisseria gonorrhoeae | 2[1] | Not commonly reported |
| Acinetobacter baumannii | 6.25[1] | Not commonly reported |
| Enterococcus faecalis | 6.25[1] | Not commonly reported |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified bacterial DHFR enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Test compounds (this compound, trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution (or solvent control), and the DHFR enzyme solution.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NADPH solution followed by the DHF solution to each well.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DHFR activity.
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane using fluorescent probes. Probes like propidium (B1200493) iodide (PI) or SYTOX Green are membrane-impermeable and only fluoresce upon binding to intracellular nucleic acids, thus indicating a compromised membrane.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescent probe (e.g., Propidium Iodide or SYTOX Green)
-
Test compounds (this compound, trimethoprim)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Wash and resuspend the bacterial cells in the buffer to a specific optical density (e.g., OD600 of 0.5).
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add the fluorescent probe to each well at its optimal concentration.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (buffer only).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths immediately and at regular intervals over a set period (e.g., 30-60 minutes).
-
An increase in fluorescence intensity over time indicates membrane permeabilization.
Bacterial Cytological Profiling (BCP)
BCP is a powerful technique that provides a visual and quantitative assessment of the morphological and cellular changes induced by an antibacterial compound.
Materials:
-
Bacterial culture in early to mid-logarithmic growth phase
-
Growth medium (e.g., Luria-Bertani broth)
-
Test compounds (this compound, trimethoprim) at a multiple of the MIC (e.g., 5x MIC)
-
Fluorescent dyes for staining cellular components (e.g., FM4-64 for the cell membrane, DAPI for DNA, and a viability stain like SYTOX Green)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Treat the bacterial culture with the test compounds at the desired concentration for a specific duration (e.g., 1-2 hours).
-
At the end of the treatment period, stain the cells with the fluorescent dyes according to the dye manufacturer's protocol.
-
Prepare a wet mount of the stained cells on a microscope slide.
-
Image the cells using a fluorescence microscope, capturing images in phase-contrast and the different fluorescence channels.
-
Analyze the images using image analysis software to quantify various cellular parameters, such as cell length, width, DNA condensation, and membrane integrity.
-
Compare the cytological profiles of cells treated with this compound and trimethoprim to untreated controls and to cells treated with antibiotics of known mechanisms of action.
Visualizing the Mechanisms of Action
To further illustrate the distinct signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of Trimethoprim.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflows for mechanism of action studies.
Conclusion
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. youtube.com [youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. scispace.com [scispace.com]
- 11. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH79797 Efficacy Against Multidrug-Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria poses a significant global health crisis, necessitating the discovery of novel antibiotics with unique mechanisms of action. One such promising compound is SCH79797, which has demonstrated potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens. This guide provides a comparative overview of this compound's efficacy against key MDR bacteria, contrasted with current standard-of-care antibiotics. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism and experimental workflows.
This compound: A Dual-Mechanism Antibiotic
This compound exhibits a unique dual-targeting mechanism of action that distinguishes it from conventional antibiotics. It simultaneously disrupts bacterial folate metabolism and compromises bacterial membrane integrity.[1][2] This two-pronged attack is highly effective and significantly lowers the frequency of resistance development.[3] The dual action involves:
-
Inhibition of Folate Metabolism: this compound targets dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. Inhibition of DHFR disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.[1]
-
Membrane Disruption: The compound also permeabilizes the bacterial membrane, leading to the dissipation of membrane potential and uncontrolled leakage of cellular contents.[1] This action is independent of its effect on folate metabolism and contributes to its rapid bactericidal activity.[2]
A derivative of this compound, Irresistin-16, has also been developed, showing even greater potency against certain pathogens.[4]
Caption: Dual-mechanism of action of this compound.
Comparative Efficacy: this compound vs. Standard Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against several clinically significant multidrug-resistant bacteria. A lower MIC value indicates greater potency.
Table 1: Efficacy Against Gram-Positive MDR Bacteria (MRSA & E. faecalis)
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1.6 - 3.1 | [3][5] |
| This compound | Enterococcus faecalis | 3.1 | [5] |
| Vancomycin | S. aureus (MRSA) | 0.5 - 2.0 | [1][4][6][7][8] |
| Linezolid | S. aureus (MRSA) | 1.0 - 4.0 | [2][9][10][11][12] |
Table 2: Efficacy Against Gram-Negative MDR Bacteria
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | Acinetobacter baumannii (Clinical Isolates) | 0.39 - 0.78 | [3][5] |
| This compound | Neisseria gonorrhoeae (MDR WHO-L) | 0.2 | [5] |
| Colistin | A. baumannii (Carbapenem-Resistant) | ≤0.75 - 2.0 | [13][14][15][16][17] |
| Meropenem | Pseudomonas aeruginosa (Carbapenem-Resistant) | 64 - >128 | [18][19][20][21] |
| Ceftazidime-Avibactam | Klebsiella pneumoniae (KPC-producing) | ≤0.125/4 - 2/4 | [22][23][24][25][26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[27][28][29][30][31]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Antimicrobial stock solutions
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[27] b. Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.[27] d. Column 11 serves as a positive control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[27]
-
Inoculum Preparation: a. Select isolated colonies from an 18-24 hour agar (B569324) plate and suspend them in broth. b. Adjust the suspension turbidity to match a 0.5 McFarland standard. c. Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Inoculate each well (except the sterility control) with 5-10 µL of the prepared bacterial suspension.[27]
-
Incubation & Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[27]
Caption: Standard workflow for determining MIC values.
Bacterial Membrane Potential Assay
This assay uses a voltage-sensitive fluorescent dye to measure changes in the bacterial membrane potential, which is an indicator of membrane integrity.[32][33][34][35][36]
Materials:
-
BacLight™ Bacterial Membrane Potential Kit (or similar, containing DiOC₂(3) dye)
-
Flow cytometer or fluorescence plate reader
-
Bacterial culture in the exponential growth phase
-
Phosphate-buffered saline (PBS)
-
CCCP (a protonophore, used as a positive control for depolarization)
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Adjust the culture to a standardized optical density (e.g., OD₆₀₀ of 0.2). c. Add the test compound (e.g., this compound) at the desired concentration and incubate for a specified time. A control with no compound and a positive control with CCCP should be run in parallel.
-
Staining: a. Transfer a small volume (e.g., 20 µL) of the treated cell culture into 1 mL of sterile PBS. b. Add 10 µL of the DiOC₂(3) fluorescent dye to each sample.[32] c. Incubate in the dark for 5-30 minutes to allow the dye to equilibrate across the bacterial membranes.[32]
-
Measurement: a. Analyze the samples using a flow cytometer. b. Excite the dye at 488 nm and measure emissions in both green (e.g., FL1 channel) and red (e.g., FL3 channel) channels. c. In healthy, polarized cells, the dye forms aggregates that fluoresce red. In depolarized cells, the dye remains in its monomeric form and fluoresces green.
-
Analysis: a. Calculate the ratio of red to green fluorescence for the cell population. A decrease in this ratio indicates membrane depolarization.[32]
Dihydrofolate Reductase (DHFR) Activity Assay
This colorimetric assay measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH.[37][38][39][40][41]
Materials:
-
DHFR Assay Kit (containing DHFR assay buffer, DHFR substrate, and NADPH)
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
-
Bacterial cell lysate (source of DHFR enzyme)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Sample Preparation: a. Prepare a bacterial cell lysate by homogenizing cells in ice-cold DHFR assay buffer. b. Centrifuge to remove cell debris and collect the supernatant containing the DHFR enzyme.[37]
-
Assay Reaction: a. In a 96-well plate, add the cell lysate, NADPH, and the test inhibitor (this compound) or a known inhibitor like methotrexate (B535133) for the control. b. Initiate the reaction by adding the DHFR substrate (dihydrofolic acid).
-
Measurement: a. Immediately measure the decrease in absorbance at 340 nm in kinetic mode at room temperature. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[41]
-
Analysis: a. Calculate the rate of NADPH consumption (the change in absorbance over time). b. Compare the rate in the presence of the inhibitor to the control rate to determine the percent inhibition of DHFR activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus [mdpi.com]
- 11. ijmronline.org [ijmronline.org]
- 12. researchgate.net [researchgate.net]
- 13. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. facm.ucl.ac.be [facm.ucl.ac.be]
- 19. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. protocols.io [protocols.io]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. Broth microdilution susceptibility testing. [bio-protocol.org]
- 31. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Membrane Potential Assay [bio-protocol.org]
- 33. microbiologyresearch.org [microbiologyresearch.org]
- 34. frontiersin.org [frontiersin.org]
- 35. researchgate.net [researchgate.net]
- 36. microbiologyresearch.org [microbiologyresearch.org]
- 37. assaygenie.com [assaygenie.com]
- 38. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 39. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. assaygenie.com [assaygenie.com]
- 41. sigmaaldrich.com [sigmaaldrich.com]
Cross-Resistance Between SCH79797 and Other Folate Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action that can evade existing resistance pathways. SCH79797 is a novel investigational antibiotic with a dual mechanism of action, targeting both dihydrofolate reductase (DHFR) and the bacterial cell membrane. This dual-target engagement is hypothesized to be a key factor in its ability to avoid the development of resistance. This guide provides a comparative analysis of the cross-resistance profile of this compound with other established folate inhibitors, supported by experimental data and detailed methodologies.
Folate inhibitors are a class of antimicrobial and anticancer agents that interfere with the synthesis of tetrahydrofolate, an essential cofactor in the biosynthesis of nucleotides and certain amino acids.[1] These inhibitors primarily target two key enzymes in the folate pathway: dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Resistance to one folate inhibitor can sometimes confer resistance to others, a phenomenon known as cross-resistance. Understanding the cross-resistance patterns of a new antibiotic is crucial for predicting its clinical efficacy and longevity.
Comparative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other selected folate inhibitors against various bacterial species and their respective target enzymes.
| Compound | Class | Target Organism/Enzyme | IC50 / MIC | Reference |
| This compound | Dual-acting | E. coli DHFR (FolA) | 8.6 ± 3 µM (IC50) | [2] |
| A. baumannii (clinical isolate) | MIC not specified | [2] | ||
| N. gonorrhoeae (multi-drug-resistant) | MIC not specified | [2] | ||
| Trimethoprim (B1683648) | DHFR Inhibitor | E. coli DHFR (FolA) | 0.015 µM (IC50) | [2] |
| Trimethoprim-Resistant S. aureus | MIC > 1000 µg/mL | |||
| Methotrexate | DHFR Inhibitor | Human DHFR | 0.12 ± 0.07 µM (IC50) | |
| S. aureus DHFR (DfrB) | 0.71 nM (Ki) | |||
| Pyrimethamine | DHFR Inhibitor | Human DHFR | 52 ± 35 µM (IC50) | |
| Raltitrexed | TS Inhibitor | Human TS | IC50 not specified | |
| 5-Fluorouracil | TS Inhibitor | E. coli | MIC varies |
Cross-Resistance Profile of this compound
A key finding from preclinical studies is the lack of cross-resistance between this compound and the conventional DHFR inhibitor, trimethoprim. In a study by Martin et al., bacterial mutants that evolved increased resistance to trimethoprim did not demonstrate cross-resistance to this compound.[2] This suggests that the resistance mechanisms developed against trimethoprim, which often involve mutations in the folA gene encoding DHFR, do not confer resistance to this compound. This lack of cross-resistance is attributed to the dual mechanism of action of this compound, which also targets the bacterial membrane.[2]
Mechanisms of Resistance to Folate Inhibitors
Resistance to traditional folate inhibitors can arise through several mechanisms:
-
Target Modification: Mutations in the genes encoding DHFR (folA) or TS (thyA) can alter the enzyme's structure, reducing the binding affinity of the inhibitor.[3]
-
Target Overexpression: Increased production of the target enzyme can titrate out the inhibitor, requiring higher concentrations for efficacy.
-
Efflux Pumps: Active transport of the inhibitor out of the bacterial cell can prevent it from reaching its intracellular target.
-
Metabolic Bypass: Bacteria may develop alternative metabolic pathways to circumvent the blocked step in folate synthesis.
The dual-targeting nature of this compound presents a significant hurdle for the development of resistance. For a bacterium to become resistant to this compound, it would likely need to acquire independent resistance mechanisms for both DHFR inhibition and membrane disruption, a statistically less probable event.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) in the well.
Generation and Characterization of Resistant Mutants
To assess the potential for resistance development and to study cross-resistance, resistant mutants can be generated in the laboratory through serial passage.
Protocol:
-
Serial Passage: Bacteria are cultured in the presence of sub-inhibitory concentrations of the antimicrobial agent.
-
Increasing Concentration: With each subsequent passage (typically daily), the concentration of the antimicrobial agent is gradually increased.
-
Isolation of Resistant Mutants: Bacteria that are able to grow at higher concentrations of the agent are isolated.
-
MIC Determination: The MIC of the resistant mutant to the selecting agent and other antimicrobial agents is determined to assess the level of resistance and the cross-resistance profile.
-
Genetic Analysis: The genetic basis of resistance can be investigated by sequencing the genes of the target enzymes (e.g., folA, thyA) and other relevant genes to identify mutations.
Enzyme Inhibition Assay (DHFR)
The inhibitory activity of a compound against DHFR can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, dihydrofolate (DHF), and the purified DHFR enzyme.
-
Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or DHF.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Folate Pathway and Cross-Resistance Logic
The following diagrams illustrate the folate biosynthesis pathway and the logical relationship of cross-resistance.
Caption: Folate biosynthesis pathway and targets of various inhibitors.
Caption: Logical workflow of cross-resistance among folate inhibitors.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable cross-resistance profile compared to traditional folate inhibitors. Its dual mechanism of action, targeting both DHFR and the bacterial membrane, makes it less susceptible to the common resistance mechanisms that plague existing drugs in this class. The lack of cross-resistance with trimethoprim is a significant finding that highlights its potential as a valuable new agent in the fight against bacterial infections. Further comprehensive studies evaluating the cross-resistance of this compound against a broader panel of folate inhibitors and a wider range of clinically relevant resistant strains are warranted to fully elucidate its resistance-evading properties.
References
- 1. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-folates potentiate bactericidal effects of other antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Target Mechanism of SCH79797: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCH79797's performance with alternative compounds, supported by experimental data, to validate its dual-target mechanism. This compound has emerged as a molecule of significant interest due to its unique ability to act as both a potent antagonist of the human Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic. Its antibacterial properties stem from a dual attack on bacterial physiology: the inhibition of folate metabolism and the disruption of membrane integrity.
Quantitative Performance Analysis
The following table summarizes the quantitative data for this compound and its comparator compounds, highlighting its efficacy against both its human and bacterial targets.
| Compound | Target | Organism/Cell Line | Assay | Parameter | Value | Reference |
| This compound | PAR1 | Human Platelets | Radioligand Binding | Ki | 35 nM | [1] |
| PAR1 | Human Platelets | Radioligand Binding | IC50 | 70 nM | [1] | |
| Folate Metabolism (DHFR) & Membrane Integrity | E. coli | Broth Microdilution | MIC | 1 - 10 µM | ||
| Folate Metabolism (DHFR) & Membrane Integrity | S. aureus (MRSA) | Broth Microdilution | MIC | Potent Activity | [2] | |
| Vorapaxar | PAR1 | Human PAR1 | Radioligand Binding | Ki | 8.1 nM | [2][3] |
| PAR1 | Human Platelets | Platelet Aggregation | IC50 | 47 nM | [3] | |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | E. coli | Enzyme Inhibition | Ki | 4-5 nM | [4] |
| Dihydrofolate Reductase (DHFR) | S. aureus (TMP-resistant) | Enzyme Inhibition | Ki | 820 - 31,000 nM | [5] | |
| Polymyxin B | Bacterial Membrane | E. coli | Broth Microdilution | MIC | 0.5 - 1.0 µg/mL | [6] |
| Bacterial Membrane | S. aureus | Broth Microdilution | MBEC | 16,384 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
PAR1 Antagonism Validation
a) Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a compound for the PAR1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Human platelet membranes (source of PAR1)
-
Radioligand: [³H]haTRAP (a high-affinity PAR1 agonist peptide)
-
Binding buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA
-
Test compounds: this compound, Vorapaxar
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing human platelet membranes (40 µg protein/well) in binding buffer.
-
Add the test compound at various concentrations.
-
Add the radioligand [³H]haTRAP at a final concentration of 10 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
b) Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium ([Ca²⁺]i) that occurs upon PAR1 activation.
-
Materials:
-
HEK293 cells co-expressing PAR1 and a promiscuous Gα protein (e.g., Gα16).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR1 agonist (e.g., Thrombin or SFLLRN peptide).
-
Test compounds: this compound, Vorapaxar.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Seed the HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the Fluo-4 AM dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (this compound or Vorapaxar) at various concentrations and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the PAR1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the inhibitory effect of the test compound on the agonist-induced calcium response to determine its IC50.
-
Antibacterial Mechanism Validation
a) Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds: this compound, Trimethoprim, Polymyxin B.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator (35°C ± 2°C).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
b) Dihydrofolate Reductase (DHFR) Enzyme Assay
This assay measures the inhibition of the DHFR enzyme, a key component of the folate synthesis pathway.
-
Materials:
-
Purified bacterial DHFR enzyme.
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Assay buffer: e.g., 50 mM Potassium Phosphate buffer, pH 6.5.
-
Test compounds: this compound, Trimethoprim.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a cuvette or 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
c) Bacterial Membrane Potential Assay
This assay uses a fluorescent dye to measure changes in the bacterial membrane potential, indicating membrane disruption.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
Buffer: e.g., 5 mM HEPES, 5 mM glucose.
-
Test compounds: this compound, Polymyxin B.
-
Fluorometer or fluorescence microscope.
-
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase and wash them with the assay buffer.
-
Resuspend the bacteria in the assay buffer to a standardized optical density.
-
Add the DiSC₃(5) dye to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Add the test compound at various concentrations.
-
Monitor the fluorescence intensity over time. Disruption of the membrane potential will cause the dye to be released from the cells, resulting in an increase in fluorescence (de-quenching).
-
The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the compound.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action of this compound.
Caption: this compound antagonism of the PAR1 signaling pathway.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polymyxin B and ethylenediaminetetraacetic acid act synergistically against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
SCH79797 vs. Standard Antibiotics: A Comparative Analysis for Treating Acinetobotar baumannii
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Acinetobacter baumannii represents a critical threat in clinical settings, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of SCH79797, a novel dual-mechanism antibiotic, against standard-of-care antibiotics for the treatment of A. baumannii infections. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating its potential.
Executive Summary
This compound exhibits a unique dual-targeting mechanism of action, simultaneously disrupting bacterial membrane integrity and inhibiting folate metabolism.[1][2] This dual action contributes to its broad-spectrum activity against both Gram-positive and Gram-negative pathogens, with a notably low frequency of resistance development.[1][2] When compared to conventional antibiotics used for A. baumannii, this compound demonstrates promising in vitro activity. This guide will delve into a detailed comparison of its efficacy, mechanism, and the experimental protocols used for its characterization.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro potency of an antibiotic is a key indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value signifies greater potency.
| Antibiotic | MIC against A. baumannii (μg/mL) | Mechanism of Action |
| This compound | 8 (against two clinical isolates)[3] | Dual-mechanism: Folate metabolism inhibition and membrane integrity disruption[1][2] |
| Colistin | ≤2 - >256[4][5][6][7][8][9] | Disrupts the outer membrane of Gram-negative bacteria. |
| Meropenem | 0.5 - >512[4][5][6][7][8][10][11][12] | Inhibits cell wall synthesis by binding to penicillin-binding proteins. |
| Tigecycline (B611373) | 0.5 - 128[4][5][6][7][13] | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Amikacin | 1 - >128[10][11][12][14][15] | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Minocycline | 0.25 - ≥256[9] | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Sulbactam | 0.5 - 512[10][11] | Beta-lactamase inhibitor with intrinsic activity against A. baumannii through binding to penicillin-binding proteins. |
Note: MIC values for conventional antibiotics can vary significantly depending on the specific strain of A. baumannii and the presence of resistance mechanisms. The data presented represents a range observed across various studies.
Deciphering the Dual-Targeting Mechanism of this compound
The unique efficacy of this compound lies in its ability to attack A. baumannii on two fronts. This dual-targeting approach is a significant advantage in combating antibiotic resistance, as it is more difficult for bacteria to develop simultaneous resistance to two independent mechanisms.
Signaling Pathway of this compound's Dual-Mechanism of Action
Caption: Dual-targeting mechanism of this compound against bacterial cells.
Experimental Protocols for Elucidating the Mechanism of Action
A multi-faceted approach involving several advanced experimental techniques was employed to characterize the dual-mechanism of action of this compound.
Bacterial Cytological Profiling (BCP)
BCP is a high-throughput imaging technique used to rapidly classify the mechanism of action of antibacterial compounds by observing their effects on bacterial cell morphology.
Experimental Workflow:
Caption: Workflow for Bacterial Cytological Profiling (BCP).
Detailed Methodology:
-
Bacterial Culture: Acinetobacter baumannii strains are grown to the exponential phase.
-
Antibiotic Treatment: The bacterial culture is treated with this compound at a concentration of 5 times its Minimum Inhibitory Concentration (MIC) for 2 hours.[16][17]
-
Fluorescent Staining: Cells are stained with fluorescent dyes such as FM4-64 to visualize the cell membrane and DAPI to visualize the nucleoid.[16][17]
-
Microscopy: The stained cells are imaged using fluorescence microscopy.
-
Image Analysis: Image analysis software is used to quantify various morphological parameters, including cell length, width, and DNA condensation and segregation.[13]
-
Data Analysis: The quantitative data is subjected to principal component analysis (PCA) to generate a "cytological profile" which is then compared to the profiles of known antibiotics to predict the mechanism of action.[18]
Thermal Proteome Profiling (TPP)
TPP is a method used to identify the direct protein targets of a drug by measuring changes in protein thermal stability upon drug binding.
Experimental Workflow:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Detailed Methodology:
-
Cell Lysate Preparation: A. baumannii cells are cultured and lysed to release cellular proteins.
-
Drug Incubation: The cell lysate is incubated with either this compound or a vehicle control.
-
Thermal Challenge: Aliquots of the treated lysates are heated to a range of different temperatures.[1][10]
-
Protein Separation: The heated samples are centrifuged to separate the soluble (unfolded) proteins from the aggregated (denatured) proteins.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions are collected, digested into peptides, and labeled with tandem mass tags (TMT) for quantitative analysis.[1]
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present at each temperature.
-
Data Analysis: The data is analyzed to determine the melting temperature (Tm) of each protein. A significant shift in the Tm of a protein in the presence of this compound indicates a direct binding interaction.[10]
CRISPRi Genetic Sensitivity Assays
CRISPR interference (CRISPRi) is a powerful tool for identifying the cellular pathways affected by a drug. By systematically repressing the expression of specific genes, researchers can identify those that, when silenced, render the bacteria more susceptible to the drug, thereby pointing to the drug's target pathway.
Experimental Workflow:
Caption: Workflow for CRISPRi-based genetic sensitivity screening.
Detailed Methodology:
-
CRISPRi Library: A library of bacterial strains is utilized, where each strain has a specific gene's expression knocked down by the CRISPRi system.[19][20]
-
Drug Exposure: The entire library is exposed to a sub-lethal concentration of this compound.
-
Growth Measurement: The growth of each strain in the presence of the drug is monitored.
-
Identification of Sensitive Strains: Strains that show significantly reduced growth in the presence of this compound compared to the control are identified.
-
Target Pathway Identification: The genes that are silenced in the hypersensitive strains are likely part of the cellular pathway targeted by this compound.[21]
Metabolomic Profiling
Metabolomic profiling provides a snapshot of the metabolic state of a cell. By comparing the metabolome of bacteria treated with this compound to untreated bacteria, researchers can identify metabolic pathways that are perturbed by the drug.
Experimental Workflow:
Caption: Workflow for Metabolomic Profiling.
Detailed Methodology:
-
Sample Preparation: A. baumannii cultures are treated with this compound for a defined period.
-
Metabolite Extraction: The metabolic processes are quenched, and intracellular metabolites are extracted from the bacterial cells.[22][23]
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify hundreds to thousands of metabolites.[24][25]
-
Data Analysis: The resulting data is processed and statistically analyzed to identify metabolites that show significant changes in abundance upon drug treatment.
-
Pathway Analysis: The altered metabolites are mapped to metabolic pathways to identify the cellular processes affected by this compound.
In Vivo Efficacy
While comprehensive comparative in vivo studies for this compound against other antibiotics in Acinetobacter baumannii infection models are not yet widely published, initial studies have shown its efficacy in reducing the pathogenesis of a drug-resistant A. baumannii strain in an animal host model.[2]
For context, in murine pneumonia models of A. baumannii infection, effective antibiotic treatments typically lead to a significant reduction in bacterial load in the lungs and improved survival rates. For instance, in some studies, imipenem (B608078) and tigecycline have demonstrated the ability to ensure the survival of all treated mice in a lethal challenge model.[15] Other studies have shown that combinations of antibiotics can lead to a bactericidal effect, defined as a ≥3-log10 reduction in CFU/g of lung tissue, and survival rates of over 80%.[26] Future in vivo studies will be crucial to fully delineate the therapeutic potential of this compound in comparison to these established treatments.
Conclusion
This compound represents a promising new class of antibiotics with a novel dual-targeting mechanism that is effective against Acinetobacter baumannii in vitro. Its unique mode of action suggests a lower propensity for the development of resistance, a critical attribute in the fight against MDR pathogens. While further in vivo comparative studies are warranted to fully establish its clinical potential, the data presented in this guide underscores the importance of continued research and development of this and other dual-mechanism antibiotics. The detailed experimental protocols provided offer a framework for the continued investigation and characterization of novel antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Outcomes and Safety of Meropenem–Colistin versus Meropenem–Tigecycline in Patients with Carbapenem-Resistant Acinetobacter baumannii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Colistin in Combination with Meropenem, Tigecycline, Fosfomycin, Fusidic Acid, Rifampin or Sulbactam against Extensively Drug-Resistant Acinetobacter baumannii in a Murine Thigh-Infection Model | PLOS One [journals.plos.org]
- 7. ijdmsrjournal.com [ijdmsrjournal.com]
- 8. mjms.usm.my [mjms.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Synergy of Colistin in Combination with Meropenem or Tigecycline against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility of clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 19. Harnessing CRISPR interference to resensitize laboratory strains and clinical isolates to last resort antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genome-wide CRISPRi screens for high-throughput fitness quantification and identification of determinants for dalbavancin susceptibility in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. High-throughput metabolomic analysis predicts mode of action of uncharacterized antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Untargeted Metabolomics To Ascertain Antibiotic Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In Vivo Efficacies of Combinations of β-Lactams, β-Lactamase Inhibitors, and Rifampin against Acinetobacter baumannii in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH79797 and Irresistin-16 Potency: A Guide for Researchers
An objective comparison of the antibacterial potency of SCH79797 and its derivative, Irresistin-16, supported by experimental data.
This guide provides a comprehensive comparative analysis of the antibacterial compounds this compound and Irresistin-16 for researchers, scientists, and drug development professionals. Initially developed as a protease-activated receptor 1 (PAR1) antagonist, this compound was later identified as a potent, broad-spectrum antibiotic with a novel dual mechanism of action. Irresistin-16, a derivative of this compound, was subsequently developed to enhance its antibacterial efficacy and improve its safety profile.
Executive Summary
Irresistin-16 demonstrates significantly greater potency against a range of bacteria compared to its parent compound, this compound. Both compounds exhibit a unique dual-targeting mechanism of action, simultaneously disrupting bacterial folate metabolism and compromising membrane integrity. This dual action is believed to contribute to their broad-spectrum activity and low propensity for resistance development. This guide presents available quantitative data on their potency, details the experimental protocols for assessing antibacterial activity, and provides visual representations of their mechanism of action and experimental workflows.
Data Presentation: Comparative Antibacterial Potency
Table 1: MIC Values of this compound against various bacterial pathogens
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Gram Stain |
| Acinetobacter baumannii | ATCC 19606 | 1.0 | 2.2 | Negative |
| Acinetobacter baumannii | Clinical Isolate | 1.0 | 2.2 | Negative |
| Escherichia coli | lptD4213 | 0.125 | 0.27 | Negative |
| Neisseria gonorrhoeae | ATCC 49226 | 0.25 | 0.55 | Negative |
| Staphylococcus aureus | MRSA USA300 | 0.5 | 1.1 | Positive |
| Enterococcus faecalis | V583 | 1.0 | 2.2 | Positive |
Table 2: MIC Values of Irresistin-16 against specific Streptococcus species [1]
| Bacterial Species | Strain | MIC (µM) | Gram Stain |
| Streptococcus mutans | UA159 | 0.122 | Positive |
| Streptococcus sanguinis | ATCC 10556 | 1.953 | Positive |
Note: While direct comparative data is limited, reports indicate that Irresistin-16 possesses increased antimicrobial activity compared to this compound.[1] One source suggests Irresistin-16 is 100 to 1000 times more potent against bacteria than its predecessor.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the potency of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method, a standard procedure in microbiology.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- Antimicrobial Agents: Stock solutions of this compound and Irresistin-16 of known concentration, sterilized by filtration.
- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth or saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate growth medium to obtain a range of concentrations.
- Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) is added to the first well.
- 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.
- Well 11 serves as a growth control (no antimicrobial), and well 12 as a sterility control (no bacteria).
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL and halving the antimicrobial concentration to the final desired test concentration.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the dual-targeting mechanism of action of this compound and Irresistin-16, and a typical experimental workflow for their comparison.
Dual Mechanism of Action
Caption: Dual-targeting mechanism of this compound and Irresistin-16.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing antibacterial potency using MIC assay.
Conclusion
The available evidence strongly suggests that Irresistin-16 is a more potent antibacterial agent than its parent compound, this compound. Both compounds employ a novel and powerful dual-mechanism of action that is effective against a broad spectrum of bacteria, including drug-resistant strains. The lack of a comprehensive, direct comparative study highlights an area for future research that would be of significant value to the scientific community. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to conduct their own comparative analyses and further investigate the therapeutic potential of these promising compounds.
References
A Head-to-Head Comparison of SCH79797 and Daptomycin Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the urgent need for effective antimicrobial agents. This guide provides a detailed, data-driven comparison of two potent anti-MRSA compounds: SCH79797, a novel dual-mechanism antibiotic, and daptomycin (B549167), a well-established cyclic lipopeptide.
At a Glance: this compound vs. Daptomycin
| Feature | This compound | Daptomycin |
| Mechanism of Action | Dual-action: 1) Inhibits dihydrofolate reductase (DHFR), disrupting folate metabolism. 2) Disrupts bacterial membrane integrity. | Disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.[1] |
| Primary Target | Dihydrofolate reductase (FolA) and bacterial cell membrane. | Bacterial cell membrane. |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria.[2] | Primarily targets Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[3][4] |
| Resistance Profile | No reported resistance development observed in laboratory studies.[2] | Resistance is uncommon but has been reported, often associated with mutations in genes like mprF, yycG, rpoB, and rpoC.[5] |
| Bactericidal Activity | Potent and rapid bactericidal activity.[2] | Rapid, concentration-dependent bactericidal activity.[3][4][6] |
In Vitro Efficacy Against MRSA
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound and daptomycin against various MRSA strains.
Table 1: MIC of this compound against MRSA
| MRSA Strain | MIC (µg/mL) |
| S. aureus (General) | Not Specified |
| MRSA USA300 | Not Specified |
Table 2: MIC Distribution of Daptomycin against Clinical MRSA Isolates
| MIC (µg/mL) | Percentage of Isolates (%) |
| ≤0.5 | 64.83 |
| 1 | 35.17 |
Data from a study of 472 clinical MRSA isolates. All isolates were considered susceptible to daptomycin (MIC ≤ 1 µg/mL) according to CLSI guidelines.[7] Studies have reported daptomycin MIC ranges of 0.25-1 µg/mL for MRSA isolates.[8]
Time-Kill Kinetics
Time-kill assays provide insight into the pharmacodynamics of an antibiotic, demonstrating the rate at which it kills a bacterial population.
This compound: While specific time-kill curves for this compound against MRSA are not detailed in the available literature, it is reported to exhibit potent and rapid bactericidal activity against a clinical isolate of S. aureus MRSA USA300.[2]
Daptomycin: Daptomycin demonstrates rapid, concentration-dependent killing of MRSA. In time-kill studies, it has shown greater and more rapid bactericidal activity against staphylococcal pathogens, including MRSA, compared to vancomycin (B549263), quinupristin-dalfopristin, and linezolid.[6] Against exponentially growing S. aureus, daptomycin at four times the MIC can achieve a 3-log reduction in CFU/mL within 60 minutes.[4]
Mechanisms of Action
The distinct mechanisms by which this compound and daptomycin exert their antibacterial effects are a critical point of comparison.
Caption: Dual mechanism of this compound against bacteria.
Caption: Calcium-dependent mechanism of daptomycin.
In Vivo Efficacy
Animal models provide crucial data on the performance of antibiotics in a physiological setting.
Table 3: In Vivo Efficacy of this compound and Daptomycin in Murine Infection Models
| Drug | Model | MRSA Strain | Key Findings |
| This compound | Not specified | Not specified | An effective antibiotic needs to be able to target pathogenic bacteria without killing the mammalian host.[2] |
| Daptomycin | Hematogenous Pulmonary Infection | NUMR101 | Improved survival (P < 0.001) and decreased abscesses and bacterial load in the lungs (P < 0.01) compared to control.[9][10] |
| Daptomycin | Peritonitis | MRSA | In immunocompetent mice, a single 50 mg/kg dose resulted in 100% survival for 7 days.[6] Produced a more rapid and greater reduction in bacterial luminescence compared to vancomycin.[6] |
| Daptomycin | Thigh Infection | Two MRSA strains | Produced a maximal kill of 4.5-5 log10 CFU. The AUC/MIC ratio was the most predictive pharmacodynamic parameter.[11][12] |
Cytotoxicity and Safety Profile
An ideal antibiotic exhibits high toxicity towards bacteria while having minimal adverse effects on mammalian cells.
Table 4: Cytotoxicity Data for this compound and Daptomycin
| Drug | Cell Line(s) | Assay | Results |
| This compound | NIH 3T3, HEK 293, A375 | Growth Inhibition | ED50 for growth inhibition was 75 nM, 81 nM, and 116 nM, respectively.[13] |
| PBMC | Growth Inhibition | Required more than 10-fold higher doses for growth inhibition compared to the concentration needed to kill E. coli.[2] | |
| Daptomycin | L929 mouse fibroblasts | XTT Assay | A 0.5 g dose mixed with bone cement was identified as cytotoxic.[14][15] |
| Human rhabdomyosarcoma cells | Cell Viability and Membrane Damage | Reduced cell viability and increased membrane damage, with effects more pronounced under hypoxic conditions.[16] |
Daptomycin has been associated with adverse effects such as myopathy, rhabdomyolysis, and eosinophilic pneumonia.[16]
Resistance Development
The emergence of antibiotic resistance is a major clinical concern.
This compound: A key advantage of this compound is its dual-targeting mechanism, which is proposed to make the development of resistance more difficult. To date, no resistance to this compound has been reported in laboratory studies.[2]
Daptomycin: While daptomycin resistance in MRSA is not common, it has been documented. Resistance can emerge through mutations in genes that alter the bacterial cell membrane and cell wall, such as mprF, yycG, rpoB, and rpoC.[5] The development of daptomycin resistance is often associated with a high fitness cost for the bacteria.[5]
Experimental Protocols
MIC Determination (Broth Microdilution)
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the MRSA isolate. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Antibiotic Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the antibiotic dilutions. The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Preparation of Cultures: An overnight culture of the MRSA strain is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.
-
Inoculation: The bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted in saline, and plated on agar (B569324) plates.[17]
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.[17] The results are typically plotted as log10 CFU/mL versus time.
Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Addition: The antibiotic is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation and Measurement: The plate is incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product. The absorbance is then measured using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Caption: Workflow for a typical time-kill assay.
Conclusion
Both this compound and daptomycin exhibit potent bactericidal activity against MRSA, but they do so through distinct mechanisms. Daptomycin is a well-characterized and clinically established antibiotic with a proven track record against serious Gram-positive infections. Its primary limitation is the potential for resistance development, though this remains infrequent.
This compound presents a promising novel approach with its dual-targeting mechanism, which theoretically reduces the likelihood of resistance emergence. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens could offer a significant advantage in clinical settings where the causative agent is unknown. However, more comprehensive in vitro and in vivo data, directly comparing it to established agents like daptomycin using standardized methodologies, are required to fully elucidate its therapeutic potential for MRSA infections. Further research into the clinical efficacy and safety profile of this compound is eagerly awaited by the scientific community.
References
- 1. Use of Daptomycin to Manage Severe MRSA Infections in Humans | MDPI [mdpi.com]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Daptomycin Resistance in Clinical MRSA Strains Is Associated with a High Biological Fitness Cost [frontiersin.org]
- 6. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
The Untapped Potential of Dual-Action Antibiotics: A Comparative Guide to the Synergistic Effects of SCH79797 with Beta-Lactams
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive comparison of the potential synergistic effects of the dual-action antibiotic, SCH79797, with traditional beta-lactam antibiotics. While direct experimental data on this specific combination remains to be established, this document delves into the hypothetical mechanisms of synergy, supported by comparative data from established synergistic antibiotic pairings against critical pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
This publication is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial chemotherapy. By presenting detailed experimental protocols, quantitative data from analogous synergistic combinations, and visual representations of molecular pathways, we aim to catalyze further investigation into this promising frontier of antibiotic research.
A Hypothetical Synergy: The Dual-Threat Mechanism of this compound
This compound is a novel investigational antibiotic with a unique dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1] It is this dual action that suggests a strong potential for synergy with beta-lactam antibiotics, which act by inhibiting cell wall synthesis.
The proposed synergistic interaction is multifaceted:
-
Membrane Disruption: One of this compound's primary modes of action is the disruption of the bacterial cell membrane.[1] This could facilitate the entry of beta-lactam antibiotics into the periplasmic space of Gram-negative bacteria or enhance their access to penicillin-binding proteins (PBPs) in the cell membrane of Gram-positive bacteria like MRSA.
-
Weakening of Cell Wall Integrity: By inhibiting folate synthesis, this compound disrupts the production of essential precursors for DNA, RNA, and proteins, thereby impeding overall bacterial growth and cell division. This metabolic stress could render the bacteria more susceptible to the cell wall-targeting action of beta-lactams.
-
Overcoming Resistance: In resistant bacteria, particularly MRSA, the primary defense against beta-lactams is the expression of PBP2a, which has a low affinity for these drugs.[2] The combined assault of membrane disruption and metabolic inhibition by this compound could potentially overwhelm the bacterial defenses, re-sensitizing them to the effects of beta-lactams.
While direct experimental validation is pending, the potential for this multi-pronged attack highlights the promise of combining dual-action agents like this compound with established antibiotic classes.
Comparative Analysis of Synergistic Effects
To provide a framework for understanding the potential of this compound, this guide presents data from studies on other antibiotic combinations that have demonstrated synergy against resistant bacteria.
Synergistic Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The combination of vancomycin (B549263) and oxacillin (B1211168) has shown synergistic effects against MRSA.[3][4] This synergy is thought to arise from the complementary actions of the two drugs on cell wall synthesis.
| Antibiotic Combination | Organism | Metric | Result | Reference |
| Vancomycin + Oxacillin | MRSA | Fold increase in oxacillin susceptibility | 2- to 96-fold | [3] |
| Nisin + Oxacillin | MRSA | Fractional Inhibitory Concentration Index (FICI) | ≤ 0.5 (Synergy) | [5] |
| Shikimic Acid + Oxacillin | MRSA | Fractional Inhibitory Concentration Index (FICI) | 0.3125 to 0.5 | [6] |
Synergistic Activity Against Carbapenem-Resistant Enterobacterales (CRE)
Combinations of beta-lactams and beta-lactamase inhibitors are a key strategy against CRE. For instance, meropenem (B701) combined with piperacillin/tazobactam has demonstrated synergy against KPC-producing Klebsiella pneumoniae.[7]
| Antibiotic Combination | Organism | Metric | Result | Reference |
| Meropenem + Piperacillin/Tazobactam | KPC-producing K. pneumoniae | Percentage of synergistic isolates | 70.8% | [7] |
| Meropenem + Ertapenem | KPC-producing K. pneumoniae | Percentage of synergistic isolates | 58.3% | [7] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments used to determine synergistic interactions between antimicrobial agents.
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.
Principle: This technique involves a two-dimensional dilution series of two antibiotics in a 96-well microtiter plate. Each well contains a unique combination of concentrations of the two drugs. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[1][3]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration significantly higher than the expected MIC. From these, create a series of dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well plate, serially dilute antibiotic A horizontally and antibiotic B vertically. This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[8]
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.
Principle: This assay measures the rate of bacterial killing by exposing a standardized inoculum to antibiotics, alone and in combination, over a 24-hour period. The change in viable bacterial count is monitored at different time points.[4]
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Exposure: Add the antibiotics, alone and in combination, at concentrations typically at or below their MICs, to the bacterial suspension. A growth control with no antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture tube, perform serial dilutions, and plate them on appropriate agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Can β-Lactam Antibiotics Be Resurrected to Combat MRSA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Synergistic Antimicrobial Effect and Mechanism of Nisin and Oxacillin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism with Shikimic Acid Restores β-Lactam Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 7. In vitro synergy of β-lactam combinations against KPC-producing Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Low Propensity for Resistance Development to SCH79797: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of novel antimicrobial agents with a low propensity for resistance. SCH79797, a dual-targeting antibiotic, has demonstrated a remarkably low frequency of resistance development. This guide provides a comprehensive comparison of this compound with other antibiotics, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the underlying mechanisms of its sustained efficacy.
Executive Summary
This compound exhibits a unique dual-targeting mechanism of action, simultaneously inhibiting bacterial folate metabolism and disrupting membrane integrity.[1][2][3] This multi-pronged attack necessitates that a bacterium acquires multiple, independent mutations to develop resistance, a statistically rare event.[1] Experimental evidence consistently demonstrates an "undetectably low" frequency of resistance to this compound, a stark contrast to conventional single-target antibiotics. This guide will delve into the comparative data, experimental methodologies used to assess resistance, and the intricate molecular pathways that underpin this compound's resilience against the evolution of bacterial resistance.
Comparative Analysis of Resistance Frequencies
The frequency of resistance development is a critical parameter in evaluating the long-term potential of an antibiotic. The following table summarizes the reported resistance frequencies for this compound and a selection of comparator antibiotics.
| Antibiotic | Class | Mechanism of Action | Target Organism(s) | Frequency of Resistance | Citation(s) |
| This compound | Dual-Targeting | Dihydrofolate reductase (DHFR) inhibition and membrane disruption | Broad-spectrum (Gram-positive and Gram-negative) | Undetectably low | [1][4] |
| Trimethoprim (B1683648) | DHFR Inhibitor | Dihydrofolate reductase (DHFR) inhibition | Broad-spectrum | 10% - >50% in some E. coli strains | |
| Nisin | Bacteriocin | Pore formation in the cell membrane | Gram-positive bacteria | <10⁻⁹ to 10⁻² in L. monocytogenes | |
| Macrolones | Dual-Targeting | Ribosome and DNA gyrase inhibition | Broad-spectrum | Calculated to be 100 million times lower than single-target antibiotics | [5][6][7] |
Key Observations:
-
This compound's dual-targeting nature is directly linked to its exceptionally low resistance frequency.[1]
-
Single-target antibiotics like trimethoprim face significant challenges with acquired resistance, with frequencies reaching over 50% in some clinical isolates.
-
While also a membrane-targeting agent, nisin exhibits a wider range of resistance frequencies compared to the consistently low levels observed for this compound.
-
Other dual-targeting strategies, such as those employed by the macrolone class of antibiotics, also demonstrate a significantly reduced potential for resistance development, reinforcing the validity of this approach.[5][6][7]
Experimental Protocols
The assessment of resistance frequency relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test antibiotic at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic).
-
Well 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Serial Passage Assay for Resistance Development
This method assesses the potential for bacteria to develop resistance over multiple generations of exposure to sub-lethal concentrations of an antibiotic.
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of the test antibiotic for the bacterial strain of interest as described above.
-
Daily Serial Passage:
-
In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in broth, bracketing the previously determined MIC.
-
Inoculate the wells with the bacterial strain at a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
On the following day, identify the well with the highest concentration of antibiotic that still shows bacterial growth (sub-MIC).
-
Use a small aliquot of this culture to inoculate a fresh set of serial dilutions of the antibiotic.
-
-
Repeat Passages: Repeat the daily passage for a predetermined number of days (e.g., 25-30 days).
-
Monitor MIC: At regular intervals (e.g., every 5 days), determine the MIC of the passaged bacterial population to assess any increase in resistance.
-
Analysis: A significant and stable increase in the MIC over the course of the experiment indicates the development of resistance. For this compound, no resistant mutants of S. aureus emerged after 25 days of serial passage.
Signaling Pathways and Mechanisms of Action
The dual-targeting mechanism of this compound is central to its low resistance profile. The following diagrams, generated using the DOT language, illustrate the targeted pathways.
This compound's Dual-Targeting Mechanism
Caption: Dual-targeting mechanism of this compound.
Experimental Workflow for Resistance Evaluation
Caption: Workflow for serial passage resistance studies.
Conclusion
The dual-targeting mechanism of this compound, which simultaneously inhibits folate synthesis and disrupts bacterial membrane integrity, presents a formidable barrier to the development of resistance. The experimental data consistently demonstrates a significantly lower frequency of resistance compared to single-target antibiotics. This inherent property, coupled with its broad-spectrum activity, positions this compound and its derivatives as promising candidates for the development of next-generation antibiotics that can remain effective in the face of the growing challenge of antimicrobial resistance. The detailed protocols and pathway analyses provided in this guide offer a framework for the continued evaluation and development of such multi-targeting antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]
- 5. Macrolones target bacterial ribosomes and DNA gyrase and can evade resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-action antibiotic could make bacterial resistance nearly impossible | UIC today [today.uic.edu]
- 7. sciencealert.com [sciencealert.com]
A Comparative Analysis of SCH79797 and Other Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. This guide provides a comparative benchmark of SCH79797 against a new generation of antibiotics: zosurabalpin, cefepime-taniborbactam, gepotidacin, and cresomycin. We present a comprehensive overview of their mechanisms of action, spectrum of activity, and available preclinical data to assist researchers in navigating the landscape of next-generation antibacterial agents.
Executive Summary
This compound stands out with its novel dual-targeting mechanism of action, which attacks both folate metabolism and bacterial membrane integrity.[1][2] This dual action is associated with a remarkably low frequency of resistance development.[3][4] The other novel antibiotics benchmarked here each possess unique attributes. Zosurabalpin introduces a new class of antibiotics that inhibit lipopolysaccharide (LPS) transport, showing potent activity against the problematic Gram-negative pathogen Acinetobacter baumannii.[3][5][6] Cefepime-taniborbactam revitalizes the beta-lactam class by combining a fourth-generation cephalosporin (B10832234) with a broad-spectrum beta-lactamase inhibitor, offering a powerful option against many multidrug-resistant Gram-negative bacteria.[7][8][9][10] Gepotidacin, a first-in-class triazaacenaphthylene, inhibits bacterial DNA replication via a distinct mechanism from fluoroquinolones, making it a promising treatment for urinary tract infections and gonorrhea.[11][12][13][14][15] Cresomycin, a synthetic lincosamide, is engineered to overcome common resistance mechanisms by binding more effectively to the bacterial ribosome.[16][17][18][19][20]
Comparative Data
Table 1: Mechanism of Action and Spectrum of Activity
| Antibiotic | Class | Mechanism of Action | Spectrum of Activity |
| This compound | Diaminopyrroloquinazoline | Dual-mechanism: Inhibits dihydrofolate reductase (folate metabolism) and disrupts bacterial membrane integrity.[1][2][6][13] | Broad-spectrum: Active against Gram-positive (including MRSA) and Gram-negative bacteria (including A. baumannii, N. gonorrhoeae).[3][4][21] |
| Zosurabalpin | Tethered Macrocyclic Peptide | Inhibits the LptB2FGC complex, which is essential for lipopolysaccharide (LPS) transport to the outer membrane of Gram-negative bacteria.[3][5][6][22][23] | Narrow-spectrum: Primarily active against Acinetobacter baumannii, including carbapenem-resistant strains (CRAB).[3][5] |
| Cefepime-taniborbactam | Beta-lactam / Beta-lactamase inhibitor | Cefepime (B1668827) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Taniborbactam is a broad-spectrum beta-lactamase inhibitor that protects cefepime from degradation by serine- and metallo-beta-lactamases.[8][9][10][24] | Broad-spectrum: Active against a wide range of Gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa that produce various beta-lactamases.[7][25][26][27] |
| Gepotidacin | Triazaacenaphthylene | Inhibits bacterial DNA gyrase and topoisomerase IV at a novel binding site, preventing DNA replication.[11][12][13][14][15] | Active against common urinary tract infection pathogens (e.g., E. coli) and Neisseria gonorrhoeae, including strains resistant to fluoroquinolones.[2][11][28] |
| Cresomycin | Bridged Macrobicyclic Oxepanoprolinamide | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. Its rigid structure allows it to overcome resistance mechanisms that affect other ribosome-targeting antibiotics.[16][17][18][19][20] | Broad-spectrum: Active against Gram-positive (including MRSA) and Gram-negative bacteria (including E. coli and P. aeruginosa).[1][16][18] |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound | Zosurabalpin | Cefepime-taniborbactam | Gepotidacin | Cresomycin |
| Acinetobacter baumannii (Carbapenem-Resistant) | ~5 | 1[5][29] | - | 32[1] | 8[1] |
| Escherichia coli | - | - | 0.25[7][26][27] | 4[2][30] | 2[1] |
| Staphylococcus aureus (MRSA) | ~1 | - | - | - | 2 |
| Neisseria gonorrhoeae | ~0.03 | - | - | 0.5[11] | 0.125[1] |
| Pseudomonas aeruginosa | >100 | - | 8[7][26][27] | - | - |
Note: Data is compiled from various sources and direct comparative studies are limited. MIC values can vary based on testing methodology and specific strains.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solution of the antibiotic.
Procedure:
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotic is performed in the wells of a 96-well plate containing MHB.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
MHB or other appropriate broth.
-
Antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sterile tubes or flasks.
-
Agar (B569324) plates for colony counting.
Procedure:
-
Preparation: A standardized bacterial suspension is prepared in broth.
-
Exposure: The antibiotic is added to the bacterial suspension at the desired concentrations. A growth control (no antibiotic) is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each culture.
-
Plating: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Plates are incubated until colonies are visible, and the colonies are counted.
-
Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[31]
Conclusion
This compound presents a promising profile with its dual-mechanism of action that may circumvent rapid resistance development. Its broad-spectrum activity positions it as a potential candidate for a variety of infections. The other novel antibiotics discussed herein each address critical unmet needs in the fight against antimicrobial resistance. Zosurabalpin offers a targeted approach for the difficult-to-treat A. baumannii. Cefepime-taniborbactam provides a robust solution for many multidrug-resistant Gram-negative infections. Gepotidacin addresses the need for new oral antibiotics for common infections in the face of growing resistance. Cresomycin demonstrates the power of rational drug design to overcome established resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel agents and their place in the clinical armamentarium against bacterial infections.
References
- 1. Ribosome-binding antibiotic cresomycin strikes against multidrug-resistant pathogens | BioWorld [bioworld.com]
- 2. jmilabs.com [jmilabs.com]
- 3. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 7. Cefepime-taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacological Review of Cefepime/Taniborbactam: A New Type β-lactamase Inhibitor Complex Formulation | Journal of Medicines Development Sciences [journal.whioce.com]
- 11. Gepotidacin: a novel, oral, ‘first-in-class’ triazaacenaphthylene antibiotic for the treatment of uncomplicated urinary tract infections and urogenital gonorrhoea: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Gepotidacin - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cresomycin - Wikipedia [en.wikipedia.org]
- 17. Cresomycin: A Novel Antibiotic For Overcoming Drug Resistance-www.china-sinoway.com [china-sinoway.com]
- 18. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. amr-insights.eu [amr-insights.eu]
- 21. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. msbchem.com [msbchem.com]
- 24. reference.medscape.com [reference.medscape.com]
- 25. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. ihma.com [ihma.com]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SCH79797: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling SCH79797, a potent PAR1 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific formulations containing this compound may not be classified as hazardous under GHS and OSHA standards, it is imperative to treat all research chemicals with a high degree of caution.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[2][3] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[3] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[1]
Quantitative Data on this compound
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | Sigma-Aldrich SDS[1] |
| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not a hazardous substance or mixture | Sigma-Aldrich SDS[1] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as a chemical waste product and handing it over to a licensed disposal company.[1] Do not discharge this compound down the drain.[1][3]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.
-
Segregate this compound waste from other waste streams to avoid accidental reactions.
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[4] The original container is often a suitable choice if it is in good condition.[5]
-
Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[4][6]
-
The label must include the full chemical name ("this compound") and a general description of the contents (e.g., "solid," "in DMSO solution").[4]
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup.[4]
-
Provide them with all necessary information about the waste, as indicated on the label.
-
-
Disposal of Contaminated Packaging and Labware :
Experimental Workflow for Disposal
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. trsa.org [trsa.org]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: Essential Protocols for Handling SCH79797
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with SCH79797. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent, selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1) and also exhibits broad-spectrum antibiotic activity.[1] Its dual mechanism of action, targeting both a key receptor in thrombosis and inflammation and bacterial dihydrofolate reductase and membrane integrity, necessitates careful handling.[2][3] The toxicological properties of this compound have not been fully elucidated, and it should be treated as potentially hazardous.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, or skin contact. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Dedicated, certified chemical fume hood with independent air supply. - Disposable, powder-free nitrile gloves (double-gloving recommended). - Chemical-resistant lab coat with tight-fitting cuffs. - ANSI-approved safety glasses with side shields or chemical splash goggles. - Face shield if there is a risk of splashing. - NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Solution Preparation and Handling | - Chemical fume hood. - Disposable nitrile gloves. - Chemical-resistant lab coat. - Safety glasses or goggles. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (Class II). - Disposable nitrile gloves. - Lab coat. - Safety glasses. |
| General Laboratory Use | - Lab coat. - Safety glasses. - Nitrile gloves. |
Note: All PPE should be removed and disposed of in the designated hazardous waste stream before leaving the laboratory.
Operational Plan: From Receipt to Disposal
A structured approach to the entire lifecycle of this compound in the laboratory is critical for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and dark place, away from strong oxidizing agents.
-
The storage area should be clearly labeled as containing a potent compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound, from initial preparation to waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
